molecular formula C7H7NO4 B1589672 3-Hydroxy-4-methoxypyridine-2-carboxylic acid CAS No. 210300-09-7

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Cat. No.: B1589672
CAS No.: 210300-09-7
M. Wt: 169.13 g/mol
InChI Key: OBHHCPRYWZKEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHCPRYWZKEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452938
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210300-09-7
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Hydroxy-4-methoxypyridine-2-carboxylic acid" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

Introduction: Significance and Synthetic Challenges

This compound is a highly functionalized heterocyclic compound.[1][2] Its substituted pyridine core makes it a valuable building block and intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3] The specific arrangement of its substituents—a hydroxyl, a methoxy, and a carboxylic acid group—presents a unique synthetic challenge that requires precise control over regioselectivity.

The functionalization of the pyridine ring is a non-trivial task for synthetic chemists. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, but electrophilic aromatic substitution, a common strategy for functionalizing benzene rings, is often difficult.[4] Furthermore, directing incoming functional groups to specific positions, especially the C3 position, remains a significant hurdle due to the inherent electronic properties of the pyridine core.[4][5][6] This guide provides a detailed exploration of a proven pathway for the synthesis of this compound, delving into the mechanistic reasoning behind the chosen methodology.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that a practical approach would involve starting with a pre-functionalized pyridine ring. The core challenge lies in the sequential and regioselective installation of the three distinct functional groups. A key strategic disconnection points towards a precursor like a di-halogenated hydroxypyridine carbonitrile, which offers multiple reactive sites that can be addressed sequentially. This strategy allows for the methoxylation and reductive dehalogenation to be performed on a robust nitrile-containing scaffold before the final hydrolysis to the desired carboxylic acid.

G TM Target Molecule 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid Nitrile_Intermediate Key Intermediate 3-Hydroxy-4-methoxy-6-bromo- pyridine-2-carbonitrile TM->Nitrile_Intermediate Hydrolysis & Reductive Dehalogenation Starting_Material Starting Material 4,6-Dibromo-3-hydroxy- pyridine-2-carbonitrile Nitrile_Intermediate->Starting_Material Nucleophilic Aromatic Substitution (Methoxylation)

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: A One-Pot Procedure from a Dihalogenated Precursor

A highly efficient and scalable method for preparing this compound utilizes a one-pot approach starting from 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile.[7] This pathway is notable for its operational simplicity and good overall yield, proceeding through three key transformations within a single reaction vessel.

Step-by-Step Experimental Protocol
  • Selective Methoxylation: A solution of 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile in anhydrous dimethyl sulfoxide (DMSO) is added to a prepared slurry of sodium methoxide in DMSO and methanol.[7]

  • Reductive Debromination: After cooling, water and aqueous potassium hydroxide (KOH) are added, followed by the portion-wise addition of zinc powder.[7]

  • Nitrile Hydrolysis: The reaction mixture is heated to drive the complete hydrolysis of the nitrile group to the corresponding carboxylate salt.[7]

  • Isolation and Purification: The reaction is cooled, and solids are removed by filtration. The pH of the filtrate is carefully adjusted with concentrated hydrochloric acid (HCl) to precipitate the final product, which is then collected, washed, and dried.[7]

Causality and Mechanistic Insights
  • Step 1 (Methoxylation): The reaction begins with a nucleophilic aromatic substitution. The highly nucleophilic methoxide ion preferentially attacks the C4 position of the dibrominated pyridine. This regioselectivity is driven by the electronic activation provided by the electron-withdrawing nitrile group at C2 and the directing effect of the C3 hydroxyl group. The reaction is maintained at 50-65°C to ensure a sufficient reaction rate without promoting side reactions.[7]

  • Step 2 (Reductive Debromination): Zinc powder acts as a reducing agent to selectively remove the remaining bromine atom at the C6 position. This is a crucial step that establishes the final substitution pattern of the pyridine ring. The reaction is typically stirred overnight to ensure complete conversion.[7]

  • Step 3 (Nitrile Hydrolysis): The addition of a strong base (KOH) and heat facilitates the saponification (hydrolysis) of the nitrile functional group into a carboxylate anion. This transformation is a classic and robust method for converting nitriles to carboxylic acids.[7]

  • Step 4 (Workup): Acidification of the reaction mixture protonates the carboxylate and the phenoxide, causing the neutral this compound to precipitate out of the aqueous solution due to its lower solubility, allowing for its isolation by simple filtration.[7]

G cluster_0 One-Pot Synthesis Workflow Start 4,6-Dibromo-3-hydroxy- pyridine-2-carbonitrile Step1 Intermediate A (4-methoxy-6-bromo...) Start->Step1 1. NaOMe, DMSO (Methoxylation) Step2 Intermediate B (4-methoxy-2-cyano...) Step1->Step2 2. Zn, KOH, H₂O (Debromination) Step3 Intermediate C (Carboxylate Salt) Step2->Step3 3. KOH, Heat (Nitrile Hydrolysis) End Final Product 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid Step3->End 4. HCl (aq) (Acidification)

Caption: Workflow for the one-pot synthesis.

Data Summary: Reagents and Yield
StepKey ReagentsSolvent(s)TemperatureTimeReported Yield
1. MethoxylationSodium methoxideDMSO, MeOH50-65°C~1 hour-
2. DebrominationZinc powder, KOHDMSO, WaterAmbient to 50°COvernight-
3. HydrolysisPotassium hydroxide (aq)DMSO, Water94°C12 hours-
Overall ----~61% [7]

Discussion of Key Chemical Transformations

The successful synthesis of this compound hinges on the precise execution of several fundamental organic reactions. Understanding the principles behind these transformations is critical for optimization and troubleshooting.

C-H Functionalization: The Challenge of the C3 Position

Directly functionalizing the C3 position of a pyridine ring is notoriously difficult.[4] Recent advancements have focused on innovative strategies to overcome this challenge. One notable metal-free approach involves the photochemical valence isomerization of pyridine N-oxides.[4][6] In this method, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) can lead to the formation of a strained epoxide intermediate, which then rearranges to yield the C3-hydroxylated product.[4][8] While not employed in the specific one-pot protocol described above, this highlights the cutting-edge research aimed at accessing this valuable substitution pattern.

Introduction of the Carboxyl Group

The carboxylic acid moiety is a cornerstone of many biologically active molecules. Its introduction onto a pyridine ring can be achieved through several methods:

  • Hydrolysis of Nitriles: As demonstrated in the primary pathway, the hydrolysis of a cyanopyridine under basic or acidic conditions is a reliable and high-yielding method.[9]

  • Oxidation of Alkylpyridines: A classic approach involves the oxidation of a methyl or other alkyl group at the desired position (e.g., using potassium permanganate), though this can sometimes lead to low yields.[9]

  • Direct Carboxylation: Modern methods are emerging for the direct carboxylation of pyridine C-H bonds using CO2.[10] For instance, a copper-catalyzed, one-pot protocol has been developed for the C4-selective carboxylation of pyridines via pyridylphosphonium salts.[10] Electrochemical strategies are also being explored to activate the otherwise inert carbon dioxide for addition to the pyridine ring.[11]

Introduction of the Methoxy Group

The methoxy group is typically installed via a nucleophilic aromatic substitution (SNA) reaction, as seen in the featured synthesis. This reaction is most effective when the pyridine ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. The presence of a good leaving group, such as a halide, is also essential. The reduced basicity of 2-methoxypyridines compared to their unsubstituted counterparts can be an advantageous property in subsequent reaction steps, preventing unwanted side reactions involving the pyridine nitrogen.[12]

Conclusion

The synthesis of this compound is a prime example of strategic, multi-step synthesis applied to a complex heterocyclic target. The one-pot procedure starting from 4,6-dibromo-3-hydroxy-2-pyridinecarbonitrile represents a robust and efficient method that leverages fundamental principles of nucleophilic aromatic substitution, reduction, and nitrile hydrolysis.[7] By carefully controlling the reaction conditions, each functional group can be installed with high regioselectivity, leading to a good overall yield of this valuable chemical intermediate. For researchers and drug development professionals, understanding the nuances of these transformations is key to adapting and applying these synthetic strategies to new and increasingly complex molecular targets.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

3-Hydroxy-4-methoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative, is emerging as a compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique structural arrangement, featuring a pyridine ring adorned with hydroxyl, methoxy, and carboxylic acid functional groups, imparts a versatile chemical reactivity and a promising profile for biological activity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering a critical data resource for researchers engaged in its synthesis, characterization, and application. Understanding these fundamental properties is paramount for predicting molecular behavior, designing effective experimental protocols, and ultimately unlocking the full potential of this intriguing compound.

I. Molecular Identity and Structural Features

A foundational understanding of a molecule begins with its basic identity. The structural formula of this compound reveals a pyridine core, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents at positions 2, 3, and 4 are a carboxylic acid, a hydroxyl group, and a methoxy group, respectively. This specific arrangement of functional groups is key to its chemical behavior and biological interactions.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 210300-09-7--INVALID-LINK--[2]
Molecular Formula C₇H₇NO₄--INVALID-LINK--[2]
Molecular Weight 169.13 g/mol --INVALID-LINK--[2]
Canonical SMILES COC1=C(C(=NC=C1)C(=O)O)O--INVALID-LINK--[2]
InChI Key OBHHCPRYWZKEIM-UHFFFAOYSA-N--INVALID-LINK--[2]

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (pyridyl nitrogen, methoxy oxygen, and carbonyl oxygen) suggests a high potential for intermolecular interactions, influencing properties such as melting point, solubility, and crystal packing. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring also dictates its electronic properties and reactivity.

II. Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa (acidic) 1.27 ± 0.50 (Carboxylic Acid)--INVALID-LINK--[3]
Boiling Point 445.7 ± 45.0 °C--INVALID-LINK--[3]
Density 1.437 ± 0.06 g/cm³--INVALID-LINK--[4]
Water Solubility 1128.8 to 2731.1 mg/L--INVALID-LINK--[1]
LogP (XLogP3-AA) 0.9--INVALID-LINK--[2]

III. Acidity and Ionization (pKa)

The ionization state of a molecule at a given pH is a critical determinant of its solubility, lipophilicity, and ability to interact with biological targets. This compound possesses multiple ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.

The predicted pKa of the carboxylic acid group is approximately 1.27, indicating it is a relatively strong acid.[3] The pyridine nitrogen is expected to be basic, though its pKa will be influenced by the electron-withdrawing carboxylic acid group.

Experimental Determination of pKa

A reliable method for the experimental determination of pKa values is potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H₂O (or co-solvent if needed) prep2 Adjust to a known concentration (e.g., 1-10 mM) prep1->prep2 prep3 Add inert electrolyte (e.g., KCl) to maintain constant ionic strength prep2->prep3 titrate1 Calibrate pH meter with standard buffers prep3->titrate1 titrate2 Titrate with standardized acid (e.g., HCl) or base (e.g., NaOH) titrate1->titrate2 titrate3 Record pH after each increment of titrant titrate2->titrate3 analysis1 Plot pH vs. volume of titrant added titrate3->analysis1 analysis2 Determine equivalence points (inflection points of the curve) analysis1->analysis2 analysis3 Calculate pKa values (pH at half-equivalence points) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

IV. Solubility Profile

The solubility of a compound is a critical factor in its suitability for various applications, from formulation development to biological assays. The presence of both polar functional groups (carboxylic acid, hydroxyl) and a less polar aromatic ring and methoxy group gives this compound an amphiphilic character.

Computational predictions suggest a moderate aqueous solubility.[1] The molecule is expected to exhibit higher solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding opportunities. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, solubility is also anticipated to be significant.[1] Conversely, poor solubility is expected in nonpolar solvents like hexane or toluene.

V. Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach for the preparation of 4-alkoxy-3-hydroxypicolinic acids has been patented. This process starts from furfural and involves a multi-step sequence including cyano-amination, bromination/rearrangement, bromo substitution with an alkoxide, nitrile hydrolysis, and halogen reduction.

The reactivity of this compound is governed by its functional groups. The carboxylic acid can undergo esterification with alcohols. The hydroxyl group can participate in nucleophilic substitution reactions. The pyridine ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.

VI. Applications and Biological Relevance

This compound serves as a valuable building block in the synthesis of more complex molecules. It is a known intermediate in the preparation of certain agricultural fungicides.[1] Its structural motifs are also found in compounds with potential pharmaceutical applications, including antimicrobial and anti-inflammatory agents.[3] Furthermore, picolinic acid derivatives are known to be effective chelators of metal ions, a property that is being explored for various biomedical applications.[5]

VII. Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with considerable potential, underpinned by its versatile physicochemical properties. While there is a need for more comprehensive experimental data to be published in the scientific literature, the available predicted values and the understanding of its structural features provide a strong foundation for researchers. This guide has aimed to consolidate the current knowledge of this compound, offering a valuable resource to aid in the design of future research and development efforts. As interest in this and related picolinic acid derivatives continues to grow, a more detailed experimental characterization will undoubtedly emerge, further illuminating the path to novel applications.

References

Introduction: Elucidating the Molecular Architecture of a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

This compound is a substituted pyridine derivative with significant potential in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a pyridine core functionalized with hydroxyl, methoxy, and carboxylic acid groups, makes it a valuable building block for the synthesis of more complex bioactive molecules.[3] Accurate and comprehensive structural analysis is paramount to confirming its identity, purity, and understanding its chemical reactivity, which are critical prerequisites for its application in drug development and other advanced fields.

This technical guide provides a multi-faceted analytical approach to the structural characterization of this compound. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and field-proven insights. While experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its analysis by integrating theoretical principles with data from closely related analogous compounds. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Core Molecular Properties

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 3-hydroxy-4-methoxypicolinic acid[4]
CAS Number 210000-09-7[5]
Molecular Formula C₇H₇NO₄[5]
Molecular Weight 169.13 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments like HMBC will provide an unambiguous assignment of the entire molecular structure.

Expertise & Rationale

The substitution pattern on the pyridine ring results in a simple spin system for the aromatic protons, which simplifies spectral interpretation. The electron-donating effects of the hydroxyl and methoxy groups, along with the electron-withdrawing effect of the carboxylic acid, will influence the chemical shifts of the ring protons and carbons in a predictable manner. The presence of exchangeable protons (hydroxyl and carboxylic acid) can be confirmed by D₂O exchange experiments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons).

  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 14 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity.

  • 2D NMR (HMBC): Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum to establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on the analysis of 3-hydroxypicolinic acid and the known substituent effects on pyridine rings.[1][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~7.8d~5.5Downfield due to proximity to nitrogen.
H-6~7.2d~5.5Coupled to H-5.
-OCH₃~3.9s-Typical for a methoxy group on an aromatic ring.
-OH~10-12br s-Broad, exchangeable with D₂O.
-COOH~13-14br s-Very broad, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C-2~165Carboxylic acid carbon.
C-3~150Attached to the hydroxyl group.
C-4~158Attached to the methoxy group.
C-5~110Shielded by electron-donating groups.
C-6~145Adjacent to the nitrogen atom.
-OCH₃~56Methoxy carbon.
C=O (Carboxyl)~170Carbonyl carbon.
Visualization: HMBC Connectivity

The following diagram illustrates the key expected HMBC correlations that would confirm the predicted structure.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 (~7.8 ppm) C3 C-3 H5->C3 ³J C4 C-4 H5->C4 ²J H6 H-6 (~7.2 ppm) C2 C-2 H6->C2 ³J H6->C4 ³J OCH3 -OCH₃ (~3.9 ppm) OCH3->C4 ²J C5 C-5 C6 C-6 CO C=O OCH3_C -OCH₃

Caption: Predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum. The carboxylic acid will exhibit a very broad O-H stretch and a strong C=O stretch. The phenolic -OH group will also contribute to the O-H stretching region. The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations.

Experimental Protocol: FTIR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-2500O-H stretchCarboxylic acid (dimer)Strong, very broad
~3200O-H stretchPhenolMedium, broad
3100-3000C-H stretchAromatic (pyridine ring)Medium to weak
2950-2850C-H stretchMethoxy groupMedium to weak
1710-1680C=O stretchCarboxylic acidStrong
1610-1580C=C and C=N stretchAromatic (pyridine ring)Medium
1320-1210C-O stretchCarboxylic acid/PhenolMedium
900-675C-H out-of-plane bendAromatic (pyridine ring)Medium to strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expertise & Rationale

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Key fragmentations are expected to include the loss of neutral molecules like H₂O, CO, and CO₂. The loss of a methoxy radical (•OCH₃) is also a likely fragmentation pathway.[2][7]

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Predicted Mass Spectrometry Fragmentation
  • Molecular Ion (M⁺): m/z = 169

  • Key Fragments:

    • [M - H₂O]⁺ (m/z = 151): Loss of water from the carboxylic acid and hydroxyl groups.

    • [M - •OCH₃]⁺ (m/z = 138): Loss of a methoxy radical.

    • [M - COOH]⁺ (m/z = 124): Loss of the carboxylic acid group.

    • [M - CO₂]⁺ (m/z = 125): Decarboxylation.

X-ray Crystallography: Unveiling the 3D Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Rationale

For this compound, X-ray crystallography would reveal the precise spatial arrangement of the substituents on the pyridine ring. A key feature of the crystal structure would be the extensive network of hydrogen bonds.[8] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, likely forming dimers. The hydroxyl group and the pyridine nitrogen can also participate in hydrogen bonding, leading to a complex and stable crystal lattice.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structure using full-matrix least-squares refinement.

Expected Structural Features
  • Planarity: The pyridine ring is expected to be planar.

  • Hydrogen Bonding: Expect to observe strong intermolecular hydrogen bonds involving the carboxylic acid (likely forming R₂²(8) dimers), the hydroxyl group, and the pyridine nitrogen.[10]

  • π-stacking: The planar pyridine rings may exhibit π-π stacking interactions, further stabilizing the crystal packing.

Visualization: Analytical Workflow

The following diagram outlines the integrated workflow for the comprehensive structural characterization of this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Sample of 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C, HMBC) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms xray Single-Crystal X-ray Crystallography start->xray connectivity Atomic Connectivity (2D Structure) nmr->connectivity functional_groups Functional Group Identification ftir->functional_groups mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation three_d_structure 3D Structure & Intermolecular Interactions xray->three_d_structure final_structure Confirmed Structure and Characterization Profile connectivity->final_structure functional_groups->final_structure mw_fragmentation->final_structure three_d_structure->final_structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound requires a synergistic application of modern analytical techniques. By employing NMR spectroscopy, FTIR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous picture of its molecular structure, from atomic connectivity to three-dimensional arrangement and intermolecular interactions, can be established. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently analyze and characterize this important heterocyclic compound, ensuring its quality and suitability for applications in drug discovery and development.

References

The Ascendant Therapeutic Potential of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique structural motif of the pyridine ring, particularly when functionalized with hydroxyl, methoxy, and carboxylic acid groups, has positioned 3-Hydroxy-4-methoxypyridine-2-carboxylic acid and its derivatives as a scaffold of significant interest in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, ranging from potent antifungal and antimicrobial effects to promising anticancer and anti-inflammatory properties. We will delve into the synthetic strategies employed to access these molecules, elucidate their mechanisms of action, and present a critical analysis of their structure-activity relationships. Furthermore, this document furnishes detailed experimental protocols for the evaluation of their biological efficacy, intended to empower researchers and drug development professionals in their pursuit of novel therapeutic and crop protection agents.

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast array of biologically active molecules.[1] Its ability to participate in hydrogen bonding and interact with enzymes and receptors makes it a privileged structure in drug discovery.[1] The compound this compound, with its distinct arrangement of a hydroxyl, a methoxy, and a carboxylic acid group, presents a unique electronic and steric profile that has been harnessed for various applications.[1] This guide will systematically unpack the multifaceted biological activities of its derivatives, highlighting their potential as next-generation therapeutic and agrochemical agents.

Synthetic Pathways to this compound and Its Derivatives

The generation of a library of derivatives for biological screening hinges on efficient and versatile synthetic methodologies. Several routes to the core scaffold and its analogues have been developed, with a notable trend towards sustainable and green chemistry principles.

Synthesis of the Core Scaffold

Key synthetic strategies for producing this compound include:

  • From Furfural: A multi-step process commencing with the readily available biomass-derived furfural can be employed. This pathway often involves a Strecker reaction to form an aminonitrile, followed by an aza-Achmatowicz rearrangement and subsequent bromine-methoxy exchange to construct the substituted pyridine ring.[2] Nitrile hydrolysis and reductive debromination then afford the target carboxylic acid.[2]

  • Gold(I)-Catalyzed Cyclization: An innovative approach utilizes gold(I) catalysis for the cyclization of 4-propargylaminoisoxazoles to yield 3-hydroxy-4-substituted picolinonitriles. These intermediates can then be hydrolyzed to the corresponding carboxylic acids.

  • Oxidation of Substituted Pyridines: A more traditional method involves the oxidation of precursors like 5-methoxy-2-methylpyridine using strong oxidizing agents such as potassium permanganate.[1]

Derivatization Strategies

The presence of three distinct functional groups—hydroxyl, methoxy, and carboxylic acid—on the pyridine ring offers multiple handles for chemical modification. Common derivatization reactions include:

  • Esterification: The carboxylic acid group can be readily converted to a wide range of esters by reacting with various alcohols.[1]

  • Amidation: Coupling of the carboxylic acid with amines leads to the formation of amide derivatives. This is a key step in the synthesis of the fungicide florylpicoxamid, where the picolinic acid is coupled with an alanine ester.

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic attacks, allowing for the introduction of different substituents at this position.[1]

Below is a generalized workflow for the synthesis and derivatization of the core scaffold.

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization Furfural Furfural Strecker_Reaction Intermediates Furfural->Strecker_Reaction 1. Strecker Rxn 2. Aza-Achmatowicz 3. Br/MeO Exchange 4. Hydrolysis & Debromination Maltol Maltol Pummerer_Reaction Intermediates Maltol->Pummerer_Reaction Pummerer Rxn Modification Substituted_Pyridine Substituted_Pyridine Oxidation Oxidation Substituted_Pyridine->Oxidation Oxidation (e.g., KMnO4) Core_Scaffold 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid Esterification Esterification Core_Scaffold->Esterification R-OH, Acid Catalyst Amidation Amidation Core_Scaffold->Amidation R-NH2, Coupling Agent Alkylation Alkylation Core_Scaffold->Alkylation R-X, Base (on -OH) Strecker_Reaction->Core_Scaffold Pummerer_Reaction->Core_Scaffold Oxidation->Core_Scaffold Esters Esters Amides Amides Ethers Ethers Esterification->Esters Amidation->Amides Alkylation->Ethers

Caption: Synthetic routes to the core scaffold and subsequent derivatization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities. This section will explore the most significant of these, with a focus on their underlying mechanisms.

Antifungal Activity: Inhibition of the Mitochondrial bc1 Complex

A prominent application of this chemical class is in agriculture as fungicides. The derivative florylpicoxamid is a second-generation picolinamide fungicide that targets the Qi site (ubiquinone reduction site) of the mitochondrial cytochrome bc1 complex (also known as complex III). This inhibition disrupts the electron transport chain, halting ATP synthesis and ultimately leading to fungal cell death.[3]

Mechanism of Action: Disruption of Mitochondrial Respiration

G Derivative 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid Derivative (e.g., Florylpicoxamid) bc1_Complex Mitochondrial bc1 Complex (Complex III) Derivative->bc1_Complex Inhibits Qi site ETC Electron Transport Chain bc1_Complex->ETC Blocks electron flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton gradient disrupted ATP ATP Production ATP_Synthase->ATP Inhibited Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Energy crisis leads to

Caption: Inhibition of the mitochondrial bc1 complex by derivatives.

Anticancer Potential

Various pyridine derivatives have shown promise as anticancer agents, and analogues of this compound are no exception. While direct studies on this specific scaffold are emerging, research on related compounds provides valuable insights into potential mechanisms.

  • Thiosemicarbazone Derivatives: 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, has demonstrated antitumor activity in murine leukemia models.[4] Thiosemicarbazones are known to chelate metal ions and can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.

  • Inhibition of Signaling Pathways: Other pyridine derivatives have been shown to inhibit key signaling pathways in cancer. For example, some pyridine-ureas act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[5]

Hypothesized Anticancer Mechanisms

MechanismTargetConsequence
Enzyme InhibitionRibonucleotide Reductase, VEGFR-2, TubulinInhibition of DNA synthesis, anti-angiogenesis, cell cycle arrest
Apoptosis Induction-Programmed cell death of cancer cells
Cell Cycle Arrest-Halting of cancer cell proliferation
Antimicrobial Activity

Beyond their antifungal effects, these compounds have shown broader antimicrobial properties. The pyridine scaffold is a common feature in many antibacterial agents. The precise mechanism for the antibacterial action of this compound derivatives is an active area of research, but it is likely to involve multiple targets, including essential bacterial enzymes and cell wall synthesis.

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group on the pyridine ring suggests potential antioxidant activity. This moiety can act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and inflammation. While specific studies on this scaffold are limited, related phenolic compounds are well-documented for their antioxidant and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective compounds. While a comprehensive SAR study on this compound derivatives is yet to be published, preliminary insights can be drawn from existing data and studies on related compounds.

  • The Carboxylic Acid Moiety: This group is often crucial for binding to the active sites of enzymes, either through hydrogen bonding or by acting as a metal chelator. Esterification or amidation of this group, as seen in florylpicoxamid, can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.

  • The Hydroxyl Group: The position and presence of the hydroxyl group can significantly influence activity. For instance, in 3-hydroxypyridin-2-thione-based histone deacetylase (HDAC) inhibitors, this group is part of the zinc-binding pharmacophore.[6][7]

  • The Methoxy Group: The methoxy group can affect the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross biological membranes and interact with target proteins.

  • Substituents on the Pyridine Ring: The addition of other substituents to the pyridine ring can dramatically alter the biological activity profile. For example, the introduction of a methyl group to 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone enhanced its antitumor activity.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, B16F10)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Mitochondrial bc1 Complex Inhibition Assay

This protocol is designed to measure the inhibitory activity of the compounds on the cytochrome bc1 complex.

Principle: The activity of the bc1 complex is determined by monitoring the reduction of cytochrome c, which is catalyzed by the complex. The rate of cytochrome c reduction is measured spectrophotometrically at 550 nm.

Materials:

  • Purified mitochondrial bc1 complex

  • Cytochrome c (from bovine heart)

  • Decylubiquinol (DBH₂) as the substrate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare a stock solution of cytochrome c in the assay buffer. Prepare the substrate DBH₂ by reducing decylubiquinone with sodium borohydride.

  • Assay Mixture: In a cuvette, prepare the assay mixture containing the assay buffer, cytochrome c (final concentration ~50 µM), and the test compound at various concentrations.

  • Enzyme Addition: Add a small amount of the purified bc1 complex to the cuvette and incubate for a few minutes to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate DBH₂ (final concentration ~50 µM).

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm for several minutes. The initial rate of the reaction is determined from the linear portion of the kinetic trace.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value from a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic and agrochemical agents. Its derivatives have demonstrated a wide array of biological activities, most notably as potent inhibitors of the fungal mitochondrial bc1 complex and as potential anticancer agents. The synthetic versatility of the core structure allows for extensive chemical modifications, paving the way for the generation of large compound libraries for high-throughput screening and detailed structure-activity relationship studies.

Future research should focus on several key areas:

  • Elucidation of Anticancer Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways affected by these derivatives in cancer cells is crucial for their rational design as anticancer drugs.

  • Broad-Spectrum Antimicrobial Profiling: Comprehensive screening of these compounds against a wide range of bacterial and fungal pathogens, including drug-resistant strains, will help to define their full therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the most promising lead compounds.

  • Optimization of Synthetic Routes: Further development of efficient, scalable, and environmentally friendly synthetic methods will be essential for the commercialization of any successful candidates.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound featuring a pyridine core substituted with hydroxyl, methoxy, and carboxylic acid functional groups.[1][2] Its structural motif, particularly the hydroxypyridine-carboxylic acid scaffold, is a key feature in several biologically active molecules, suggesting its potential as a modulator of critical cellular pathways. While it has been identified as a useful research chemical and an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, a definitive pharmacological mechanism of action has yet to be fully elucidated.[1][3][] This guide puts forth a primary hypothesis: that this compound functions as an inhibitor of metalloenzymes, specifically the 2-oxoglutarate (2OG) dependent oxygenases, with a principal focus on the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).

This hypothesis is predicated on the structural similarities between the subject molecule and known inhibitors of HIF prolyl hydroxylase, a class of drugs that has garnered significant attention for the treatment of anemia associated with chronic kidney disease.[5][6] These inhibitors act by stabilizing the alpha subunit of HIF (HIF-α), a master transcriptional regulator of the cellular response to hypoxia.[7][8] This guide will provide a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously investigate this proposed mechanism of action.

The Hypothesized Mechanism: Inhibition of HIF Prolyl Hydroxylase

Under normoxic conditions, the HIF-α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the HIF prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[7][9] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[7]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[7] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and glucose metabolism.[7][10]

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are a class of drugs that mimic the hypoxic state by inhibiting the enzymatic activity of PHDs.[5][6] This leads to the stabilization of HIF-α and the subsequent activation of hypoxia-inducible genes, even in the presence of normal oxygen levels.[7] We hypothesize that this compound, due to its structural features, acts as a competitive inhibitor of 2-oxoglutarate and a chelator of the active-site iron within the PHD enzyme, thereby inhibiting its hydroxylase activity.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2, Fe2+, 2-OG) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (stabilized) HIF-1β HIF-1β HIF-1α_s->HIF-1β Dimerization Nucleus Nucleus HIF-1β->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binding Target Genes EPO, VEGF, etc. HRE->Target Genes Transcription 3-H-4-MPCA 3-Hydroxy-4-methoxypyridine -2-carboxylic acid 3-H-4-MPCA->PHD Inhibition

Figure 1: The Hypoxia-Inducible Factor (HIF) Signaling Pathway.

Experimental Workflow for Mechanism of Action Studies

To rigorously test the hypothesis that this compound acts as a HIF prolyl hydroxylase inhibitor, a multi-faceted experimental approach is required. The following sections detail the key experimental protocols.

Part 1: In Vitro Target Engagement and Enzymatic Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the activity of the putative target enzyme, PHD2 (also known as EGLN1), which is the primary regulator of HIF-α in most cells.

1.1. PHD2 Inhibition Assay (Biochemical)

  • Objective: To quantify the inhibitory potential of this compound on recombinant human PHD2 enzyme activity.

  • Methodology:

    • Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, Fe(II), ascorbate, and a detection reagent (e.g., an antibody specific for hydroxylated HIF-1α or a mass spectrometry-based method).

    • Procedure: a. In a 96-well plate, add assay buffer containing Fe(II) and ascorbate. b. Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known PHD inhibitor (e.g., Roxadustat) as a positive control and DMSO as a vehicle control. c. Add the HIF-1α ODD peptide substrate and 2-oxoglutarate. d. Initiate the reaction by adding recombinant PHD2. e. Incubate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the extent of peptide hydroxylation using an appropriate detection method (e.g., ELISA, TR-FRET, or LC-MS/MS).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

1.2. Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm direct binding of the compound to PHD2 and determine the thermodynamic parameters of the interaction.

  • Methodology:

    • Instrumentation: An isothermal titration calorimeter.

    • Procedure: a. Load a solution of recombinant PHD2 into the sample cell. b. Load a concentrated solution of this compound into the injection syringe. c. Perform a series of injections of the compound into the PHD2 solution while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Part 2: Cellular Target Engagement and Pathway Activation

The next phase is to validate that the compound can penetrate the cell membrane and engage its target in a cellular context, leading to the expected downstream signaling events.

2.1. HIF-1α Stabilization Assay (Western Blot)

  • Objective: To assess the ability of the compound to stabilize HIF-1α protein levels in cultured cells.

  • Methodology:

    • Cell Line: A human cell line that expresses HIF-1α, such as human embryonic kidney cells (HEK293) or a hepatoma cell line (HepG2).

    • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours). Include a positive control (e.g., Roxadustat or hypoxia at 1% O2) and a vehicle control. c. Lyse the cells and quantify total protein concentration. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin). f. Incubate with a secondary antibody and detect the signal using chemiluminescence.

    • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

2.2. Upregulation of HIF Target Genes (RT-qPCR)

  • Objective: To confirm that the stabilization of HIF-1α leads to the transcriptional activation of its target genes.

  • Methodology:

    • Procedure: a. Treat cells with the compound as described in the Western blot protocol. b. Isolate total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform quantitative real-time PCR (RT-qPCR) using primers for known HIF target genes (e.g., EPO, VEGFA, SLC2A1 [GLUT1]).

    • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_invivo In Vivo Studies Biochemical_Assay PHD2 Inhibition Assay (IC50) Binding_Assay Isothermal Titration Calorimetry (Kd) Biochemical_Assay->Binding_Assay HIF_Stabilization HIF-1α Stabilization (Western Blot) Binding_Assay->HIF_Stabilization Gene_Expression Target Gene Upregulation (RT-qPCR) HIF_Stabilization->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Gene_Expression->PK_PD Efficacy_Model Anemia Animal Model (e.g., 5/6 Nephrectomy) PK_PD->Efficacy_Model

Figure 2: A tiered experimental workflow for MOA studies.
Part 3: In Vivo Proof-of-Concept

The final stage is to evaluate the compound's efficacy in a relevant animal model, which will provide evidence of its potential therapeutic utility.

3.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Rodents

  • Objective: To determine the pharmacokinetic profile of the compound and to establish a relationship between drug exposure and the desired pharmacodynamic effect (HIF-1α stabilization and target gene expression).

  • Methodology:

    • Procedure: a. Administer a single dose of this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage). b. Collect blood samples at various time points to determine the plasma concentration of the compound (PK). c. At selected time points, collect tissues (e.g., kidney, liver) to measure the expression of HIF target genes (PD).

    • Data Analysis: Model the PK/PD relationship to inform dose selection for efficacy studies.

3.2. Efficacy in a Rodent Model of Renal Anemia

  • Objective: To assess the ability of the compound to ameliorate anemia in a preclinical model of chronic kidney disease.

  • Methodology:

    • Animal Model: A 5/6 nephrectomy model in rats is a commonly used model of chronic kidney disease that leads to the development of anemia.

    • Procedure: a. Induce renal failure in rats via 5/6 nephrectomy. b. Once anemia is established, treat the animals with daily doses of this compound or vehicle for several weeks. c. Monitor hematological parameters (e.g., hemoglobin, hematocrit, red blood cell count) throughout the study.

    • Data Analysis: Compare the hematological parameters between the treated and vehicle control groups to determine the efficacy of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro and Cellular Activity Summary

AssayParameterThis compoundPositive Control (Roxadustat)
PHD2 InhibitionIC50 (nM)TBD~50 nM
ITC BindingKd (µM)TBDTBD
HIF-1α StabilizationEC50 (µM)TBD~10 µM
EPO Gene UpregulationFold ChangeTBDTBD

Conclusion

This technical guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from in vitro biochemical assays to cellular and in vivo studies, researchers can rigorously test the hypothesis that this compound functions as a HIF prolyl hydroxylase inhibitor. The successful execution of these studies will not only define the molecular mechanism of this compound but also provide a strong foundation for its potential development as a therapeutic agent for anemia and other hypoxia-related disorders.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.14 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy group on a pyridine ring, presents a unique combination of functional groups that are of interest in medicinal chemistry and materials science. As a novel or sparsely documented compound, a robust and predictive analytical framework is essential for its unambiguous identification and characterization.

Publicly available experimental spectroscopic data for this specific molecule is limited. Therefore, this guide adopts the perspective of a primary research scenario, providing a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting this data, establishing a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel heterocyclic compounds.

Part 1: Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and comparative analysis with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a deuterated polar aprotic solvent such as DMSO-d₆ is recommended to ensure solubility and, crucially, to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

  • Aromatic Protons (H-5, H-6): The pyridine ring contains two protons. H-5 is adjacent to the methoxy-bearing carbon, while H-6 is adjacent to the nitrogen atom. Due to the anisotropic effect of the ring and the influence of the heteroatom, they will appear as two distinct doublets in the aromatic region. The proton at C-6 is expected to be further downfield due to its proximity to the electronegative nitrogen.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Exchangeable Protons (-OH, -COOH): The hydroxyl and carboxylic acid protons are acidic and will appear as broad singlets. Their chemical shifts can be highly variable depending on concentration and residual water in the solvent. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).[3]

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

The molecule possesses seven unique carbon atoms, which will result in seven distinct signals in the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, expected to appear around 165-175 ppm.[3]

  • Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents and proximity to the nitrogen atom. Carbons bearing oxygen substituents (C-3, C-4) will be significantly downfield. The carbon adjacent to the nitrogen (C-2, C-6) are typically deshielded compared to other aromatic carbons.[4][5]

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a sharp signal in the aliphatic region, typically between 55-65 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the method of choice for rapid analysis of solid samples. The IR spectrum will be dominated by absorptions from the molecule's key functional groups.

  • O-H Stretching: A very broad and strong absorption is anticipated from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[3] The phenolic O-H stretch will likely be superimposed within this broad signal.

  • C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[3]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of absorptions in the 1450-1650 cm⁻¹ region.

  • C-O Stretching: Absorptions corresponding to the C-O stretching of the methoxy, hydroxyl, and carboxylic acid groups will be present in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule, minimizing fragmentation and clearly indicating the molecular weight.[6][7][8]

  • Molecular Ion: In positive-ion mode ESI, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 170.04. In negative-ion mode, the deprotonated molecule, [M-H]⁻, at m/z 168.03 would be prominent.

  • Key Fragmentation Patterns: While ESI is soft, some in-source fragmentation can be induced. Common neutral losses from the molecular ion would include:

    • Loss of H₂O (m/z 18) from the carboxylic acid and hydroxyl groups.

    • Loss of CO₂ (m/z 44) via decarboxylation, a common fragmentation pathway for carboxylic acids.[9]

    • Loss of the methyl radical (•CH₃, m/z 15) from the methoxy group.

Summary of Predicted Spectroscopic Data
Technique Predicted Feature Expected Value / Range Justification
¹H NMR δ (H-6)~8.0-8.4 ppmDoublet, deshielded by adjacent nitrogen.
δ (H-5)~7.0-7.4 ppmDoublet, coupled to H-6.
δ (-OCH₃)~3.8-4.0 ppmSinglet, typical for aryl methoxy groups.
δ (-COOH)>10 ppmBroad singlet, highly deshielded acidic proton.[3]
δ (-OH)5.0-9.0 ppmBroad singlet, variable chemical shift.
¹³C NMR δ (C=O)165-175 ppmCarboxylic acid carbonyl.[3]
δ (C-2, C-3, C-4, C-6)140-165 ppmAromatic carbons attached to N or O.[5]
δ (C-5)110-125 ppmAromatic CH carbon.
δ (-OCH₃)55-65 ppmMethoxy carbon.
IR ν (O-H)2500-3300 cm⁻¹Very broad, strong (Carboxylic acid dimer).[3]
ν (C=O)1710-1760 cm⁻¹Strong, sharp.
ν (C=C, C=N)1450-1650 cm⁻¹Medium to strong, multiple bands.
MS (ESI) [M+H]⁺m/z 170.04Protonated molecular ion (Positive mode).
[M-H]⁻m/z 168.03Deprotonated molecular ion (Negative mode).
Fragments[M-CO₂]+, [M-H₂O]+Common neutral losses from parent ion.[9]

Part 2: Protocols for Spectroscopic Data Acquisition

The validity of any spectroscopic analysis rests upon meticulous sample preparation and methodologically sound data acquisition. The following protocols are designed to yield high-quality, reproducible data.

Overall Spectroscopic Analysis Workflow

The logical flow for characterizing a novel compound like this compound involves a multi-technique approach where the results from each analysis corroborate the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_NMR ¹H, ¹³C, DEPT NMR (500 MHz) Prep_NMR->Acq_NMR Prep_IR Use ~1-2 mg solid sample directly Acq_IR ATR-FTIR (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Prepare 1 mg/mL stock in Methanol/H2O Acq_MS LC-ESI-MS (Positive & Negative Mode) Prep_MS->Acq_MS Analysis Correlate Data: - MS for MW - IR for Functional Groups - NMR for Connectivity Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Final_Structure Verified Structure Analysis->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Rationale: This protocol ensures a homogenous, particle-free sample, which is critical for achieving high-resolution spectra with sharp lines and accurate chemical shifts.[10]

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[10][11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[12]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[13]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Acquire a ¹³C spectrum (e.g., 1024 or more scans, depending on concentration).

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Rationale: ATR-FTIR is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for solid powder samples.[14][15][16] The evanescent wave only penetrates a few microns into the sample, providing a high-quality surface spectrum.[14]

Methodology:

  • Background Scan: With the ATR crystal clean and free of any sample, acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[17]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Protocol 3: High-Resolution Mass Spectrometry (LC-ESI-MS)

Rationale: Coupling liquid chromatography with ESI-MS allows for sample purification prior to analysis and provides highly accurate mass data, confirming the elemental composition. ESI is a soft ionization method that transfers ions from solution to the gas phase with minimal fragmentation, making it perfect for determining the molecular weight of polar molecules.[6][7][18]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of methanol and water. Dilute this stock solution to a final concentration of 1-10 µg/mL for injection.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization).

  • MS Analysis:

    • The LC eluent is directed into the ESI source.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).

    • Acquire data in both positive and negative ion modes in separate runs to observe both [M+H]⁺ and [M-H]⁻ ions.

    • Key ESI parameters to optimize include capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature.[6]

Part 3: Data Interpretation and Structural Verification

The ultimate goal is to integrate the data from all three techniques into a single, cohesive structural assignment. The interpretation process is a logical, self-validating workflow.

Integrated Interpretation Workflow

G Start Start with Raw Data MS_Data MS Spectrum: Observe [M+H]⁺ at m/z 170? Start->MS_Data IR_Data IR Spectrum: Broad O-H (2500-3300 cm⁻¹)? Strong C=O (~1720 cm⁻¹)? MS_Data->IR_Data Yes Hypothesis Data Consistent with Proposed Structure? MS_Data->Hypothesis No C13_Data ¹³C NMR Spectrum: 7 distinct signals present? IR_Data->C13_Data Yes IR_Data->Hypothesis No H1_Data ¹H NMR Spectrum: Correct signals, integrations, and splitting patterns observed? C13_Data->H1_Data Yes C13_Data->Hypothesis No H1_Data->Hypothesis Yes Conclusion_Yes Structure Verified Hypothesis->Conclusion_Yes Yes Conclusion_No Re-evaluate Structure or Data Hypothesis->Conclusion_No No

Caption: Logical workflow for structural verification.

Narrative for Structural Confirmation:

  • Establish Molecular Formula: The first step is to analyze the high-resolution mass spectrum. The observation of an ion with an accurate mass corresponding to C₇H₈NO₄⁺ (for [M+H]⁺) or C₇H₆NO₄⁻ (for [M-H]⁻) provides definitive confirmation of the molecular formula.

  • Confirm Functional Groups: Next, the IR spectrum is examined. The presence of the characteristic very broad O-H stretch and the sharp, strong C=O stretch confirms the carboxylic acid functional group.[3] This immediately validates a key feature of the proposed structure.

  • Verify the Carbon Skeleton: The ¹³C NMR spectrum should display exactly seven signals, corresponding to the seven carbon atoms in the molecule. This confirms the uniqueness of each carbon environment and is consistent with the substituted pyridine ring.

  • Assemble the Structure via Proton Connectivity: Finally, the ¹H NMR spectrum provides the most detailed information.

    • Integration: The relative integrals of the signals should correspond to a 1:1:3 ratio for the aromatic protons and the methoxy group, respectively.

    • Chemical Shifts: The positions of the signals should align with the predicted values, confirming the electronic environments.

    • Splitting: The two aromatic signals appearing as doublets confirms their adjacency on the pyridine ring. The methoxy signal appearing as a singlet confirms it has no adjacent protons.

By following this workflow, each piece of spectroscopic data reinforces the others, leading to an unambiguous and confident assignment of the structure as this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a pivotal intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agricultural chemicals.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic chemistry and its performance in biological systems. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It details theoretical considerations, presents robust experimental protocols for characterization, and offers insights into its degradation pathways, thereby equipping researchers with the foundational knowledge required for its effective application and formulation.

Introduction

This compound (CAS No. 210300-09-7) is a substituted pyridine derivative with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.14 g/mol .[1][2] Its structure, featuring a pyridine ring functionalized with hydroxyl, methoxy, and carboxylic acid groups, imparts a unique combination of chemical reactivity and potential for intermolecular interactions.[1] These functional groups are central to its role as a versatile building block in organic synthesis.[1] For instance, it serves as a precursor in the synthesis of fungicides like florylpicoxamid and is explored for its potential antimicrobial, antioxidant, and anti-inflammatory properties.[1][3]

Understanding the solubility and stability of this molecule is paramount for several reasons:

  • Reaction Kinetics: Solubility in reaction solvents directly impacts reaction rates and yields.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media governs formulation strategies and bioavailability.[4][5]

  • Shelf-Life and Storage: Stability determines the compound's shelf-life, appropriate storage conditions, and the potential formation of degradation products that could affect purity and safety.[6]

This guide will systematically explore these critical attributes.

Physicochemical Properties

The behavior of this compound in different solvent systems is dictated by its inherent physicochemical properties.

  • Structure: The molecule possesses both hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (pyridine nitrogen, methoxy oxygen, carbonyl oxygen), as well as a moderately hydrophobic pyridine ring. This amphiphilic nature suggests solubility in a range of polar solvents.[1]

  • Ionization (pKa): The compound has multiple ionizable groups. The carboxylic acid is highly acidic, with a computationally predicted pKa of approximately 1.27.[1] The pyridine nitrogen is weakly basic, with an estimated pKa around 3-4, its basicity reduced by the electron-withdrawing effect of the adjacent carboxylic acid.[1] This dual acidic and basic character means its ionization state, and thus its solubility, will be highly dependent on the pH of the medium.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature. For drug discovery and development, both kinetic and thermodynamic solubility are important metrics.[4][5][7]

Theoretical Considerations

The solubility of this compound is influenced by:

  • Solvent Polarity: The compound's polar functional groups favor solubility in polar protic solvents (e.g., water, ethanol) through hydrogen bonding.[1] The methoxy group and pyridine ring contribute to solubility in polar aprotic solvents like DMSO and acetonitrile.[1]

  • pH: Due to its ionizable groups, aqueous solubility is expected to be lowest near its isoelectric point and increase significantly at pH values where either the carboxylic acid is deprotonated (pH > 2) or the pyridine nitrogen is protonated (pH < 3).

  • Temperature: For most solids, solubility increases with temperature, although this relationship must be determined empirically.

Predicted and Experimental Solubility Data

While extensive experimental data for this specific molecule is not widely published, computational models and data from related compounds provide valuable estimates.

SolventTypePredicted/Reported SolubilityRationale / Reference
WaterPolar Protic1128.8 - 2731.1 mg/L (Predicted)Moderate aqueous solubility due to polar groups.[1]
DMSOPolar AproticHighThe methoxy group and overall polarity favor dissolution.[1]
EthanolPolar ProticSolubleCapable of hydrogen bonding with the compound.[1]
AcetonitrilePolar AproticSolubleThe methoxy substituent contributes to solubility.[1]
Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to assess how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[4][5][8][9]

Objective: To rapidly determine the apparent solubility of this compound in a buffered aqueous solution (e.g., PBS, pH 7.4).

Methodology: Direct UV Assay [5][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS at pH 7.4) to each well to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., 2%) to minimize its effect on solubility.[9]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach a state of pseudo-equilibrium.[7][8]

  • Filtration: Filter the solution through a solubility filter plate to remove any precipitated (undissolved) compound.[5][8]

  • Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (λ_max) using a plate reader.

  • Data Analysis: Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to a standard curve prepared from the DMSO stock solution. The calculated concentration represents the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_plate 2. Dispense Stock into 96-well Plate prep_stock->prep_plate add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer incubate 4. Shake/Incubate (e.g., 2 hours, RT) add_buffer->incubate filter_plate 5. Filter to Remove Precipitate incubate->filter_plate transfer 6. Transfer Filtrate to UV Plate filter_plate->transfer measure 7. Measure UV Absorbance at λmax transfer->measure calculate 8. Calculate Solubility vs. Standard Curve measure->calculate

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation (stress testing) is a critical component of this, used to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12][13][14]

Factors Influencing Stability
  • pH (Hydrolysis): The ester-like nature of the methoxy group and the overall structure may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich pyridine ring, particularly with the activating hydroxyl group, could be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to reduced thermal stability.[6][12] For related pyridine carboxylic acids, those with the carboxylic group at the 2-position have shown reduced thermal stability.[1]

  • Light (Photostability): Many aromatic and heterocyclic compounds degrade upon exposure to UV or visible light.[6][11]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions as mandated by ICH guidelines.[14][15]

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile if needed).[11]

  • Application of Stress Conditions: Expose the sample solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11][14]

    • Acid Hydrolysis: Add 0.1 M HCl and store at 60°C for a specified time (e.g., 24-48 hours).[12]

    • Base Hydrolysis: Add 0.1 M NaOH and store at room temperature.[12] (Note: Basic conditions may cause rapid degradation).[16]

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).[11] A solid sample should also be stressed thermally.

    • Photostability: Expose the solution to a light source providing combined UV and visible output, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[11]

  • Sample Quenching: After the exposure period, neutralize the acidic and basic samples to halt the degradation reaction.

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method must be able to separate the intact parent compound from all degradation products.

  • Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Identify and characterize major degradation products using techniques like LC-MS.[16]

G cluster_stress Stress Factors compound 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid Degradation Degradation Products compound->Degradation leads to pH pH (Acid/Base) Hydrolysis pH->Degradation Temp Temperature (Thermal Stress) Temp->Degradation Light Light (Photodegradation) Light->Degradation Ox Oxidation (e.g., H₂O₂) Ox->Degradation

Caption: Key Factors Influencing Compound Stability.

Summary and Recommendations

This compound is a molecule of significant synthetic interest. Its amphiphilic character and multiple ionizable groups dictate a solubility profile that is highly dependent on solvent choice and pH. The compound is predicted to have moderate aqueous solubility and good solubility in polar organic solvents.

Stability studies are crucial to ensure its integrity. Forced degradation studies are essential to elucidate potential degradation pathways, with hydrolysis, oxidation, and thermal stress being key factors to investigate. The presence of the carboxylic acid at the 2-position may indicate a potential for reduced thermal stability compared to other isomers.[1]

For researchers and developers, the following is recommended:

  • Solubility Screening: Perform kinetic solubility assays early in development using buffers relevant to the intended application (e.g., reaction conditions, physiological pH).

  • pH-Solubility Profile: Characterize solubility across a range of pH values to understand the impact of ionization.

  • Stability Assessment: Conduct a comprehensive forced degradation study to identify liabilities. This information is critical for selecting appropriate storage conditions (e.g., protection from light, controlled temperature) and for the development of stable formulations.

  • Analytical Methods: Develop and validate a stability-indicating HPLC method early to accurately quantify the parent compound and detect any potential degradants.

By systematically evaluating the solubility and stability of this compound, scientists can optimize its use in synthesis, develop robust formulations, and ensure the quality and reliability of their research outcomes.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-4-methoxypyridine-2-carboxylic acid, a substituted picolinic acid, represents a versatile chemical scaffold with significant, yet largely untapped, therapeutic potential. While primarily recognized as a key intermediate in the synthesis of advanced agrochemicals, the inherent biological activities of its structural class point towards a range of compelling molecular targets within human pathophysiology. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the principal and prospective therapeutic targets associated with this molecule and its derivatives. We will dissect the established inhibitory action on the mitochondrial cytochrome bc1 complex and explore promising avenues in oncology and inflammatory diseases, grounded in the latest scientific evidence. This document serves as a foundational resource, offering not only a comprehensive review of target rationale but also actionable experimental protocols to empower further investigation and drug discovery efforts.

Introduction: The Pyridine Carboxylic Acid Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological macromolecules.[1][2] The addition of a carboxylic acid group, as seen in this compound, introduces a critical hydrogen bonding donor and acceptor, enhancing its potential to bind with high affinity to enzyme active sites and receptor pockets.[3] While this specific molecule is a known precursor for fungicides and other bioactive compounds, its inherent structural features—a hydroxyl, a methoxy, and a carboxylic acid group on a pyridine core—suggest a broader pharmacological relevance.[3][4] This guide will illuminate the most promising of these potential applications, moving from a well-validated target to emerging areas of research.

Primary Therapeutic Target: Mitochondrial Cytochrome bc1 Complex (Complex III)

The most concretely defined therapeutic target associated with the this compound scaffold is the mitochondrial cytochrome bc1 complex, also known as Complex III. This is a critical enzyme in the electron transport chain responsible for ATP synthesis.[5]

Mechanism of Action: Quinone 'inside' (Qi) Inhibition

This compound is a direct precursor to the novel picolinamide fungicide, florylpicoxamid.[3][4] Florylpicoxamid functions as a potent inhibitor of the cytochrome bc1 complex by binding to the 'Quinone inside' (Qi) site of the complex.[1][4] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane and halts cellular respiration.[1] This mechanism is distinct from the action of strobilurin fungicides, which target the 'Quinone outside' (Qo) site, an important consideration for overcoming drug resistance.[1]

  • Causality: The pyridine-2-carboxylic acid core is fundamental to the activity of florylpicoxamid. It serves as the anchor for the pharmacophore that occupies the Qi binding pocket. The specific substitutions on the pyridine ring, derived from the parent compound, are crucial for optimizing this interaction and ensuring high-affinity binding.

cluster_Mito Mitochondrial Inner Membrane C1 Complex I Q Ubiquinone Pool C1->Q e- Intermembrane Space Intermembrane Space C1->Intermembrane Space H+ C2 Complex II C2->Q e- C3 Cytochrome bc1 Complex (Complex III) Q->C3 e- (QH2) CytC Cytochrome c C3->CytC e- C3->Intermembrane Space H+ C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->Intermembrane Space H+ Mitochondrial Matrix Mitochondrial Matrix ATP_Synthase->Mitochondrial Matrix ATP Intermembrane Space->ATP_Synthase H+ Inhibitor 3-Hydroxy-4-methoxy pyridine-2-carboxylic acid Derivatives (e.g., Florylpicoxamid) Inhibitor->C3 Binds to Qi site

Caption: Inhibition of the Mitochondrial Electron Transport Chain.

Therapeutic Implications and Selectivity

While the known activity is in fungi, the high degree of conservation in the cytochrome bc1 complex across species, including humans, makes it a potential target for human therapeutics, particularly in areas like anti-parasitic drug development.[6][7] The key challenge and opportunity lie in achieving selectivity. Subtle structural differences between the Qi sites of the target pathogen and human host can be exploited to design selective inhibitors, minimizing off-target toxicity.

Experimental Protocol: Validating bc1 Complex Inhibition

This protocol outlines a cell-free assay to determine the inhibitory activity of a test compound against the cytochrome bc1 complex.

Objective: To measure the IC50 value of this compound or its derivatives against isolated mitochondrial Complex III.

Materials:

  • Isolated mitochondria from a relevant source (e.g., bovine heart, yeast, or target pathogen).

  • Decylubiquinol (DBH) as the substrate.

  • Cytochrome c (from bovine heart).

  • Potassium phosphate buffer (pH 7.4).

  • Potassium cyanide (KCN) to inhibit Complex IV.

  • Test compound dissolved in DMSO.

  • Spectrophotometer capable of reading at 550 nm.

Methodology:

  • Preparation: Prepare a reaction buffer containing potassium phosphate and KCN.

  • Reaction Mixture: In a cuvette, add the reaction buffer, cytochrome c, and isolated mitochondria.

  • Inhibitor Addition: Add varying concentrations of the test compound (or DMSO for control) and incubate for 5 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding the substrate, decylubiquinol.

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The rate of reaction is proportional to the slope of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Therapeutic Area: Oncology and Cell Cycle Regulation

A growing body of evidence suggests that pyridine carboxylic acid derivatives possess significant anticancer properties.[5][8] The mechanism often involves the induction of cell cycle arrest and apoptosis, making this a fertile ground for investigating this compound.[9][10][11]

Rationale: Targeting Uncontrolled Proliferation

Cancer is characterized by dysregulated cell proliferation. Compounds that can selectively halt the cell cycle in cancer cells are valuable therapeutic agents. Phenyl-pyridine-2-carboxylic acid derivatives have been shown to arrest cancer cells in the G2/M or S phase of the cell cycle, leading to apoptosis.[9][11][12]

Potential Molecular Targets

Several key regulators of the cell cycle have been identified as being modulated by pyridine-based compounds:

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9, crucial enzymes for cell cycle progression.[13]

  • p53 and p21: Upregulation of the tumor suppressor p53 and its downstream target, the CDK inhibitor p21, has been observed following treatment with anticancer pyridines.[10][14]

  • JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis, has also been implicated.[10]

cluster_CellCycle Cell Cycle Progression Compound Pyridine Carboxylic Acid Derivative CDK2 CDK2 Compound->CDK2 Inhibits CDK9 CDK9 Compound->CDK9 Inhibits p53 p53 Compound->p53 Upregulates JNK JNK Compound->JNK Upregulates G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2->S Promotes CDK9->S Promotes p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces p21->CDK2 Inhibits JNK->Apoptosis Induces

Caption: Potential Anticancer Mechanisms of Pyridine Carboxylic Acid Derivatives.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2 liver cancer or MCF-7 breast cancer).

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • Propidium iodide (PI) staining solution.

  • RNase A.

  • Flow cytometer.

Methodology:

  • Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a DMSO vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition. An accumulation of cells in a particular phase indicates cell cycle arrest.

Potential Therapeutic Area: Anti-inflammatory and Antioxidant Activity

The general structure of this compound suggests potential for anti-inflammatory and antioxidant effects, which have been observed in related compounds.[4][15]

Rationale: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Targeting key enzymes and signaling pathways in the inflammatory cascade is a proven therapeutic strategy.

Potential Molecular Targets
  • Cyclooxygenase (COX) Enzymes: Pyridine derivatives have been designed as selective COX-2 inhibitors, a major target for anti-inflammatory drugs.[16] The anti-inflammatory effects of some 3-hydroxy pyridine-4-one derivatives are thought to be related to their iron-chelating properties, which could inhibit heme-dependent enzymes like COX.[17][18]

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Certain pyridine derivatives have been shown to inhibit NF-κB activation, preventing the transcription of pro-inflammatory cytokines.[19][20]

Summary and Future Directions

This compound is a molecule of significant interest. While its immediate application is as a precursor, the therapeutic activities of its derivatives strongly suggest that this chemical scaffold is primed for further exploration in drug discovery.

Potential Therapeutic Target Mechanism of Action Therapeutic Area Supporting Evidence
Mitochondrial Cytochrome bc1 Complex (Complex III) Inhibition of the Qi binding site, disrupting the electron transport chain.Antifungal, Anti-parasiticStrong, via derivatization to florylpicoxamid.[1][4][5]
Cell Cycle Regulators (CDKs, p53) Induction of cell cycle arrest (G2/M or S phase) and apoptosis.OncologyModerate, based on related pyridine carboxylic acid derivatives.[9][10][13][14]
Inflammatory Enzymes and Pathways (COX, NF-κB) Inhibition of pro-inflammatory enzymes and transcription factors.Inflammatory DiseasesEmerging, based on related pyridine structures.[16][17][19]

Future research should focus on synthesizing a library of derivatives based on the this compound core and screening them against the targets outlined in this guide. Elucidating the structure-activity relationships will be crucial for optimizing potency and selectivity, ultimately paving the way for novel therapeutics in infectious diseases, oncology, and inflammation.

References

The Emerging Potential of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery and development, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, pyridine derivatives have consistently demonstrated a remarkable breadth of biological activities, leading to their successful integration into a multitude of therapeutic agents. This guide focuses on a particularly promising, yet underexplored, member of this family: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid . With its unique arrangement of functional groups, this molecule presents a compelling platform for the design of new drugs targeting a range of pathological conditions. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of knowledge, from synthesis and characterization to its putative biological activities and future therapeutic prospects.

Physicochemical Properties and Structural Attributes

This compound, also known as 3-hydroxy-4-methoxypicolinic acid, is a small organic molecule with the chemical formula C₇H₇NO₄ and a molecular weight of approximately 169.13 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and a methoxy group at position 4.

PropertyValueSource
CAS Number 210300-09-7[2]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.1348 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-hydroxy-4-methoxypicolinic acid, 2-Pyridinecarboxylic acid, 3-hydroxy-4-methoxy-[1][2]
Predicted Boiling Point 445.7±45.0 °C[3]
Predicted Density 1.437±0.06 g/cm3 [3]

The presence of both a hydroxyl and a carboxylic acid group imparts the potential for bidentate chelation of metal ions, a feature of significant interest in medicinal chemistry. The methoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability.

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound has been described in the patent literature, providing a scalable route to this compound.[4] The following protocol is based on the information provided in US Patent 9,475,771 B2.

Experimental Protocol: Synthesis of this compound[4]

This synthesis is a multi-step process that can be adapted from the general procedures for 4-alkoxy-3-hydroxypicolinic acids. A key final step involves the reductive removal of a bromo group.

Step 1: Debromination of 3-hydroxy-6-bromo-4-methoxypicolinic acid

  • To a solution of 3-hydroxy-6-bromo-4-methoxypicolinic acid in ethanol, add triethylamine.

  • Under a nitrogen atmosphere, add 5% Palladium on carbon (Pd/C) as a catalyst.

  • Pressurize the reaction vessel with hydrogen gas and agitate at room temperature until the reaction is complete (monitored by a suitable analytical technique such as TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by standard techniques such as recrystallization or chromatography to afford this compound as an off-white solid.

Synthesis_Workflow A 3-hydroxy-6-bromo-4-methoxypicolinic acid D Reaction Mixture A->D Dissolve B Ethanol, Triethylamine B->D Add C 5% Pd/C, H2 C->D Catalytic Hydrogenation E Filtration D->E Filter F Concentration E->F Concentrate G Purification F->G Purify H This compound G->H Isolate

Caption: Synthetic workflow for the preparation of this compound.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various spectroscopic methods as reported in the patent literature.[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.04 (d, J=6.4 Hz, 1H), 7.39 (d, J=6.5 Hz, 1H), 4.04 (s, 3H).[4]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.16, 162.03, 152.52, 132.32, 126.57, 109.13, 57.35.[4]

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₇H₇NO₄ [M-H]⁻, 168.0303; found, 168.0303. Note: The patent reports the calculated value for the neutral molecule as 169.0379 and the found value as 169.0375.[4] The negative ion mode is also commonly used for carboxylic acids.

Potential Biological Activities and Therapeutic Applications

While direct and extensive biological studies on this compound are limited in publicly available literature, its structural features, and the activities of closely related compounds, suggest significant therapeutic potential in several key areas.

Iron Chelation and Neurodegenerative Diseases

A compelling area of investigation for this molecule is its potential as an iron chelator. The 3-hydroxy-4-pyridinone scaffold, which is structurally analogous to the arrangement of the hydroxyl and keto (in the carboxylate form) groups in our molecule of interest, is a well-established pharmacophore for iron(III) chelation.[5] Iron dysregulation and accumulation in the brain are implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6] The ability of chelators to cross the blood-brain barrier and sequester excess iron is a promising therapeutic strategy.

The bidentate nature of the hydroxyl and carboxylic acid groups in this compound suggests a strong affinity for trivalent metal ions like Fe(III). Studies on analogous 3-hydroxy-4-pyridinecarboxylic acids have demonstrated their iron chelating capabilities.[6]

Iron_Chelation_Mechanism cluster_0 This compound Molecule Chelated_Complex Stable Chelate Complex Molecule->Chelated_Complex Binds Fe3+ Fe³⁺ Fe3+->Chelated_Complex Sequesters

Caption: Proposed iron chelation by this compound.

The potential therapeutic workflow for neurodegenerative diseases would involve the administration of the compound, its passage across the blood-brain barrier, and subsequent chelation of excess iron in the brain, thereby mitigating iron-induced oxidative stress and neuronal damage.

Antioxidant and Anti-inflammatory Properties

The presence of a phenolic hydroxyl group in the structure of this compound suggests inherent antioxidant properties. Phenolic compounds are well-known radical scavengers. While specific IC50 values for this compound in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not yet reported, related hydroxypyridinone derivatives have been investigated for their antioxidant potential.[7]

Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Furthermore, inflammation is a key component of many diseases, including neurodegenerative disorders. The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives have been demonstrated in in vivo models such as carrageenan-induced paw edema.[8] The mechanism of action is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are iron-dependent.[8]

Biological_Activities A This compound B Iron Chelation A->B C Antioxidant Activity A->C D Anti-inflammatory Activity A->D E Neuroprotection B->E F Reduction of Oxidative Stress C->F G Modulation of Inflammatory Pathways D->G E->F F->G

Caption: Interconnected potential biological activities of this compound.

Agricultural Applications

Interestingly, this compound has also been noted for its relevance in agriculture. It has been shown to inhibit the bc1 complex, a key enzyme in the mitochondrial respiratory chain of fungi, suggesting its potential as a fungicide.[9] This dual applicability in both medicine and agriculture underscores the versatility of this chemical scaffold.

Future Directions and Conclusion

This compound stands as a molecule of considerable interest for further research and development. The availability of a patented synthetic route and detailed characterization data provides a solid foundation for its exploration.[4]

Key areas for future investigation include:

  • Quantitative Biological Evaluation: Performing in vitro assays to determine the specific IC50 values for antioxidant and anti-inflammatory activities.

  • Iron Chelation Studies: Measuring the stability constants of its iron(III) complex to quantify its chelating efficacy.

  • In Vivo Studies: Evaluating its pharmacokinetic properties, including blood-brain barrier penetration, and assessing its efficacy in animal models of neurodegenerative diseases and inflammation.

  • Derivative Synthesis: Exploring the synthesis of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

experimental protocols using 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Applications and Experimental Protocols

Introduction: A Versatile Heterocyclic Building Block

This compound, also known by its synonym 3-hydroxy-4-methoxypicolinic acid, is a substituted pyridine derivative with the molecular formula C₇H₇NO₄ and a molecular weight of approximately 169.14 g/mol .[1][2][3] This compound serves as a critical intermediate and versatile building block in the synthesis of a wide array of bioactive molecules.[1][4] Its unique heterocyclic scaffold, featuring hydroxyl, methoxy, and carboxylic acid functional groups, makes it a molecule of significant interest in medicinal chemistry and agricultural science.[1]

The applications of this compound are diverse. It is a known precursor in the synthesis of advanced fungicides, such as florylpicoxamid, for crop protection.[1] In the realm of drug development, its structural motifs are explored for their potential antimicrobial, anti-inflammatory, and antioxidant properties.[1][5] Notably, the core structure of this molecule is highly relevant to the design of enzyme inhibitors, particularly those targeting metalloenzymes. One of the most promising areas of application is in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase, a key enzyme in the cellular response to oxygen levels.[6][7][8]

This guide provides an overview of the compound's properties and detailed protocols for its application in a research setting, with a focus on its role as a potential enzyme inhibitor.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

PropertyValueReference(s)
CAS Number 210300-09-7[2][3][][10][11]
Molecular Formula C₇H₇NO₄[1][2][3]
Molecular Weight 169.14 g/mol [1][2]
IUPAC Name This compound[3]
Common Synonyms 3-hydroxy-4-methoxypicolinic acid[3][10]
Canonical SMILES COC1=C(C(=NC=C1)C(=O)O)O[2][3]
Predicted pKa Carboxylic Acid: ~1.27; Pyridine Nitrogen: ~3-4[1]
Typical Purity ≥97%[11]

Core Application: Inhibition of HIF Prolyl Hydroxylases

A primary area of interest for molecules like this compound is the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.

Mechanism of Action

HIF is a critical transcription factor that allows cells to adapt to low oxygen (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes utilize O₂, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event marks HIF-α for rapid degradation.[8][12]

By inhibiting PHD enzymes, the degradation of HIF-α is prevented, even under normoxic conditions. This stabilization allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes that promote adaptation to hypoxia. A key target gene is erythropoietin (EPO), which stimulates the production of red blood cells.[7][12] This mechanism is the basis for a new class of oral drugs for treating anemia associated with chronic kidney disease.[8] The 3-hydroxy-pyridine-2-carboxylic acid moiety is an excellent bidentate chelator of the Fe(II) ion in the PHD active site, mimicking the binding of the native co-substrate, 2-oxoglutarate.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibition PHD Inhibition PHD PHD Enzyme HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation (+ O₂, Fe²⁺) VHL VHL Protein HIFa_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Inhibitor 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid (or derivative) PHD_inhibited PHD Enzyme Inhibitor->PHD_inhibited Inhibition HIFa_stable HIF-α (Stable) Nucleus Nucleus HIFa_stable->Nucleus Translocation EPO EPO Gene Transcription Nucleus->EPO Upregulation

Caption: HIF-α regulation under normoxia and with PHD inhibition.

Experimental Protocols

The following protocols are designed for researchers investigating the properties and applications of this compound.

Protocol 1: In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the human PHD2 isoform, a key regulator of HIF.

Objective: To quantify the inhibitory potency of this compound on PHD2 enzymatic activity.

Principle: The assay measures the activity of recombinant PHD2 by detecting the consumption of its co-substrate, 2-oxoglutarate (2-OG). An enzyme-coupled reaction is used where the remaining 2-OG is converted to glutamate, producing a fluorescent signal. A decrease in fluorescence indicates higher PHD2 activity (more 2-OG consumed), while a strong signal indicates inhibition.

Materials:

  • Recombinant Human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ferrous Sulfate (FeSO₄)

  • Sodium L-Ascorbate

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test Compound: this compound

  • Positive Control: Dimethyloxalylglycine (DMOG)

  • DMSO (ACS Grade)

  • Detection Reagent Kit (e.g., 2-OG detection kit with fluorescent output)

  • 384-well black, flat-bottom plates

Workflow Diagram:

Assay_Workflow A 1. Prepare Compound Dilutions (Serial dilution in DMSO, then Assay Buffer) C 3. Dispense Reagents into Plate (Compound dilutions + Master Mix) A->C B 2. Prepare Reaction Master Mix (Buffer, FeSO₄, Ascorbate, PHD2, HIF-1α peptide) B->C D 4. Initiate Reaction (Add 2-Oxoglutarate) C->D E 5. Incubate (e.g., 60 min at 25°C) D->E F 6. Add Detection Reagent E->F G 7. Incubate for Signal Development (e.g., 30 min at 25°C) F->G H 8. Read Fluorescence (Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) H->I

Caption: Workflow for the in vitro PHD2 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control (DMOG) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. Subsequently, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay to <1%.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or control to each well. For "no inhibition" (0%) and "full inhibition" (100%) controls, add Assay Buffer with DMSO.

    • Prepare a Reaction Master Mix containing Assay Buffer, 200 µM Ascorbate, 5 µM FeSO₄, 0.3 µg/mL PHD2, and 0.5 µM HIF-1α peptide.

    • Add 5 µL of the Master Mix to each well. For the 100% inhibition control, use a Master Mix without the PHD2 enzyme.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 2.5 µL of 30 µM 2-Oxoglutarate to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix as per the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (Signal_Test - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Presentation:

CompoundIC₅₀ (µM)
Test Compound Calculated Value
DMOG (Control) Expected Literature Value
Protocol 2: Purity and Stability Analysis by HPLC-UV

This protocol provides a standard method for assessing the purity of a sample and evaluating its stability under hydrolytic stress conditions.

Objective: To develop a robust HPLC method for the separation and quantification of this compound and its potential degradants.

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. A C18 column is used with a polar mobile phase. The compound is detected by its absorbance of UV light. Purity is determined by the relative area of the main peak.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Solvent: 50:50 Water:Acetonitrile.

  • This compound sample.

  • For stability study: 0.1 M HCl and 0.1 M NaOH.

HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 min; hold 3 min; return to 5% B over 1 min; re-equilibrate 5 min.
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 240 nm and 280 nm (or DAD scan 200-400 nm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in the Sample Solvent.

    • Dilute the stock solution to a working concentration of ~50 µg/mL for analysis.

  • Purity Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the working standard solution.

    • Analyze the resulting chromatogram. Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Stability Study (Forced Degradation):

    • Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to the working concentration.

    • Base Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 1 hour. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to the working concentration.

    • Analysis: Inject the stressed samples and compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

Application Note: In Vitro Assay Strategies for Characterizing 3-Hydroxy-4-methoxypyridine-2-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyridine carboxylic acid family.[1] Its structure, featuring a pyridine ring with hydroxyl and carboxylic acid functional groups, is a well-known pharmacophore for metal chelation.[2][3] This characteristic is common in inhibitors of metalloenzymes, particularly those requiring a divalent metal cation for catalytic activity.[4][5][6] A significant class of such enzymes are the 2-oxoglutarate (2-OG) dependent dioxygenases, which play critical roles in human physiology and disease.

Based on this structural analogy, we hypothesize that this compound (hereafter referred to as 3H4M-PCA) may act as an inhibitor of 2-OG dependent dioxygenases. This application note provides detailed protocols for two primary in vitro assays designed to test this hypothesis by targeting two distinct and therapeutically relevant enzyme subfamilies:

  • Collagen Prolyl 4-Hydroxylase (C-P4H): A key enzyme in collagen biosynthesis. Its inhibition is a therapeutic strategy for fibrosis and cancer metastasis.[7][8]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (e.g., JMJD3/UTX): Epigenetic modifiers that regulate gene expression and are implicated in cancer and inflammatory diseases.[9][10]

These protocols are designed to be robust and self-validating, providing a clear framework for characterizing the biochemical activity of 3H4M-PCA and similar compounds.

Section 1: Assay for Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition

Principle of the Assay

Collagen Prolyl 4-Hydroxylase (C-P4H) is an α-ketoglutarate-dependent dioxygenase that catalyzes the hydroxylation of proline residues in procollagen.[7] This reaction is essential for the proper folding and stability of collagen fibers. The enzymatic reaction consumes 2-oxoglutarate (α-KG) and produces succinate as a stoichiometric byproduct.

The proposed assay is a highly sensitive, bioluminescence-based method that quantifies the amount of succinate produced.[8][11][12] The amount of succinate is directly proportional to C-P4H activity. A decrease in the luminescent signal in the presence of the test compound (3H4M-PCA) indicates inhibition of the enzyme. The Succinate-Glo™ assay format is more sensitive than traditional hydroxyproline colorimetric methods and is suitable for high-throughput screening.[7][8][11]

Experimental Workflow: C-P4H Inhibition Assay

C_P4H_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, Enzyme (C-P4H1), Substrates (Proline-rich peptide, α-KG), and 3H4M-PCA dilutions setup_rxn Dispense buffer, substrates, and 3H4M-PCA or controls into a 384-well plate prep_reagents->setup_rxn initiate_rxn Add C-P4H1 enzyme to initiate reaction setup_rxn->initiate_rxn incubate Incubate at 37°C to allow for succinate production initiate_rxn->incubate add_detection Add Succinate-Glo™ Detection Reagent incubate->add_detection incubate_detect Incubate at RT to stabilize signal add_detection->incubate_detect read_lum Read luminescence on a plate reader incubate_detect->read_lum

Caption: Workflow for the C-P4H1 bioluminescent inhibition assay.

Detailed Protocol: C-P4H1 Succinate-Glo™ Assay

A. Materials and Reagents

  • Enzyme: Recombinant human C-P4H1 (major isoform).

  • Substrates: Proline-rich synthetic peptide (e.g., (GPP)10), 2-oxoglutarate (α-KG).

  • Cofactors: Ferrous sulfate (FeSO₄), L-ascorbic acid.

  • Test Compound: this compound (3H4M-PCA), dissolved in DMSO.

  • Positive Control: A known C-P4H inhibitor (e.g., Dihydroxypyridine, DHB).[7]

  • Assay Plate: White, opaque 384-well microplate.

  • Detection Kit: Succinate-Glo™ Hydroxylase Assay Kit (or equivalent), which contains succinate detection reagents.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 µM FeSO₄, 1 mM L-ascorbic acid.

B. Experimental Procedure

  • Compound Preparation: Prepare a serial dilution of 3H4M-PCA in DMSO. A typical starting concentration for screening is 10 mM, diluted to achieve final assay concentrations from 100 µM to 1 nM. Prepare the positive control (DHB) in a similar manner.

  • Assay Plate Setup:

    • Add 1 µL of diluted 3H4M-PCA, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare a "No Enzyme" control by adding 1 µL of DMSO to separate wells.

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, the proline-rich peptide substrate (final concentration ~50 µM), and α-KG (final concentration ~20 µM).

  • Initiate Reaction:

    • Dispense 10 µL of the reaction mix into each well.

    • Prepare an enzyme solution of C-P4H1 in Assay Buffer (final concentration ~200 nM).[13]

    • Add 10 µL of the enzyme solution to all wells except the "No Enzyme" controls (add 10 µL of Assay Buffer to these).

    • The final reaction volume is 21 µL.

  • Incubation: Seal the plate and incubate for 60 minutes at 37°C.

  • Detection:

    • Equilibrate the plate and the Succinate-Glo™ detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

Data Analysis and Interpretation
  • Normalize Data: Subtract the average signal from the "No Enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Example Data for C-P4H1 Inhibition

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle (DMSO)-85,0000%
3H4M-PCA1009,00089.4%
3H4M-PCA1025,50070.0%
3H4M-PCA148,00043.5%
3H4M-PCA0.179,0007.1%
DHB (Control)5012,00085.9%

Section 2: Assay for Jumonji C (JmjC) Histone Demethylase Inhibition

Principle of the Assay

JmjC domain-containing proteins, such as JMJD3 (KDM6B), are histone demethylases that remove methyl groups from lysine residues on histone tails, a key process in epigenetic regulation.[10] Specifically, JMJD3 targets di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3). Like C-P4H, this reaction requires iron and α-KG as cofactors.[14]

This assay uses an ELISA-like immunodetection method. A substrate peptide corresponding to trimethylated H3K27 is coated onto microplate wells. Active JMJD3 enzyme demethylates the substrate. A specific antibody that recognizes the demethylated product (H3K27me2) is then used, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) for colorimetric detection.[9] A lower colorimetric signal indicates inhibition of JMJD3 by the test compound.

Signaling Pathway: JMJD3-Mediated Epigenetic Regulation

JMJD3_Pathway cluster_pathway Epigenetic Gene Regulation H3K27me3 Histone H3K27me3 (Trimethylated) Gene_Off Gene Transcription REPRESSED H3K27me3->Gene_Off JMJD3 JMJD3 Enzyme (KDM6B) H3K27me3->JMJD3 H3K27me2 Histone H3K27me2 (Dimethylated) Gene_On Gene Transcription ACTIVE H3K27me2->Gene_On JMJD3->H3K27me2 Demethylation Inhibitor 3H4M-PCA (Potential Inhibitor) Inhibitor->JMJD3 Inhibits

Caption: Role of JMJD3 in histone demethylation and potential inhibition by 3H4M-PCA.

Detailed Protocol: JMJD3 Immunodetection-Based Assay (Colorimetric)

A. Materials and Reagents

  • Enzyme: Recombinant human JMJD3 (KDM6B).

  • Substrate Plate: 96-well strip plate pre-coated with a long peptide containing trimethylated H3K27.

  • Cofactors: α-KG, FeSO₄, L-ascorbic acid.

  • Test Compound: 3H4M-PCA, dissolved in DMSO.

  • Positive Control: A known JMJD3 inhibitor (e.g., GSK-J4).[10]

  • Antibodies: Primary antibody specific for demethylated H3K27 (i.e., H3K27me2); HRP-conjugated secondary antibody.

  • Detection Reagent: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM α-KG, 50 µM FeSO₄, 1 mM L-ascorbic acid.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Stop Solution: 1 M H₂SO₄.

B. Experimental Procedure

  • Compound Preparation: Prepare serial dilutions of 3H4M-PCA and GSK-J4 in DMSO, as described in section 1.3.A.

  • Enzymatic Reaction:

    • Add 50 µL of Assay Buffer to each well of the substrate-coated plate.

    • Add 1 µL of diluted 3H4M-PCA, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Prepare an enzyme solution of JMJD3 in Assay Buffer (final concentration ~10-20 ng/µL).

    • Add 10 µL of the enzyme solution to all wells except "No Enzyme" controls (add 10 µL of Assay Buffer instead).

    • Incubate the plate for 90 minutes at 37°C.

  • Immunodetection:

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Dilute the primary antibody (anti-H3K27me2) in Wash Buffer and add 100 µL to each well. Incubate for 60 minutes at room temperature.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Wash Buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature.

  • Signal Development:

    • Wash the wells five times with 200 µL of Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 5-10 minutes, or until a blue color develops in the vehicle control wells.

    • Add 100 µL of Stop Solution to each well to quench the reaction (color will turn yellow).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Normalize Data: Subtract the average absorbance of the "No Enzyme" controls.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_Compound / Abs_Vehicle))

  • Determine IC₅₀: Plot percent inhibition versus the log of compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Table 2: Example Data for JMJD3 Inhibition

CompoundConcentration (µM)Absorbance (450 nm)% Inhibition
Vehicle (DMSO)-1.2500%
3H4M-PCA500.15088.0%
3H4M-PCA50.48061.6%
3H4M-PCA0.50.89028.8%
3H4M-PCA0.051.1904.8%
GSK-J4 (Control)100.21083.2%

Section 3: Confirmatory and Secondary Assays

Positive results from these primary biochemical assays should be validated to confirm the mechanism of action and rule out assay artifacts.

  • Orthogonal Assays: For JmjC demethylases, an alternative assay format measures the formaldehyde byproduct generated during the reaction. Validating hits in a mechanistically different assay increases confidence.

  • Mass Spectrometry: Direct measurement of substrate-to-product conversion by MALDI-TOF or LC-MS can provide unambiguous confirmation of enzyme inhibition and is a powerful tool for mechanistic studies.[15]

  • Selectivity Profiling: It is crucial to assess the selectivity of 3H4M-PCA against other metalloenzymes and 2-OG dependent dioxygenases (e.g., other JmjC family members, prolyl hydroxylase domain proteins (PHDs)) to understand its specificity.

  • Cell-Based Assays: Following biochemical confirmation, the activity of 3H4M-PCA should be evaluated in a cellular context. For C-P4H inhibition, this could involve measuring collagen deposition in fibroblast cultures. For JMJD3 inhibition, one could measure changes in H3K27me3 levels or the expression of known JMJD3 target genes in a relevant cancer cell line via Western Blot or qPCR.

Conclusion

The protocols detailed in this application note provide a robust, tiered strategy for evaluating the inhibitory activity of this compound against two high-value drug target classes: collagen prolyl hydroxylases and histone demethylases. By starting with sensitive biochemical assays and incorporating appropriate controls, researchers can efficiently determine the potency (IC₅₀) and potential mechanism of action of novel compounds, paving the way for further investigation in more complex cellular and in vivo models.

References

Application Notes and Protocols: In Vivo Animal Models for Testing 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for In Vivo Testing

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a pyridine carboxylic acid derivative with potential antioxidant and anti-inflammatory properties.[1] Structurally, it belongs to a class of compounds known to act as inhibitors of Hypoxia-Inducible Factor Prolyl-4-Hydroxylase (HIF-P4H).[2][3] HIF-P4H enzymes are cellular oxygen sensors that, under normal oxygen conditions, target the alpha subunit of Hypoxia-Inducible Factor (HIF) for degradation.[2] By inhibiting these enzymes, compounds like this compound can stabilize HIF-α, mimicking a hypoxic response. This stabilization leads to the transcription of various genes, most notably erythropoietin (EPO), which is the primary hormone responsible for stimulating red blood cell production.[3][4]

This mechanism of action makes HIF-P4H inhibitors a novel oral therapy for anemia, particularly anemia associated with Chronic Kidney Disease (CKD), a condition where EPO production by the kidneys is impaired.[3][5] Several HIF-P4H inhibitors are already approved for treating renal anemia.[3] Beyond anemia, HIF stabilization has shown therapeutic potential in other ischemic and inflammatory conditions.[2][4][6]

Therefore, the primary goals for in vivo testing of this compound are to:

  • Confirm its efficacy in stimulating erythropoiesis and correcting anemia in a relevant disease model.

  • Evaluate its effects on kidney function and potential nephroprotective properties.

  • Assess its safety and tolerability profile in a whole-organism context.

This guide provides detailed protocols for robust, validated rodent models of CKD-associated anemia and renal ischemia-reperfusion injury to rigorously evaluate the therapeutic potential of this compound.

PART 1: Preclinical Model Selection Rationale

The choice of an animal model is the most critical step in preclinical research, directly influencing the translatability and relevance of the findings.[7][8][9] For a compound targeting the HIF-P4H pathway for renal anemia, the ideal model must replicate the key pathophysiological features of the human condition: progressive loss of kidney function and subsequent development of anemia due to insufficient EPO production.[10][11]

Recommended Models for Efficacy and Safety Assessment
ModelSpecies/StrainInduction MethodKey Pathophysiological FeaturesPrimary Application
5/6 Subtotal Nephrectomy (STNx) Rat (Sprague-Dawley, Wistar)Surgical removal of one kidney and 2/3 of the contralateral kidney.[12][13][14]Progressive renal insufficiency, proteinuria, hypertension, glomerulosclerosis, tubulointerstitial fibrosis, anemia.[13][15]Gold-standard for evaluating therapies for progressive CKD and associated anemia.
Adenine-Induced CKD Mouse (C57BL/6)Dietary administration of adenine, which metabolizes to 2,8-dihydroxyadenine, crystallizing in renal tubules.[16][17][18]Tubulointerstitial nephritis, inflammation, fibrosis, and a significant decline in renal function leading to anemia.[19][20]A non-surgical, reproducible model for screening compounds against CKD-induced anemia and fibrosis.
Renal Ischemia-Reperfusion Injury (IRI) Mouse (C57BL/6, BALB/c) or RatTemporary clamping of the renal pedicle(s) to induce ischemia, followed by reperfusion.[21][22][23][24]Acute kidney injury (AKI) that can transition to CKD, inflammation, oxidative stress.[22]Investigating potential protective effects against acute ischemic events and subsequent chronic dysfunction.

PART 2: Detailed Protocols and Methodologies

All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[7][25] Rigorous experimental design, including randomization, blinding, and appropriate sample size calculation, is essential to mitigate bias and ensure data integrity.[26]

Protocol 1: Rat 5/6 Subtotal Nephrectomy (STNx) Model for Anemia of CKD

This model is the benchmark for studying progressive CKD, as it closely mimics the structural and functional decline seen in human patients.[14]

Objective: To evaluate the long-term efficacy of this compound on erythropoiesis and renal function in a progressive CKD model.

Materials:

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old, 250-300g.

  • Surgical Suite: Anesthetic machine (isoflurane), surgical tools, heating pad.

  • Test Compound: this compound, vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Equipment: Metabolic cages, blood collection supplies, clinical chemistry analyzer, ELISA kits for EPO.

Experimental Workflow:

STNx_Workflow cluster_pre Phase 1: Surgery cluster_treat Phase 2: Treatment & Monitoring cluster_end Phase 3: Endpoint Analysis Acclimatize Acclimatization (1 week) Surgery 5/6 Nephrectomy (Two-stage surgery) Acclimatize->Surgery Recovery Post-Op Recovery (2 weeks) Surgery->Recovery Baseline Baseline Measures (Blood, Urine) Recovery->Baseline Randomize Randomization & Start Dosing Baseline->Randomize Dosing Chronic Dosing (4-8 weeks) Randomize->Dosing Monitor Weekly Monitoring (Body Weight, CBC) Dosing->Monitor Terminal Terminal Bleed (Biochemistry, EPO) Harvest Tissue Harvest (Kidney, Bone Marrow) Terminal->Harvest Analysis Histopathology & Biomarker Analysis Harvest->Analysis

Caption: Workflow for the rat 5/6 nephrectomy (STNx) study.

Step-by-Step Procedure:

  • Acclimatization: House rats for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Surgery (Two-Stage 5/6 Nephrectomy):

    • Stage 1: Anesthetize the rat (e.g., isoflurane). Using aseptic technique, make a flank incision to expose the left kidney. Perform a total nephrectomy by ligating the renal artery, vein, and ureter, and then removing the kidney. Suture the muscle and skin layers. Provide post-operative analgesia. Allow a one-week recovery period.

    • Stage 2: Anesthetize the rat. Expose the remaining right kidney via a flank incision. Ligate two of the three branches of the renal artery or surgically resect the upper and lower poles of the kidney, achieving a 2/3 reduction in renal mass.[12][27] Suture the incision and provide analgesia. A sham group will undergo the same surgical procedures without kidney removal or ligation.

  • Post-Operative Recovery & CKD Development: Allow animals to recover for 2-4 weeks. CKD will develop during this period, characterized by rising Blood Urea Nitrogen (BUN) and creatinine.

  • Baseline Measurements & Randomization: Before starting treatment, collect blood for a complete blood count (CBC) and serum biochemistry (BUN, creatinine). Collect urine via metabolic cages to measure proteinuria. Randomize animals into treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose, Positive Control) based on baseline BUN levels to ensure equal distribution of disease severity.

  • Dosing: Administer the test compound and vehicle daily via oral gavage for 4 to 8 weeks.

  • Monitoring: Record body weight daily. Collect a small blood sample weekly (e.g., from the tail vein) for CBC analysis to monitor hemoglobin, hematocrit, and red blood cell counts.

  • Terminal Endpoint Analysis:

    • At the end of the study, collect a final urine sample.

    • Anesthetize the animal and collect a terminal blood sample via cardiac puncture for final CBC, serum biochemistry, and EPO concentration measurement by ELISA.[28]

    • Perfuse the animal with saline and harvest the remnant kidney for histopathological analysis (H&E, PAS, Masson's Trichrome staining) to assess glomerulosclerosis and fibrosis.[13]

Protocol 2: Adenine-Induced CKD Model in Mice

This is a non-surgical, diet-induced model that is highly reproducible and suitable for higher-throughput screening. The pathology is driven by tubulointerstitial inflammation and fibrosis.[16][19]

Objective: To screen the efficacy of this compound in a mouse model of tubulointerstitial nephritis and associated anemia.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Special Diet: Custom rodent chow containing 0.2% w/w adenine.[18][29]

  • Test Compound & Vehicle.

  • Equipment: Blood collection supplies, clinical chemistry analyzer, ELISA kits for mouse EPO.

Experimental Workflow:

Adenine_Workflow cluster_induction Phase 1: Disease Induction cluster_treat Phase 2: Treatment cluster_end Phase 3: Analysis Acclimatize Acclimatization (1 week) AdenineDiet 0.2% Adenine Diet (3-4 weeks) Acclimatize->AdenineDiet Randomize Randomization & Start Dosing AdenineDiet->Randomize Dosing Co-administration of Test Compound Randomize->Dosing Monitor Weekly Monitoring (Weight, CBC) Dosing->Monitor Terminal Endpoint Analysis (Biochemistry, Histo) Monitor->Terminal

Caption: Workflow for the adenine-induced CKD mouse study.

Step-by-Step Procedure:

  • Acclimatization: House mice for one week under standard conditions.

  • Disease Induction & Treatment:

    • Randomize mice into groups: Control (normal diet + vehicle), CKD (adenine diet + vehicle), and CKD + Test Compound.

    • Provide the control group with standard chow.

    • Provide the CKD and treatment groups with the 0.2% adenine diet for 3-4 weeks.[18] This diet induces renal damage and functional decline.[20]

    • Administer the test compound or vehicle daily via oral gavage concurrently with the adenine diet.

  • Monitoring: Monitor body weight and clinical signs daily. The adenine diet can reduce palatability, so monitoring for excessive weight loss is crucial.[16] Collect blood weekly for CBC analysis.

  • Terminal Endpoint Analysis:

    • At the end of the study (e.g., Day 28), collect terminal blood via cardiac puncture for CBC, serum biochemistry (BUN, creatinine), and EPO measurement.[30][31][32][33]

    • Harvest kidneys for weight measurement and histopathology to assess crystal deposition, inflammation, and fibrosis.

PART 3: Data Acquisition and Key Endpoints

A well-designed study relies on objective and quantifiable outcome measures.[26]

Primary Efficacy Endpoints (Hematological)

These endpoints directly measure the erythropoietic effect of the compound.

ParameterMethodRationale
Hemoglobin (Hgb) Automated Hematology AnalyzerThe primary indicator of oxygen-carrying capacity and the clinical measure of anemia.
Hematocrit (Hct) Automated Hematology AnalyzerThe percentage of blood volume occupied by red blood cells; a key indicator of anemia.
Red Blood Cell (RBC) Count Automated Hematology AnalyzerA direct count of erythrocytes.
Serum EPO Levels ELISA (Enzyme-Linked Immunosorbent Assay)Directly measures the pharmacodynamic effect of HIF-P4H inhibition on the target hormone.[34][35]
Secondary Efficacy Endpoints (Renal Function)

These endpoints assess the impact of the compound on kidney health.

ParameterMethodRationale
Blood Urea Nitrogen (BUN) Clinical Chemistry AnalyzerA key marker of renal filtration function; elevated levels indicate kidney damage.[30][36]
Serum Creatinine Clinical Chemistry AnalyzerA waste product cleared by the kidneys; elevated levels indicate impaired function.[30]
Proteinuria Albumin-to-Creatinine Ratio (ACR) in UrineA measure of glomerular damage and a prognostic marker in CKD.[13]
Kidney Histopathology Microscopic analysis of stained tissue sections (H&E, PAS, Trichrome)Provides qualitative and semi-quantitative assessment of tubular injury, glomerulosclerosis, and interstitial fibrosis.[22]
HIF Pathway Activation

The stabilization of HIF-α is the core mechanism of action for the test compound.

HIF_Pathway cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) or HIF-P4H Inhibition HIFa_N HIF-1α P4H HIF-P4H Enzyme HIFa_N->P4H Hydroxylation VHL pVHL HIFa_N->VHL Recognition P4H->HIFa_N OH O2 O2, Fe2+, 2-OG O2->P4H Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_N Degradation Test_Compound 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid P4H_Inhib HIF-P4H Enzyme Test_Compound->P4H_Inhib Inhibition HIFa_H HIF-1α (Stable) Nucleus Nucleus HIFa_H->Nucleus HIFb HIF-1β HIFb->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE HIF-1α/β Dimerization & Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: Mechanism of HIF-1α stabilization by HIF-P4H inhibitors.

PART 4: Ethical Considerations and 3Rs

All animal research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, Refinement) should be implemented.[8]

  • Replacement: In vitro assays should be used for initial screening before progressing to in vivo models.

  • Reduction: Use appropriate statistical methods (e.g., power analysis) to determine the minimum number of animals required for scientifically valid results.[26]

  • Refinement: Employ best practices for anesthesia, analgesia, and humane endpoints to minimize any potential pain or distress to the animals. Surgical techniques should be refined to ensure reproducibility and animal welfare.[7][9]

References

Application Notes and Protocols for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid as a Chemical Probe for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid as a potential chemical probe to investigate the hypoxia signaling pathway. Drawing parallels with well-characterized inhibitors, this document outlines the scientific basis, detailed experimental protocols, and data interpretation strategies for characterizing its inhibitory effects on Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).

Introduction: Targeting the Cellular Oxygen Sensing Machinery

The cellular response to fluctuations in oxygen availability is a fundamental process critical for cell survival and function. The Hypoxia-Inducible Factor (HIF) transcription factor family orchestrates this adaptive response. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a class of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs, primarily PHD1, PHD2, and PHD3). These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to ubiquitination and subsequent proteasomal degradation.

In low oxygen conditions (hypoxia), the lack of molecular oxygen, a key substrate for PHDs, curtails their activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.

Small molecule inhibitors of PHDs can mimic a hypoxic response by preventing HIF-α hydroxylation, leading to its stabilization even in the presence of oxygen. These chemical probes are invaluable tools for studying the downstream consequences of HIF activation and hold therapeutic promise for conditions like anemia and ischemia. This compound belongs to a chemical class known for its potential to chelate the active site iron of 2-OG dependent dioxygenases, making it a strong candidate for a PHD inhibitor.

This guide will use IOX2, a potent and selective PHD2 inhibitor, as a reference compound to illustrate the experimental workflows for characterizing this compound.

Mechanism of Action: Probing the HIF Pathway

The central hypothesis is that this compound functions as a competitive inhibitor of 2-oxoglutarate at the active site of PHD enzymes. This inhibition prevents the hydroxylation of HIF-α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High O2) cluster_probe Normoxia + Chemical Probe cluster_nucleus Normoxia + Chemical Probe HIF-1α_N HIF-1α PHD2_N PHD2 (Active) HIF-1α_N->PHD2_N O2, 2-OG HIF-1α-OH_N HIF-1α-OH PHD2_N->HIF-1α-OH_N Hydroxylation VHL_N VHL E3 Ligase HIF-1α-OH_N->VHL_N Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Ubiquitination Probe 3-Hydroxy-4-methoxypyridine -2-carboxylic acid PHD2_P PHD2 Probe->PHD2_P Inhibition HIF-1α_P HIF-1α HIF-1α_P->PHD2_P HIF-1α_Stabilized HIF-1α (Stabilized) HIF-1α_P->HIF-1α_Stabilized Nucleus Nucleus HIF-1α_Stabilized->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE HIF-1β HIF-1β HIF-1β->Nucleus Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

Caption: Mechanism of HIF-1α stabilization by a PHD inhibitor.

Quantitative Data for Reference Inhibitor

To provide a benchmark for experimental design, the following table summarizes key quantitative data for the well-characterized PHD inhibitor, IOX2.

ParameterValueAssay ConditionsReference
IC₅₀ vs PHD2 21 nMIn vitro enzyme assay[1]
Cellular HIF-1α Stabilization Effective at low micromolar concentrations (e.g., 1-50 µM)Cell-based assays (e.g., Western Blot, ELISA)[1]
Selectivity >100-fold for PHD2 over FIH-1 and certain histone demethylasesIn vitro enzyme assays
Solubility Soluble to 100 mM in DMSO-

Experimental Protocols

Materials and Reagents
  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

  • Cell Lines: Human cell lines such as HeLa (cervical cancer), HEK293 (human embryonic kidney), U2OS (osteosarcoma), or Hep3B (hepatocellular carcinoma) are suitable. RCC4 cells, which are VHL-deficient, can be used as a positive control for HIF-1α stabilization.

  • Antibodies:

    • Primary: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Reagents: Cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL chemiluminescent substrate.

  • Reporter Assay: HRE-luciferase reporter plasmid, transfection reagent, luciferase assay system.

Protocol 1: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α protein accumulation in cells treated with the chemical probe.

Western_Blot_Workflow Start 1. Cell Seeding Treatment 2. Treat with Probe (e.g., 4-8 hours) Start->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-HIF-1α, Anti-β-actin) Blocking->Primary_Ab Secondary_Ab 8. HRP-Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for HIF-1α detection by Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or HEK293) in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control if available (e.g., IOX2 at 25 µM).

    • Aspirate the old medium and treat the cells with the compound dilutions for 4-8 hours at 37°C, 5% CO₂.

  • Cell Lysis and Protein Quantification:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and β-actin using image analysis software (e.g., ImageJ).

    • Normalize the HIF-1α signal to the β-actin signal to determine the relative fold-increase in HIF-1α stabilization compared to the vehicle control.

Protocol 2: Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the stabilized HIF complex.

Step-by-Step Methodology:

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent, following the manufacturer's protocol.

    • Allow the cells to recover for 24 hours post-transfection.

  • Treatment:

    • Treat the transfected cells with varying concentrations of this compound for 16-24 hours.

  • Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold-change in HRE-driven reporter activity relative to the vehicle-treated control.

Protocol 3: In Vitro PHD2 Enzymatic Inhibition Assay (High-Throughput Screening Format)

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PHD2. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common format.

AlphaLISA_Workflow Start 1. Prepare Reagents Dispense 2. Dispense Probe (Varying Concentrations) Start->Dispense Enzyme_Add 3. Add PHD2 Enzyme Mix (PHD2, Fe(II), Ascorbate) Dispense->Enzyme_Add Incubate_1 4. Pre-incubation Enzyme_Add->Incubate_1 Substrate_Add 5. Add Substrate Mix (Biotin-HIF-1α Peptide, 2-OG) Incubate_1->Substrate_Add Incubate_2 6. Enzymatic Reaction Substrate_Add->Incubate_2 Stop_Add 7. Stop Reaction (EDTA) & Add Acceptor Beads Incubate_2->Stop_Add Donor_Add 8. Add Streptavidin Donor Beads Stop_Add->Donor_Add Incubate_3 9. Incubation in Dark Donor_Add->Incubate_3 Read 10. Read Plate on Alpha-enabled Reader Incubate_3->Read

Caption: General workflow for a PHD2 AlphaLISA inhibition assay.

Principle: A biotinylated HIF-1α peptide substrate is hydroxylated by PHD2. An antibody specific to the hydroxylated proline, conjugated to an AlphaLISA Acceptor bead, and Streptavidin-coated Donor beads (which bind the biotin tag) are added. In the presence of hydroxylation, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor will prevent this signal.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing recombinant human PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.

  • Add this compound at various concentrations to the wells of a 384-well plate.

  • Add the enzyme mixture to the wells and incubate for ~15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

  • Incubate for the desired reaction time (e.g., 10-30 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the anti-hydroxy-HIF-1α AlphaLISA Acceptor beads.

  • Add the Streptavidin-coated Donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.

Trustworthiness: Self-Validating Systems and Controls

For every protocol, the inclusion of appropriate controls is critical for data integrity.

  • Vehicle Control: All cell-based assays must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe. This accounts for any effects of the solvent on the cells.

  • Positive Control: Use a known PHD inhibitor (e.g., IOX2, Dimethyloxalylglycine - DMOG) to confirm that the assay system is responsive and to provide a benchmark for the potency of the test compound.

  • Loading Control (Western Blot): Probing for a housekeeping protein like β-actin or GAPDH is essential to ensure equal protein loading across all lanes, allowing for accurate normalization of the HIF-1α signal.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects on HIF-1α are not due to cytotoxicity of the compound at the tested concentrations.

Conclusion and Future Directions

This guide provides a robust starting point for characterizing this compound as a chemical probe for PHD inhibition. By following these detailed protocols, researchers can elucidate its potency in biochemical and cellular contexts, confirm its on-target effect of HIF-1α stabilization, and measure the downstream functional consequence of HIF transcriptional activation. Further studies could involve assessing its selectivity against other 2-OG-dependent dioxygenases and evaluating its efficacy in more complex in vitro models or in vivo systems.

References

Application Notes & Protocols: 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The pursuit of novel therapeutic agents is intrinsically linked to the development of versatile and efficient chemical building blocks. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has emerged as a pivotal intermediate, offering a unique combination of functional groups on a biologically relevant pyridine scaffold. Its strategic application enables the construction of complex molecular architectures, finding utility in both pharmaceutical and agrochemical research.[1][2] This document serves as a guide for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and practical considerations for the synthesis and application of this valuable compound.

Section 1: Introduction & Significance

This compound, also known as 3-hydroxy-4-methoxypicolinic acid, is a substituted pyridine derivative whose value lies in its trifunctional nature.[2] The molecule incorporates a carboxylic acid, a hydroxyl group, and a methoxy group, each offering distinct reactivity for subsequent chemical transformations. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors.[2]

This intermediate is a key component in the synthesis of bioactive compounds.[1] For instance, it serves as a crucial precursor in the development of fungicides, such as florylpicoxamid, which is used for crop protection.[2] Its structural motifs are also of significant interest in medical research for exploring potential treatments for various diseases, leveraging its potential antioxidant and anti-inflammatory properties.[1] The strategic placement of its functional groups allows for controlled, stepwise modifications, making it an ideal starting point for building diverse chemical libraries in the drug discovery process.

Section 2: Physicochemical & Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring proper handling and storage.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3-hydroxy-4-methoxypicolinic acid[3]
CAS Number 210300-09-7[3]
Molecular Formula C₇H₇NO₄[2][3]
Molecular Weight 169.13 g/mol [2][3]
Appearance Slightly yellowish to off-white powder/solid[4]
Purity Typically ≥97%[5]
Canonical SMILES COC1=C(C(=NC=C1)C(=O)O)O[3]

Section 3: The Strategic Role in Synthesis - Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three primary functional groups. Chemists can selectively target these sites to build molecular complexity.

  • Carboxylic Acid (C2-position): This group is the most acidic site and is readily converted into esters, amides, or acid chlorides. This position is often the primary handle for coupling the pyridine core to other molecular fragments, for example, via peptide coupling reactions.

  • Hydroxyl Group (C3-position): A nucleophilic site that can be alkylated to form ethers or acylated to form esters. Its presence also influences the electronic properties of the pyridine ring. It can participate in nucleophilic attacks on electrophiles, facilitating the creation of various derivatives.[2]

  • Methoxy Group (C4-position): Generally the least reactive of the three groups, it acts as a directing group and influences the solubility and electronic nature of the scaffold.[2]

The interplay of these groups allows for a planned, multi-step synthesis where each part of the molecule can be modified without interfering with the others, provided the appropriate protecting groups and reaction conditions are chosen.

Caption: Key reactive sites of the intermediate and common synthetic transformations.

Section 4: Synthesis Protocol for this compound

Several synthetic routes have been developed.[2] The following protocol is adapted from a one-pot method starting from 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile, which is a robust and scalable process.[4]

Materials:

  • 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH), 45% aqueous solution

  • Zinc (Zn) powder, <10 microns

  • Hydrochloric acid (HCl), 12N

  • Acetone

  • Water (deionized)

  • Reaction vessel, magnetic stirrer, heating mantle, filtration apparatus

Protocol:

  • Methoxylation:

    • Prepare a slurry of sodium methoxide (0.45 mol) in 50 mL of anhydrous DMSO and 1 mL of MeOH in a suitable reaction vessel.

    • In a separate container, dissolve 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile (0.181 mol) in approximately 50 mL of anhydrous DMSO.

    • Add the dissolved starting material to the sodium methoxide slurry over 30 minutes, maintaining the reaction temperature between 50-65°C.

    • After the addition is complete, stir the reaction for an additional hour at >50°C.

    • Scientist's Note: The sodium methoxide acts as both a base and the source of the methoxy group, displacing one of the bromine atoms. DMSO is an excellent polar aprotic solvent for this type of nucleophilic substitution. The temperature is elevated to ensure the reaction goes to completion.

  • Reductive Dehalogenation:

    • Cool the reaction mixture to 35°C.

    • Carefully add 100 mL of water, followed by 40 mL of 45% KOH solution.

    • Add zinc powder (0.234 mol) in 5g portions at 15-minute intervals. The temperature will exothermically rise to approximately 45°C.

    • Stir the reaction overnight at ambient temperature.

    • Scientist's Note: Zinc powder in a basic solution is a classic and effective reagent for the reductive removal of halogen atoms from an aromatic ring. The reaction is often not rapid at room temperature, hence the overnight stirring. If monitoring (e.g., by TLC or LC-MS) shows incomplete reaction, gentle heating to 50°C and addition of more zinc can be employed to drive it to completion.[4]

  • Nitrile Hydrolysis:

    • Add an additional 40 mL of 45% KOH solution to the reaction mixture.

    • Heat the reaction at 94°C for 12 hours.

    • Scientist's Note: This step hydrolyzes the nitrile (-CN) group to a carboxylate (-COO⁻) salt under harsh basic conditions and high temperature. The prolonged heating ensures complete conversion, which is often a slow process.

  • Work-up and Isolation:

    • Cool the reaction to ambient temperature and filter off the solid zinc residues.

    • Wash the collected solids with approximately 100 mL of water, combining the wash with the filtrate.

    • Adjust the pH of the combined filtrate to ~0.4 using 12N HCl. A precipitate will form.

    • Stir the resulting mixture for 1 hour to ensure pH stability and complete precipitation.

    • Collect the solid product by filtration.

    • Wash the obtained solid with acetone.

    • Dry the product in a vacuum oven at 50°C to yield this compound as a slightly yellowish powder.[4]

    • Scientist's Note: Acidification protonates the carboxylate and the phenoxide, causing the neutral, less soluble product to precipitate out of the aqueous solution. The acetone wash helps remove residual organic impurities.

G start Start: 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile step1 Step 1: Methoxylation Reagents: NaOMe, DMSO, MeOH Conditions: 50-65°C, 1 hr start->step1 step2 Step 2: Reductive Dehalogenation Reagents: H2O, KOH, Zn Powder Conditions: Ambient Temp, Overnight step1->step2 step3 Step 3: Nitrile Hydrolysis Reagents: KOH (aq) Conditions: 94°C, 12 hrs step2->step3 step4 Step 4: Work-up & Isolation Operations: Acidification (HCl), Filtration, Acetone Wash, Drying step3->step4 end Product: this compound step4->end

Caption: Workflow for the synthesis of the target intermediate.

Section 5: Application Protocol - Amide Bond Formation

This protocol outlines a general procedure for using the synthesized intermediate to form an amide bond, a common step in constructing larger drug molecules.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or Triethylamine)

  • Anhydrous solvent (e.g., DMF or Dichloromethane)

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) and the chosen amine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the organic base (2-3 equivalents) to the mixture and stir for 10 minutes at room temperature.

    • Scientist's Note: The base is crucial for deprotonating the carboxylic acid and neutralizing any acid byproducts from the coupling agent, ensuring the reaction proceeds efficiently.

  • Coupling Reaction:

    • In a separate flask, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.

    • Add the coupling agent solution dropwise to the reaction mixture at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: HBTU and HATU are highly efficient coupling agents that minimize side reactions and racemization. Adding the coupling agent at 0°C helps control the initial exothermic activation of the carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

G start Inputs: - Intermediate Acid - Target Amine (R-NH2) - Coupling Agent (e.g., HBTU) - Base (e.g., DIPEA) step1 Step 1: Activation Dissolve reactants in anhydrous solvent. Add base and coupling agent at 0°C. start->step1 step2 Step 2: Coupling Stir at room temperature for 4-16 hrs. Monitor reaction by TLC/LC-MS. step1->step2 step3 Step 3: Aqueous Work-up Quench reaction, extract with organic solvent, wash, and dry. step2->step3 step4 Step 4: Purification Concentrate crude product. Purify via silica gel column chromatography. step3->step4 end Final Product: Amide-coupled molecule step4->end

Caption: General workflow for an amide coupling application.

Section 6: Analytical Quality Control

To ensure the reliability of subsequent synthetic steps, the purity and identity of the synthesized intermediate must be rigorously confirmed.

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectrum consistent with the proposed structure.Confirms the correct chemical structure has been synthesized.
Purity HPLC-UV≥97% areaQuantifies the amount of the desired compound relative to impurities, critical for accurate stoichiometry in the next step.
Residual Solvents GC-HSVaries by solvent (refer to ICH guidelines)Ensures that residual solvents from the synthesis and purification are below levels that could interfere with future reactions or pose safety risks.
Physical Appearance Visual InspectionOff-white to yellowish solidA simple but important first check for significant contamination.

Typical HPLC Method:

  • Column: C18 reverse-phase (e.g., 250 x 4.0 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ≈ 2).[6]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 239 nm).[6]

  • Scientist's Note: An acidic mobile phase is used to ensure the carboxylic acid is fully protonated, leading to sharp, well-defined peaks.

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7][8]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Section 8: Conclusion & Future Outlook

This compound stands out as a high-value intermediate for pharmaceutical and chemical synthesis. Its well-defined reactivity allows for its incorporation into a wide array of complex molecules. The protocols and insights provided herein offer a robust framework for its synthesis and application. Future research will likely focus on developing even more sustainable and efficient synthetic routes, potentially from renewable feedstocks like furfural, and expanding its application in the synthesis of novel therapeutic agents targeting a broader range of diseases.[1][2]

Section 9: References

  • LookChem. Cas 210300-09-7, this compound. --INVALID-LINK--

  • Smolecule. Buy this compound | 210300-09-7. (2023-08-16). --INVALID-LINK--

  • Chem-Supply. MSDS of this compound. (2022-05-18). --INVALID-LINK--

  • PubChem. This compound | C7H7NO4 | CID 11041121. --INVALID-LINK--

  • Biosynth. This compound | 210300-09-7 | KIA30009. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. (2009-09-26). --INVALID-LINK--

  • Apollo Scientific. This compound Safety Data Sheet. --INVALID-LINK--

  • Apollo Scientific. 210300-09-7 Cas No. | this compound. --INVALID-LINK--

  • Jennychem. This compound. --INVALID-LINK--

  • Guidechem. How to Prepare 4-Methoxy-3-Hydroxypyridine-2-carboxylic Acid? - FAQ. --INVALID-LINK--

  • ChemicalBook. This compound | 210300-09-7. (2025-07-16). --INVALID-LINK--

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. --INVALID-LINK--

  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. --INVALID-LINK--

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. --INVALID-LINK--

References

A Guide to Developing Enzyme Inhibition Assays for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of robust enzyme inhibition assays for the compound 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Enzyme kinetics is a cornerstone of drug discovery, providing critical insights into the interactions between therapeutic agents and their molecular targets.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the developed assays are both accurate and self-validating. We will cover the foundational principles of enzyme kinetics, detail a workflow for assay development, provide step-by-step protocols for determining key inhibitory constants like IC50, and explore methods for elucidating the mechanism of action (MoA). The protocols are designed to be adaptable, though we will use a likely target class for this compound as a practical example to ground the discussion.

Introduction: Compound Profile and Rationale

This compound is a pyridine carboxylic acid derivative with potential as a modulator of enzymatic activity.[4] Its structure is notable for the presence of a pyridine ring substituted with hydroxyl, methoxy, and carboxylic acid groups. This particular arrangement of functional groups, specifically the 3-hydroxy-pyridine-2-carboxylic acid scaffold, is a well-established metal-chelating pharmacophore. This structural motif enables the compound to chelate the Fe(II) ion in the active site of 2-oxoglutarate (2-OG) dependent dioxygenases, thereby acting as a competitive inhibitor with respect to the co-substrate 2-OG. A prominent and therapeutically relevant family of such enzymes is the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[5] Inhibition of PHD enzymes stabilizes HIF-α, a key transcription factor in the cellular response to hypoxia, making PHD inhibitors a promising therapeutic strategy for anemia associated with chronic kidney disease.[5]

While this guide is broadly applicable, the structural rationale pointing towards PHD enzymes makes them an excellent candidate class for demonstrating the assay development process. The principles and protocols outlined herein are fundamental to enzyme kinetics and can be adapted to other potential enzyme targets.[6]

The Cornerstone of Assay Development: Principles of Enzyme Kinetics

Understanding the fundamentals of enzyme kinetics is not merely academic; it is essential for designing meaningful experiments and correctly interpreting their results.[7] An enzyme-catalyzed reaction's rate is influenced by substrate concentration, and this relationship is typically described by the Michaelis-Menten equation.

Key parameters include:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[2]

An inhibitor's effect is quantified by its ability to modulate these parameters. The primary goal of an initial screen is to determine the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8][9] Following this, Mechanism of Action (MoA) studies are performed to determine how the inhibitor affects the enzyme, typically classifying it as one of the following[10][11]:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases the apparent Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both the apparent Vmax and Km.

General Workflow for Enzyme Inhibition Assay Development

A systematic approach is crucial for developing a reliable assay. The process can be visualized as a funnel, starting with broad optimization and culminating in specific, validated protocols for inhibitor characterization.

AssayDevelopmentWorkflow Target Target & Reagent Acquisition (Enzyme, Substrate, Compound) Optimization Assay Optimization (Buffer, pH, Linearity) Target->Optimization Define Assay Conditions Kinetics Enzyme Kinetic Characterization (Determine Km and Vmax) Optimization->Kinetics Establish Baseline Activity PrimaryScreen Primary Screening Protocol (IC50 Determination) Kinetics->PrimaryScreen Set Substrate Concentration MoA Secondary Assay Protocol (Mechanism of Action Studies) PrimaryScreen->MoA Characterize Hits Validation Assay Validation (Z'-factor, Robustness, Reproducibility) MoA->Validation Confirm Assay Performance

Caption: High-level workflow for enzyme assay development.

Protocol 1: IC50 Determination

This protocol provides a step-by-step method to determine the IC50 value of this compound against a target enzyme. The assay should be performed under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration.[12]

4.1. Materials and Reagents

  • Purified Target Enzyme (e.g., human PHD2)

  • Substrate (e.g., a peptide corresponding to a HIF-1α hydroxylation site)

  • Co-substrates/Co-factors (e.g., 2-oxoglutarate, Ascorbate, Fe(II))

  • This compound (Test Compound)

  • Known Inhibitor (Positive Control, e.g., Vadadustat for PHD2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Detection Reagents (specific to the assay format, e.g., fluorescence-based)

  • 96-well or 384-well microplates (black plates for fluorescence assays)

  • Microplate reader

4.2. Step-by-Step Protocol

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, enzyme, and any necessary co-factors (excluding the substrate that initiates the reaction). The enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the appropriate wells of the microplate.

    • Include "No Inhibitor" control wells (containing buffer/DMSO only) to define 100% enzyme activity.

    • Include "No Enzyme" control wells (containing all components except the enzyme) to define 0% activity (background).

  • Pre-incubation: Add the enzyme-containing master mix (e.g., 20 µL) to all wells. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.[13]

  • Reaction Initiation: Add the substrate-containing solution (e.g., 25 µL) to all wells to start the reaction. For competitive inhibitors, the substrate concentration should be set at or near its Km value to ensure assay sensitivity.[12]

  • Signal Detection: Incubate the plate for a predetermined time (within the linear reaction phase). Measure the signal (e.g., fluorescence) using a microplate reader.

4.3. Data Analysis

  • Subtract the average background signal from all data points.

  • Normalize the data by expressing the remaining activity in each well as a percentage of the "No Inhibitor" control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14]

Table 1: Example IC50 Data and Analysis

Compound Conc. (log M)% Inhibition
-9.02.5
-8.58.1
-8.020.3
-7.548.9
-7.078.2
-6.595.1
-6.098.8
-5.599.5
Calculated IC50 ~32 nM (-7.5 M)

Protocol 2: Mechanism of Action (MoA) Studies

After determining the potency (IC50), the next step is to understand the inhibition modality. This is typically achieved by measuring the inhibitor's effect on enzyme kinetics at various substrate concentrations.[11]

5.1. Step-by-Step Protocol

  • Experimental Setup: The assay is set up similarly to the IC50 determination. However, instead of a range of inhibitor concentrations, use a few fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 5x the IC50 value).

  • Substrate Titration: For each fixed inhibitor concentration, perform a full substrate titration, measuring the reaction velocity across a wide range of substrate concentrations (e.g., 0.1x to 10x the Km value).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Analyze the changes in apparent Km and Vmax to determine the mode of inhibition. A double-reciprocal plot (Lineweaver-Burk) can be used for visualization, but direct fitting to the Michaelis-Menten model is statistically more robust.

Table 2: Expected Impact of Inhibitors on Kinetic Parameters

Inhibition TypeApparent VmaxApparent Km
Competitive No ChangeIncreases
Non-competitive DecreasesNo Change
Uncompetitive DecreasesDecreases

Visualizing Inhibition Mechanisms

The interactions between the enzyme, substrate, and inhibitor define the mechanism of action.

InhibitionMechanisms cluster_c Competitive cluster_nc Non-competitive E_c Enzyme ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I ES_c->E_c +P E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I ES_nc->E_nc +P ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S

References

Application Notes and Protocols for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Agricultural Potential of a Versatile Pyridine Carboxylic Acid

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a synthetic organic compound belonging to the pyridine carboxylic acid family. While primarily recognized as a key intermediate in the synthesis of the fungicide florylpicoxamid, its inherent chemical structure suggests a broader scope of potential applications in agricultural research.[1][2] The pyridine carboxylic acid moiety is a well-established pharmacophore in agrochemicals, known to impart herbicidal and plant growth regulatory properties, often through mechanisms that mimic plant hormones like auxins.[3] Furthermore, its role as a precursor to a potent mitochondrial bc1 complex inhibitor points towards its own potential as an antifungal agent.[4][5]

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the fungicidal, herbicidal, and plant growth regulatory activities of this compound. The protocols are designed to be self-validating, with clear explanations of the underlying scientific principles to empower researchers in their investigations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReference
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
CAS Number 210300-09-7[1]
Appearance Solid (form may vary)
Water Solubility Data not readily available; solubility testing is recommended.
Predicted pKa 1.27 ± 0.50 (carboxylic acid)[1]

Part 1: Fungicidal Applications - Targeting Fungal Respiration

Scientific Rationale:

This compound is a direct precursor to the fungicide florylpicoxamid.[6] Florylpicoxamid is a Quinone inside (Qi) inhibitor, targeting the mitochondrial bc1 complex (also known as Complex III) of the electron transport chain in fungi.[4][7] This inhibition disrupts ATP production, leading to fungal cell death.[8] The structural contribution of the pyridine carboxylic acid moiety to the binding and inhibitory activity at the Qi site is a key area of investigation. It is hypothesized that this compound itself may possess intrinsic antifungal activity by interacting with the bc1 complex or other essential fungal enzymes.

Diagram 1: Proposed Mechanism of Action as a Fungicide

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion ATP ATP Mitochondrion->ATP Complex_III bc1 Complex (Complex III) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Complex_IV Complex_IV Complex_III->Complex_IV ATP_Synthase->ATP Produces Complex_I Complex_I Complex_I->Complex_III Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Powers Compound 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid Compound->Complex_III Inhibits Qi site

Caption: Inhibition of the fungal bc1 complex by the compound disrupts the electron transport chain, leading to decreased ATP production and subsequent inhibition of fungal growth.

Protocol 1.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Spectrophotometer or microplate reader

  • Positive control fungicide (e.g., a known bc1 inhibitor like Azoxystrobin)

  • Negative control (medium with DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline, and adjust the concentration to approximately 1 x 10⁵ spores/mL or a standardized mycelial density.

  • Inoculation: Add 10 µL of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls:

    • Positive Control: Include wells with a known fungicide at its MIC.

    • Negative Control: Include wells with the fungal inoculum and the highest concentration of DMSO used in the dilutions to assess solvent toxicity.

    • Growth Control: Include wells with the fungal inoculum and medium only.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Part 2: Herbicidal and Plant Growth Regulatory Applications

Scientific Rationale:

Pyridine carboxylic acids are a class of synthetic auxins, a type of plant hormone that regulates various growth and developmental processes. At high concentrations, synthetic auxins can disrupt normal plant growth, leading to herbicidal effects such as epinasty (twisting of stems and leaves), abnormal cell elongation, and ultimately, plant death.[3] A metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, has been shown to cause auxin-like growth disorders in grapevines.[9] This precedent strongly suggests that this compound may exhibit similar herbicidal or plant growth regulatory activities.

Diagram 2: Experimental Workflow for Herbicidal Screening

Herbicidal_Screening_Workflow Start Start: Prepare Test Compound Seed_Germination Seed Germination Assay (e.g., on filter paper in Petri dishes) Start->Seed_Germination Seedling_Growth Seedling Growth Assay (e.g., in agar or hydroponics) Start->Seedling_Growth Foliar_Application Whole Plant Foliar Spray Assay (Post-emergence) Start->Foliar_Application Data_Collection Data Collection: - Germination Rate - Root/Shoot Length - Biomass - Visual Injury Score Seed_Germination->Data_Collection Seedling_Growth->Data_Collection Foliar_Application->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Data_Collection->Analysis Conclusion Conclusion: Determine Herbicidal Activity and Potency (e.g., GR50) Analysis->Conclusion

Caption: A multi-tiered approach for screening the herbicidal potential of the test compound, from seed germination to whole plant assays.

Protocol 2.1: Seed Germination and Seedling Vigor Assay

This protocol assesses the pre-emergent herbicidal activity of this compound on both monocot and dicot plant species.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Surfactant (e.g., Tween 20)

  • Sterile Petri dishes with filter paper

  • Seeds of indicator plants (e.g., Arabidopsis thaliana, lettuce, radish for dicots; corn, wheat, ryegrass for monocots)

  • Growth chamber with controlled light and temperature

  • Positive control herbicide (e.g., 2,4-D)

  • Negative control (solvent and surfactant in water)

Procedure:

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in a minimal amount of solvent. Create a series of dilutions in distilled water containing a surfactant (e.g., 0.02% Tween 20) to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Seed Plating: Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the respective treatment solution. Arrange a set number of seeds (e.g., 20) on the filter paper.

  • Controls: Prepare control plates with the negative control solution and the positive control herbicide.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), record the following:

    • Germination Rate: Percentage of seeds that have germinated.

    • Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.

    • Visual Assessment: Note any morphological abnormalities such as root curling, shoot twisting, or discoloration.

  • Data Analysis: Calculate the average germination rate, root length, and shoot length for each treatment. Analyze the data for statistical significance compared to the negative control.

Protocol 2.2: Whole Plant Post-Emergence Foliar Spray Assay

This protocol evaluates the post-emergent herbicidal activity of the compound when applied to the foliage of young plants.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Surfactant (e.g., Tween 20)

  • Young, healthy plants of indicator species (grown in pots to the 2-4 leaf stage)

  • Spray bottle or a laboratory track sprayer for uniform application

  • Greenhouse or growth chamber with controlled conditions

  • Positive control herbicide (e.g., Glyphosate or 2,4-D)

  • Negative control (solvent and surfactant in water)

Procedure:

  • Treatment Solution Preparation: Prepare treatment solutions as described in Protocol 2.1.

  • Plant Treatment: Uniformly spray the foliage of the test plants with the respective treatment solutions until runoff. Ensure even coverage.

  • Controls: Treat a set of plants with the negative control solution and another set with the positive control herbicide.

  • Incubation: Return the plants to the greenhouse or growth chamber and observe them over a period of 14-21 days.

  • Data Collection:

    • Phytotoxicity Rating: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete plant death). Note specific symptoms like chlorosis, necrosis, epinasty, and stunting.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant tissue, dry it in an oven at 60°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Calculate the average phytotoxicity rating and dry weight for each treatment. Determine the concentration of the compound that causes 50% growth reduction (GR₅₀) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential fungicide, herbicide, or plant growth regulator. The scientific rationale, based on its structural similarity to known agrochemicals and its role as a precursor to a potent fungicide, strongly supports the merit of such research.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and understand the key structural features required for its effects.

  • Mode of Action Elucidation: Further experiments to confirm the precise molecular target(s) of the compound in both fungi and plants. This could involve enzyme inhibition assays, transcriptomic analysis, and studies with resistant mutants.

  • Crop Selectivity and Environmental Fate: If promising herbicidal or fungicidal activity is identified, it will be crucial to assess the compound's selectivity towards different crop and weed species and to study its persistence and degradation in the environment.

By systematically applying the methodologies described herein, researchers can unlock the full agricultural potential of this compound and contribute to the development of novel and effective crop protection solutions.

References

Formulation of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a detailed framework and validated protocols for the formulation of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (Compound X) for preclinical research. Addressing the compound's inherent physicochemical properties, we outline systematic approaches for developing stable and dose-appropriate formulations for both intravenous (i.v.) and oral (p.o.) administration. The protocols emphasize scientific rationale, enabling researchers to overcome potential solubility challenges and ensure reliable, reproducible results in pharmacokinetic (PK), toxicological, and efficacy studies.

Introduction: The Formulation Challenge

This compound is a pyridine derivative with potential applications as a pharmaceutical intermediate, noted for possible antioxidant and anti-inflammatory properties.[1] Successful preclinical evaluation of any new chemical entity (NCE) is fundamentally dependent on the development of an appropriate formulation that ensures consistent and predictable systemic exposure.[2] The primary challenge for this compound lies in its molecular structure, which suggests limited aqueous solubility in its neutral state, a common hurdle for many NCEs.[3][4]

This document serves as a practical guide for scientists, providing a logical workflow, step-by-step protocols, and the scientific reasoning behind each formulation strategy. Our goal is to empower researchers to move from raw active pharmaceutical ingredient (API) to a viable, well-characterized formulation suitable for in vivo evaluation.

Physicochemical Characterization: The Blueprint for Formulation

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation development.[5] Key characteristics of this compound are summarized below.

PropertyValueImplication for Formulation
IUPAC Name This compound-
Molecular Formula C₇H₇NO₄-
Molecular Weight 169.13 g/mol [6][7]
Predicted pKa (Carboxylic Acid) 1.27 ± 0.50[6][8]
Predicted pKa (Pyridine Nitrogen) ~3-4[8]
Predicted Thermal Stability Reduced stability for 2-substituted pyridine carboxylic acids.[8]

Expert Insight: The most critical parameter is the low pKa of the carboxylic acid group. This indicates that the molecule's solubility will dramatically increase as the pH rises above ~2, a principle we can exploit to create simple aqueous solutions. For every pH unit above the pKa, solubility is expected to increase tenfold.[9]

Strategic Approach to Formulation Development

The choice of formulation is dictated by the intended route of administration and the required dose concentration. Intravenous formulations must be sterile, particle-free solutions with a pH near physiological levels, whereas oral formulations offer more flexibility and can be solutions or suspensions.[2] The following workflow provides a decision-making framework.

G start_node Start: Define Study Requirements (Route, Dose) iv_node Intravenous (i.v.) Route start_node->iv_node i.v. po_node Oral (p.o.) Route start_node->po_node p.o. decision_iv Is required dose soluble in pH-adjusted saline (pH 7.4)? iv_node->decision_iv decision_po Is required dose soluble in simple aqueous vehicle? po_node->decision_po protocol_iv_sol Protocol 4.1: pH-Adjusted Saline Solution decision_iv->protocol_iv_sol Yes protocol_iv_cosolvent Protocol 4.2: Co-Solvent Formulation decision_iv->protocol_iv_cosolvent No protocol_po_sol Protocol 5.1: Aqueous Solution decision_po->protocol_po_sol Yes protocol_po_susp Protocol 5.2: Aqueous Suspension decision_po->protocol_po_susp No end_node Final Formulation QC (Concentration, pH, Stability) protocol_iv_sol->end_node protocol_iv_cosolvent->end_node protocol_po_sol->end_node protocol_po_susp->end_node

Caption: Formulation selection workflow for this compound.

Protocols: Intravenous (i.v.) Formulations

Intravenous formulations demand the highest level of stringency. They must be sterile, clear solutions, free of particulates, and generally isotonic with a pH between 4 and 8 to avoid injection site irritation.[10]

Protocol 4.1: pH-Adjusted Saline Solution (Preferred Method)

Rationale: This is the simplest and most desirable approach, leveraging the compound's acidic nature to form a soluble salt in situ. It avoids organic co-solvents that can have their own pharmacological or toxicological effects.[9]

Materials:

  • This compound (API)

  • 0.9% Sodium Chloride for Injection, USP (Normal Saline)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution (for back-titration if needed)

  • Sterile, pyrogen-free water for injection (WFI)

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile vials for final product

Procedure:

  • Calculate Required Mass: Determine the mass of API needed for the desired final concentration and volume.

  • Initial Slurry: In a sterile beaker, add approximately 80% of the final volume of normal saline. Add a sterile stir bar and create a vortex. Slowly add the weighed API powder to form a slurry.

  • pH Adjustment: While stirring, slowly add 1 N NaOH dropwise. Monitor the pH continuously. The API should begin to dissolve as the pH increases and the carboxylic acid is deprotonated to its more soluble salt form.

  • Target pH: Continue adding NaOH until all the API is dissolved and the pH is stable between 7.0 and 7.8. A target of pH 7.4 is ideal. If you overshoot the pH, you can carefully back-titrate with 1 N HCl.

  • Final Volume: Once the API is fully dissolved and the pH is stable, transfer the solution to a sterile volumetric flask or graduated cylinder and add normal saline to reach the final target volume (q.s.). Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step removes any potential microbial contamination and undissolved particulates.

  • Quality Control: Visually inspect the final formulation for clarity and absence of particles. Measure and record the final pH. Retain an aliquot for concentration verification via HPLC (See Section 6).

Protocol 4.2: Co-Solvent Formulation

Rationale: If the required concentration cannot be achieved by pH adjustment alone, a co-solvent system is necessary. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes.[9] Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are common choices for i.v. administration.[10]

Materials:

  • All materials from Protocol 4.1

  • Polyethylene Glycol 400 (PEG 400), USP/NF grade

  • Propylene Glycol (PG), USP/NF grade

  • 5% Dextrose in Water (D5W) or Normal Saline

Common Co-Solvent Vehicle: A common vehicle for preclinical i.v. studies is 10% PEG 400 / 90% Normal Saline (v/v).

Procedure:

  • Weigh API: Accurately weigh the required amount of API.

  • Dissolve in Co-solvent: In a sterile beaker, add the required volume of PEG 400. Add the API to the PEG 400 and stir until fully dissolved. Gentle warming (30-40°C) may be used if necessary, but must be done with caution due to the compound's potential thermal instability.[8]

  • Add Aqueous Component: Slowly add the normal saline or D5W portion to the PEG 400-API solution while stirring continuously. The solution may become transiently cloudy but should clear upon complete mixing.

  • pH Check: Check the pH of the final solution. If it is outside the acceptable range (4-8), adjust carefully with 1 N NaOH or 1 N HCl as described in Protocol 4.1.

  • Final Volume & Filtration: Bring the formulation to the final volume with the aqueous component and sterile filter as described in Protocol 4.1.

  • Quality Control: Perform the same QC checks as in Protocol 4.1.

Trustworthiness Note: Co-solvents can cause hemolysis or local irritation. The concentration of the co-solvent should always be kept to the minimum necessary to achieve solubilization.[10] It is critical to review literature on the tolerability of the chosen vehicle in the specific animal model.

Protocols: Oral (p.o.) Formulations

Oral formulations allow for greater flexibility. While a solution is preferred for ensuring dose uniformity, a suspension is a widely accepted and practical alternative for poorly soluble compounds.[2][11]

Protocol 5.1: Aqueous Solution

Rationale: If the required oral dose can be solubilized in an aqueous vehicle, this is the preferred approach as it eliminates concerns about dissolution rate and particle size, leading to more consistent absorption.

Procedure: The procedure is identical to Protocol 4.1, but the vehicle can be purified water instead of sterile normal saline, and sterile filtration is not required. The final pH should be adjusted to be near neutral (pH 6-8) to be well-tolerated.

Protocol 5.2: Aqueous Suspension

Rationale: For high doses or when solubility limits are exceeded, a suspension is the default formulation. A good suspension ensures that the API is uniformly distributed, allowing for accurate dosing. The vehicle typically contains a suspending agent to increase viscosity and a wetting agent to ensure the hydrophobic API particles disperse properly.[12]

Materials:

  • API

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC, sodium salt)

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle

  • Graduated cylinders and beakers

  • Stir plate and magnetic stir bar

Vehicle Preparation (Example: 0.5% MC / 0.1% Tween 80):

  • Heat ~50% of the final required volume of purified water to 60-70°C.

  • In a separate beaker, add the required amount of MC powder.

  • Slowly add the hot water to the MC powder while stirring vigorously to create a uniform slurry.

  • Add the remaining 50% of the water as cold water or ice while continuing to stir. This temperature shock will cause the MC to fully hydrate and dissolve.

  • Stir the solution until it is clear and viscous. Allow it to cool to room temperature.

  • Add the required amount of Tween 80 to the MC solution and mix until uniform.

Suspension Preparation Workflow:

G weigh_api 1. Weigh API wet_api 2. Place API in mortar. Add small amount of vehicle to form a thick paste. weigh_api->wet_api triturate 3. Triturate paste until smooth and free of lumps. wet_api->triturate dilute 4. Gradually add remaining vehicle with continuous mixing (geometric dilution). triturate->dilute transfer 5. Transfer to final container. Rinse mortar with vehicle and add to ensure complete transfer. dilute->transfer homogenize 6. Stir continuously for >30 min to ensure homogeneity. transfer->homogenize

Caption: Step-by-step workflow for preparing an oral suspension.

Expert Insight: The trituration step (Step 3) is critical. It breaks down API agglomerates and ensures each particle is coated by the wetting agent, preventing clumping and ensuring a uniform, re-suspendable formulation. The suspension should be stirred continuously before and during dosing to maintain homogeneity.

Analytical Validation and Quality Control

All formulations must be validated to ensure they meet the study requirements. This is a non-negotiable step for data integrity.

QC TestPurposeMethodAcceptance Criteria
Visual Inspection Check for clarity (solutions) or uniformity (suspensions) and particulates.Macroscopic observation against black and white backgrounds.Solution: Clear, free of particles. Suspension: Uniform, no clumps, easily re-suspended.
pH Measurement Ensure physiological compatibility and confirm solubility conditions.Calibrated pH meter.i.v.: 7.0 - 7.8. p.o.: 6.0 - 8.0.
Concentration Verification Confirm the final dose concentration is accurate.HPLC-UV.[13][14]90-110% of the target concentration.
Short-Term Stability Ensure the formulation is stable for the duration of preparation and dosing.Store at room temp and 4°C. Re-run QC tests at specified time points (e.g., 24h, 48h).No significant change in appearance, pH, or concentration.

HPLC Method Outline: A reverse-phase HPLC method is suitable for quantifying this compound.[15]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid or a phosphate buffer.

  • Detection: UV spectrophotometer, wavelength determined by scanning the UV absorbance spectrum of the compound.

  • Quantification: Based on a standard curve of the API prepared in the relevant vehicle.

Conclusion

The successful preclinical development of this compound hinges on the application of sound formulation science. Due to its highly acidic carboxylic acid group (pKa ~1.27), the compound's solubility is strongly pH-dependent. This property should be leveraged as the primary strategy for developing simple, aqueous-based formulations for both intravenous and oral routes. For i.v. administration, a pH-adjusted saline solution is the preferred approach, with co-solvent systems as a viable alternative for higher concentrations. For oral studies, a similar pH-adjusted solution should be used when possible, with a well-formulated aqueous suspension serving as the robust alternative for high-dose studies. All formulations must undergo rigorous quality control, including concentration verification by HPLC, to ensure data reliability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective process optimization.

I. Reaction Overview and Mechanism

The synthesis of this compound is a multi-step process that can be efficiently performed in a one-pot reaction. The overall transformation involves the conversion of 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile through a sequence of methoxylation, debromination, and nitrile hydrolysis.

Overall Reaction Scheme:

Reaction_Scheme 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile Intermediate_A Intermediate_A 4,6-dibromo-3-hydroxy-2-pyridine-2-carbonitrile->Intermediate_A 1. NaOMe, DMSO/MeOH Intermediate_B Intermediate_B Intermediate_A->Intermediate_B 2. Zn, KOH (aq) This compound This compound Intermediate_B->this compound 3. KOH (aq), Heat Troubleshooting_Guide cluster_Methoxylation Methoxylation Step cluster_Debromination Debromination Step cluster_Hydrolysis Hydrolysis Step cluster_Workup Work-up & Isolation Low_Conversion Low or no conversion of starting material Check_Reagents Check_Reagents Low_Conversion->Check_Reagents Possible Cause: Inactive NaOMe or wet solvents. Dark_Color Reaction mixture turns dark brown or black Side_Reactions Side_Reactions Dark_Color->Side_Reactions Possible Cause: Overheating or presence of impurities. Incomplete_Debromination Incomplete debromination Zinc_Activity Zinc_Activity Incomplete_Debromination->Zinc_Activity Possible Cause: Inactive zinc powder. Clumping Zinc powder clumps together Stirring Stirring Clumping->Stirring Possible Cause: Inadequate stirring. Incomplete_Hydrolysis Incomplete nitrile hydrolysis (amide intermediate present) Hydrolysis_Conditions Hydrolysis_Conditions Incomplete_Hydrolysis->Hydrolysis_Conditions Possible Cause: Insufficient heating time or temperature. Oily_Product Product oils out during acidification Supersaturation Supersaturation Oily_Product->Supersaturation Possible Cause: Product is supersaturated or impurities are present. Low_Yield Low final yield Multiple_Factors Multiple_Factors Low_Yield->Multiple_Factors Possible Causes: Incomplete reactions, losses during transfers and filtration. Discolored_Product Product is off-white or brown Impurities Impurities Discolored_Product->Impurities Possible Cause: Presence of colored impurities from side reactions. Solution_Reagents Solution_Reagents Check_Reagents->Solution_Reagents Solution: Use freshly opened or properly stored NaOMe. Ensure DMSO and MeOH are anhydrous. Solution_Temp Solution_Temp Side_Reactions->Solution_Temp Solution: Maintain strict temperature control. Use pure starting materials. Solution_Zinc Solution_Zinc Zinc_Activity->Solution_Zinc Solution: Use fresh, fine zinc powder. Consider activating the zinc with dilute HCl wash followed by water, ethanol, and ether washes. Solution_Stirring Solution_Stirring Stirring->Solution_Stirring Solution: Ensure vigorous mechanical stirring to keep the zinc suspended. Solution_Hydrolysis Solution_Hydrolysis Hydrolysis_Conditions->Solution_Hydrolysis Solution: Extend the heating time at 94°C or slightly increase the temperature. Monitor by TLC for the disappearance of the amide intermediate. Solution_Oiling Solution_Oiling Supersaturation->Solution_Oiling Solution: Add a seed crystal. If oiling persists, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then evaporate the solvent. Solution_Yield Solution_Yield Multiple_Factors->Solution_Yield Solution: Optimize each reaction step by monitoring with TLC/NMR. Ensure efficient transfers and thorough washing of solids. Solution_Color Solution_Color Impurities->Solution_Color Solution: Recrystallize the crude product from a suitable solvent like ethanol/water or treat with activated charcoal.

overcoming solubility issues of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Introduction

Welcome to the technical support guide for this compound. This molecule, with its pyridine core, carboxylic acid, hydroxyl, and methoxy functional groups, presents a unique and often challenging solubility profile for researchers.[1][2] Its amphiphilic nature means it possesses both hydrophilic and hydrophobic characteristics, leading to moderate but often insufficient aqueous solubility for many experimental and developmental applications.[1] Computational predictions place its water solubility in the range of 1128.8 to 2731.1 mg/L, a level that can be a significant bottleneck in biological assays, formulation development, and analytical characterization.[1]

This guide is structured to provide you, our fellow scientists and developers, with both foundational knowledge and actionable troubleshooting protocols to systematically overcome these solubility hurdles. We will move from frequently asked questions that address core concepts to in-depth, step-by-step guides for practical laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The primary reason is the molecule's complex acid-base chemistry. It possesses at least two ionizable groups: a highly acidic carboxylic acid (predicted pKa ≈ 1.27) and a weakly basic pyridine nitrogen (estimated pKa ≈ 3-4).[1] At neutral pH (7.4), the carboxylic acid group is deprotonated (negatively charged carboxylate), but the pyridine nitrogen is neutral. While the carboxylate enhances water solubility, the overall molecule retains significant non-polar character from its substituted pyridine ring. This balance often results in limited solubility. For significant solubility enhancement, a more pronounced shift in pH is typically required to ensure the molecule exists predominantly in its most soluble, fully ionized form.

Q2: I've tried heating the solution, and the compound dissolves, but it crashes out upon cooling. What's happening?

A2: This is a classic sign of creating a supersaturated solution. Increasing temperature often enhances the solubility of solid compounds.[3] However, you have exceeded the compound's thermodynamic solubility limit at room temperature. The dissolved state is unstable, and as the solution cools and kinetic energy decreases, the molecules re-aggregate and precipitate out of solution. This approach is generally not suitable for creating stable stock solutions for long-term experiments.

Q3: Can I use an organic solvent like DMSO to make a stock solution? What are the risks?

A3: Yes, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective strategy. The methoxy group and the overall structure of your compound contribute to its solubility in solvents like DMSO.[1] However, the primary risk is "crashing out" or precipitation upon dilution into your final aqueous experimental medium. When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the local solvent environment changes dramatically. If the final concentration of the compound exceeds its solubility limit in the final buffer (which may now contain 0.1-1% DMSO), it will precipitate. Always perform a small-scale test dilution to check for stability.

Q4: What is the single most effective first step to try for improving aqueous solubility?

A4: Based on the compound's structure, the most direct and impactful first step is pH adjustment . Since the molecule has an acidic carboxylic acid group, significantly increasing the pH will convert it into its highly soluble salt form.[4] This is a fundamental strategy for acidic compounds.[5] A systematic pH-solubility profile is the recommended starting point for any investigation.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, field-proven methodologies to systematically identify the optimal solubilization strategy for your specific application.

Guide 1: pH-Dependent Solubility Optimization

The ionization state of the carboxylic acid and pyridine nitrogen is the dominant factor controlling aqueous solubility. This protocol will allow you to quantify solubility across a pH range to find the optimal conditions.

Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to unionized species.[6] By adjusting the pH to be at least 2 units above the pKa of the carboxylic acid (pKa ≈ 1.27), we can ensure >99% of the molecules are in the highly soluble carboxylate salt form.[1]

Diagram: pH-Dependent Ionization States The following diagram illustrates how the charge and structure of this compound change with pH, directly impacting its interaction with water.

G cluster_low_ph Low pH (e.g., pH < 1) cluster_mid_ph Mid pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 8) low_ph Structure at Low pH (Cationic) Pyridine-N Protonated COOH Protonated Least Soluble mid_ph Structure at Mid pH (Zwitterionic/Neutral) Pyridine-N Neutral COO- Deprotonated Moderately Soluble low_ph->mid_ph Increase pH high_ph Structure at High pH (Anionic) Pyridine-N Neutral COO- Deprotonated Most Soluble mid_ph->high_ph Increase pH

Caption: Ionization states of the molecule at different pH values.

Protocol 1: Shake-Flask Method for pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range. For example: Glycine-HCl (pH 2.2-3.6), Acetate (pH 3.6-5.6), Phosphate (pH 5.8-8.0), and Borate (pH 8.1-10.0).

  • Add Excess Compound: To a series of glass vials, add an amount of this compound that is known to be in excess of its expected solubility (e.g., 5-10 mg/mL).

  • Add Buffer: Add a fixed volume (e.g., 1 mL) of each prepared buffer to the corresponding vials.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Allow the suspensions to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filter: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high readings.

  • Dilute and Analyze: Dilute the clear filtrate with a suitable mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured final pH of each buffer solution.

Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly above pH 4, with a plateauing at higher pH values. This data will directly inform the minimum pH required for your target concentration.

Guide 2: Co-Solvent Screening

If pH adjustment is not feasible for your experimental system (e.g., it affects cell viability or reaction chemistry), using a co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving organic molecules.[4]

Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system. This lowers the energy penalty for creating a cavity to accommodate the less polar solute molecule, thereby increasing solubility.

Diagram: Solubility Troubleshooting Workflow This flowchart provides a logical sequence of steps to follow when addressing solubility issues with the compound.

G start Start: Compound fails to dissolve in desired aqueous buffer ph_adjust Step 1: pH Adjustment Is pH modification compatible with the experiment? start->ph_adjust protocol1 Follow Protocol 1: Determine optimal pH for target concentration ph_adjust->protocol1 Yes cosolvent Step 2: Co-Solvent Screening Can a small % of co-solvent be tolerated? ph_adjust->cosolvent No ph_yes Yes ph_no No end End: Stable solution achieved protocol1->end protocol2 Follow Protocol 2: Screen co-solvents (Ethanol, PEG, DMSO) cosolvent->protocol2 Yes advanced Step 3: Advanced Strategies (Consider if Steps 1 & 2 fail) cosolvent->advanced No cosolvent_yes Yes cosolvent_no No protocol2->end formulation Explore cyclodextrins, solid dispersions, or nanotechnology approaches. advanced->formulation

Caption: A decision-making workflow for solubility enhancement.

Protocol 2: Co-Solvent Solubility Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Good starting choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Prepare Co-solvent/Buffer Mixtures: In separate vials, prepare mixtures of your primary aqueous buffer with increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the saturation solubility of this compound in each co-solvent/buffer mixture.

  • Analyze Data: Tabulate the results to compare the effectiveness of each co-solvent at different concentrations.

Data Presentation: Example Co-Solvent Screening Results

Co-SolventConcentration (% v/v)Predicted Solubility (mg/mL)Observations
None (Buffer only)0%~1.1 - 2.7[1]Baseline solubility
Ethanol10%> 5Significant increase
Ethanol20%> 15Further improvement
PEG 40010%> 8Good solubilizer
PEG 40020%> 25Excellent solubilizer
DMSO10%> 10Strong solubilizer
DMSO20%> 40Very strong solubilizer

Note: The solubility values in this table are illustrative examples based on typical co-solvent effects and should be determined experimentally.

Self-Validation & Trustworthiness: When selecting a co-solvent system, always validate the stability of your final, diluted solution. Prepare your most concentrated stock and dilute it to the highest concentration used in your experiment. Let it sit at the relevant temperature for the duration of your experiment (e.g., 24 hours) and visually inspect for any signs of precipitation or cloudiness.

Guide 3: Advanced Formulation Strategies

If pH modification and co-solvents are insufficient or incompatible, more advanced formulation strategies may be necessary, particularly in a drug development context. These methods aim to alter the physical state of the compound to enhance solubility and dissolution.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[9]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[10] Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which have higher apparent solubility than the crystalline form.[11]

  • Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[8]

These advanced techniques require specialized equipment and formulation expertise but offer powerful solutions for the most challenging solubility problems.[7]

References

troubleshooting unexpected results in 3-Hydroxy-4-methoxypyridine-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of this compound.

Q1: What are the key structural features and properties of this compound?

A1: this compound, with the molecular formula C₇H₇NO₄, is a pyridine derivative characterized by a hydroxyl group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position.[1][2][3] This unique arrangement of functional groups imparts a combination of acidic and basic properties, as well as the potential for hydrogen bonding and chelation.[1]

PropertyValueSource
Molecular Weight 169.14 g/mol [1][2]
CAS Number 210300-09-7[2][4]
IUPAC Name This compound[3]
Synonyms 3-hydroxy-4-methoxypicolinic acid[3]
pKa (Carboxylic Acid) ~1.27 ± 0.50 (predicted)[1]
pKa (Pyridine Nitrogen) ~3-4 (estimated)[1]

The presence of both a hydroxyl and a carboxylic acid group makes it a moderately water-soluble compound.[1] Its structure is a key building block in medicinal chemistry, with known applications as a precursor in the synthesis of fungicides like florylpicoxamid and exhibiting antimicrobial properties.[1]

Q2: What are the primary stability concerns and proper storage conditions for this compound?

A2: The primary stability concern for this compound is its susceptibility to decarboxylation, particularly at elevated temperatures.[5][6] The presence of the carboxylic acid group at the 2-position of the pyridine ring reduces its thermal stability compared to isomers with the substituent at other positions.[1]

Storage Recommendations:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light, as pyridine compounds can be light-sensitive.

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound is dictated by its amphiphilic nature.[1]

  • Polar Protic Solvents: It exhibits good solubility in solvents like water, methanol, and ethanol due to the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups.[1]

  • Polar Aprotic Solvents: It is also soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, facilitated by the methoxy group.[1]

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexane or toluene is expected to be low.

II. Troubleshooting Guide: Unexpected Experimental Results

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.

Issue 1: Low Yield in Synthesis or Modification Reactions

Low product yield is a frequent challenge. The underlying cause often relates to side reactions or incomplete conversion.

Potential Cause A: Decarboxylation

The most common side reaction is decarboxylation, where the carboxylic acid group is lost as CO₂. This is particularly prevalent at elevated temperatures.[5][7]

Troubleshooting Steps:

  • Reaction Temperature Monitoring: Carefully control the reaction temperature. If the protocol allows, attempt the reaction at a lower temperature for a longer duration.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. In some cases, high-boiling point solvents like quinoline or diphenyl ether are used to facilitate controlled decarboxylation, but for reactions where the carboxyl group needs to be preserved, lower boiling point solvents are preferable.[7]

  • pH Control: The rate of decarboxylation for pyridinecarboxylic acids is pH-dependent.[5] For picolinic acids, the zwitterionic form is often the most reactive species in decarboxylation.[5] Maintaining a pH away from the isoelectric point may help minimize this side reaction.

Potential Cause B: Competing Reactions at Hydroxyl or Methoxy Groups

The hydroxyl and methoxy groups can also participate in side reactions, especially with strong electrophiles or nucleophiles.

Troubleshooting Steps:

  • Protecting Groups: If the hydroxyl group is interfering with the desired reaction, consider using a suitable protecting group (e.g., silyl ethers, benzyl ethers) before proceeding with the main reaction.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents to minimize unwanted reactions at the hydroxyl or methoxy positions.

Low_Yield_Troubleshooting Start Low Yield Observed Decarboxylation Potential Cause: Decarboxylation Start->Decarboxylation SideReactions Potential Cause: Competing Side Reactions Start->SideReactions IncompleteConversion Potential Cause: Incomplete Conversion Start->IncompleteConversion Sol_Temp Solution: Lower Reaction Temperature Decarboxylation->Sol_Temp Sol_pH Solution: Adjust Reaction pH Decarboxylation->Sol_pH Sol_Protect Solution: Use Protecting Groups SideReactions->Sol_Protect Sol_Stoich Solution: Optimize Stoichiometry SideReactions->Sol_Stoich Sol_Catalyst Solution: Optimize Catalyst/Reagents IncompleteConversion->Sol_Catalyst Sol_Time Solution: Increase Reaction Time IncompleteConversion->Sol_Time

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Unexpected Peaks in NMR or Mass Spectrometry Data

The appearance of unexpected signals in your analytical data can be perplexing. A systematic approach is key to identifying the source of these impurities.

Potential Impurity A: Decarboxylation Product (3-Hydroxy-4-methoxypyridine)

As discussed, decarboxylation is a common side reaction. The resulting product, 3-hydroxy-4-methoxypyridine, will have a distinct spectroscopic signature.

Expected Spectroscopic Changes:

  • ¹H NMR: Disappearance of the carboxylic acid proton signal (typically a broad singlet). A new signal for the proton at the 2-position will appear.

  • ¹³C NMR: Disappearance of the carboxylic carbon signal (typically ~165-175 ppm).

  • Mass Spectrometry: A mass loss of 44 Da (corresponding to CO₂).

Potential Impurity B: Starting Materials or Reagents

Incomplete reactions can lead to the presence of starting materials in your final product.

Troubleshooting Steps:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure complete consumption of starting materials.

  • Purification: Employ appropriate purification techniques. Recrystallization or column chromatography can be effective in removing unreacted starting materials.

Potential Impurity C: Solvent Adducts or Dimers

Under certain conditions, the compound may form adducts with solvents or self-condense to form dimers.

Troubleshooting Steps:

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.

  • Mass Spectrometry Analysis: Look for mass peaks corresponding to [M+solvent+H]⁺ or [2M+H]⁺ in your mass spectrum.

Impurity_Identification Start Unexpected Analytical Peaks Decarboxylation Hypothesis: Decarboxylation Product Start->Decarboxylation StartingMaterial Hypothesis: Unreacted Starting Material Start->StartingMaterial SolventAdduct Hypothesis: Solvent Adduct / Dimer Start->SolventAdduct Verify_MS Verification: Check for Mass Loss of 44 Da Decarboxylation->Verify_MS Verify_NMR Verification: Absence of COOH Proton in NMR Decarboxylation->Verify_NMR Verify_TLC Verification: Compare with Starting Material via TLC/LC-MS StartingMaterial->Verify_TLC Verify_MS_Adduct Verification: Check for [M+solvent+H]⁺ or [2M+H]⁺ in MS SolventAdduct->Verify_MS_Adduct

Caption: A logical approach to identifying impurities.

Issue 3: Difficulty with Product Purification and Isolation

The polar nature of this compound can sometimes make purification challenging.

Challenge A: High Water Solubility

The compound's moderate water solubility can lead to losses during aqueous workups.

Troubleshooting Steps:

  • pH Adjustment: During extraction, adjust the pH of the aqueous layer. At a pH below its pKa (~1.27), the carboxylic acid will be protonated and less water-soluble, facilitating extraction into an organic solvent like ethyl acetate.

  • Brine Wash: Washing the organic layer with brine (saturated NaCl solution) can help to remove dissolved water and improve recovery.

  • Back-Extraction: If the product remains in the aqueous layer, consider acidifying the solution to precipitate the product, which can then be collected by filtration.

Challenge B: Recrystallization Issues

Finding a suitable solvent system for recrystallization can be difficult.

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. For example, dissolve the compound in a good solvent (e.g., methanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

III. Standardized Experimental Protocols

To ensure reproducibility, we provide the following detailed protocols for common procedures.

Protocol 1: General Esterification Procedure

This protocol describes a standard method for the esterification of the carboxylic acid group.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying the compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

IV. References

  • Smolecule. (2023). Buy this compound | 210300-09-7. --INVALID-LINK--

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. --INVALID-LINK--

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11041121, this compound. --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 210300-09-7 | KIA30009. --INVALID-LINK--

  • Taylor & Francis Online. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. --INVALID-LINK--

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 210300-09-7. --INVALID-LINK--

  • Apollo Scientific. (n.d.). 210300-09-7 Cas No. | this compound. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. --INVALID-LINK--

  • ACS Publications. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. --INVALID-LINK--

References

addressing batch-to-batch variability of synthetic 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for synthetic 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No. 210300-09-7). This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot batch-to-batch variability, ensuring the consistency and reliability of your experimental outcomes.

As a crucial intermediate in pharmaceutical and agrochemical research, the reproducibility of results using this compound is paramount.[1] Variability in purity, impurity profile, or physical form can significantly impact reaction kinetics, yield, and biological activity. This document provides a structured, in-depth approach to identifying, diagnosing, and resolving common issues encountered during its use.

Troubleshooting Guide: Diagnosing and Resolving Inconsistency

This section addresses specific issues that may arise from batch-to-batch differences in this compound. Each entry follows a question-and-answer format, detailing the probable causes, diagnostic workflows, and corrective actions.

Issue 1: Inconsistent Reaction Yield or Rate

Question: My reaction yield has significantly dropped, or the reaction kinetics have slowed since I started using a new batch of this compound. What could be the cause?

Answer: This is a common problem often linked to variations in the purity and impurity profile of the starting material.[2] Minor, undetected impurities can act as inhibitors or catalysts, or they may compete in side reactions.

Causality Explained: The synthesis of pyridine carboxylic acids can involve potent oxidation steps, potentially leaving behind unreacted starting materials or generating isomeric byproducts.[3] Even trace amounts of these impurities can interfere with downstream applications. For instance, a metallic impurity could poison a catalyst, while a nucleophilic impurity might consume a reagent.

Diagnostic Workflow:

  • Comparative Analysis: The first step is a head-to-head comparison of the "good" (historical) batch and the "bad" (new) batch.[2]

  • Purity Assessment via HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[4] Differences in the chromatogram, such as the emergence of new peaks or changes in the area percentage of the main peak, are clear indicators of variability.

  • Structural Confirmation and Impurity ID via NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the main component and identifying impurities. Overlapping signals in the aromatic region are common for substituted pyridines, often requiring 2D NMR techniques for definitive assignment.[5]

  • Residual Solvent Analysis via GC-HS: Residual solvents from the manufacturing process can vary between batches and may have unintended chemical effects.[2] Gas Chromatography with Headspace analysis is the standard method for this investigation.

dot

Caption: Workflow for troubleshooting inconsistent reaction yields.

Detailed Protocol: HPLC Purity Analysis

This protocol provides a general starting point for the purity analysis of this compound. Optimization may be required.

ParameterRecommended SettingRationale
Instrumentation Standard HPLC with UV DetectorReadily available and suitable for chromophoric compounds like pyridines.
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)A versatile column choice for moderately polar aromatic compounds.[4]
Mobile Phase Gradient elution: Acetonitrile and Water with 0.1% Formic AcidFormic acid aids in peak shape for carboxylic acids and provides MS compatibility.[4]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 239 nm or 254 nmPyridine derivatives typically exhibit strong absorbance at these wavelengths.[6]
Sample Prep 1 mg/mL in mobile phase, filtered (0.45 µm)Ensures accurate concentration and prevents column blockage.[4]
Issue 2: Poor Solubility or Different Physical Appearance

Question: A new batch of the compound looks different (e.g., finer powder, different color) and is harder to dissolve than previous batches. Why is this happening?

Answer: This issue typically points to variability in the final crystallization step of the synthesis, which can lead to different physical properties such as crystal form (polymorphism), particle size, and the presence of amorphous content.[7]

Causality Explained: Crystallization is a critical purification and isolation step in pharmaceutical manufacturing.[8] The precise control of parameters like cooling rate, solvent system, and agitation determines the final solid-state properties of the Active Pharmaceutical Ingredient (API) or intermediate. Different polymorphs of the same compound can exhibit significantly different solubility, stability, and dissolution rates, which directly impacts its performance in your experiments.

Diagnostic Workflow:

  • Visual Inspection: Note any differences in color, crystal habit, or electrostatic behavior.

  • Solubility Test: Perform a side-by-side solubility test of the old and new batches in your reaction solvent.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique to identify the crystalline form. Different polymorphs will produce distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): DSC can identify different polymorphs by their unique melting points and thermal transitions. It can also reveal the presence of amorphous content or solvates.

  • Particle Size Analysis: Techniques like laser diffraction can determine if a change in particle size distribution is affecting the dissolution rate.

dot

References

Technical Support Center: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid Assay Interferences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for potential analytical interferences that may be encountered during your experiments. By understanding the underlying chemical principles and employing robust analytical strategies, you can ensure the accuracy and reliability of your results.

Introduction to this compound and its Analytical Challenges

This compound is a pyridine derivative with a range of biological activities and is often used in medical and pharmaceutical research.[1] Its structure, featuring a pyridine ring, a carboxylic acid, a hydroxyl group, and a methoxy group, presents unique analytical challenges.[2] The presence of multiple functional groups can influence its behavior in various assay formats, potentially leading to analytical interferences. This guide will address common issues in two primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Immunoassays.

Part 1: Troubleshooting LC-MS/MS Assays

LC-MS/MS is a powerful technique for the quantification of small molecules like this compound in complex biological matrices. However, the accuracy of this method can be compromised by matrix effects.

Frequently Asked Questions (FAQs) for LC-MS/MS Analysis

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" refers to all the components in a sample apart from the analyte of interest.[3] In biological samples, this includes salts, lipids, proteins, and other endogenous molecules.[3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement.[4] Given the acidic nature of this compound (predicted pKa of 1.27±0.50), ion suppression is a significant concern, potentially leading to underestimation of its concentration.[2][5]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?

A2: Poor peak shape and retention time variability can be due to several factors. For an acidic compound like this compound, the pH of the mobile phase is critical. An inappropriate pH can lead to peak tailing or fronting. Additionally, interactions with metal components in the LC system can cause peak tailing. The choice of column and mobile phase composition also plays a crucial role.

Q3: How can I minimize matrix effects during my sample preparation?

A3: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[3] The choice of sample preparation technique is critical:

  • Protein Precipitation (PPT): While simple, it often results in the "dirtiest" extracts with significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): This method offers cleaner extracts than PPT by partitioning the analyte into an immiscible solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte while matrix components are washed away.[3] This is often the preferred method for complex matrices.

Troubleshooting Guide for LC-MS/MS
Observed Issue Potential Cause Recommended Action
Low signal intensity or high variability in results Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.1. Optimize Chromatography: Adjust the mobile phase gradient to separate the analyte from interfering matrix components.[6] 2. Improve Sample Cleanup: Switch to a more effective sample preparation method like SPE.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[3]
Poor peak shape (tailing or fronting) Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.1. Adjust Mobile Phase pH: For an acidic compound, ensure the mobile phase pH is at least 2 units below the pKa to maintain it in a single protonated state.
Carryover in blank injections Adsorption of the analyte to LC system components. 1. Optimize Wash Solvents: Use a strong organic solvent in your wash solution. 2. Passivate the LC System: If metal chelation is suspected, consider using a chelating agent in the mobile phase or using a bio-inert LC system.

Experimental Workflow: Mitigating Matrix Effects

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Troubleshooting A Biological Sample (e.g., Plasma) B Protein Precipitation A->B Simple, but high matrix effect C Liquid-Liquid Extraction A->C Cleaner than PPT D Solid-Phase Extraction (SPE) A->D Recommended for cleanest extract E Inject Extract onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Assess Data Quality (Peak Shape, S/N) I Ion Suppression/Enhancement Observed? H->I J Optimize Chromatography I->J Yes K Refine Sample Prep I->K Yes J->E K->A

Caption: A workflow for LC-MS/MS analysis, emphasizing sample preparation and troubleshooting matrix effects.

Part 2: Navigating Potential Immunoassay Interferences

While no specific immunoassays for this compound are widely documented, the principles of interference are crucial if developing a custom assay or if this compound is a metabolite of a drug being monitored by immunoassay.

Frequently Asked Questions (FAQs) for Immunoassays

Q1: Could this compound cause cross-reactivity in an immunoassay for a structurally similar drug?

A1: Yes, this is a primary concern. Cross-reactivity is a common form of interference in immunoassays where substances structurally similar to the target analyte bind to the assay antibodies.[7] The pyridine core and its functional groups in this compound could potentially be recognized by antibodies raised against other pyridine-containing molecules, leading to falsely elevated results.

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A2: PAINS are compounds that often give false-positive results in high-throughput screens by reacting non-specifically with various biological targets rather than a specific one.[8] Common PAINS substructures include catechols and quinones.[8] While this compound does not contain a classic PAINS alert structure, its reactivity due to the hydroxyl and carboxylic acid groups suggests that non-specific interactions cannot be entirely ruled out without experimental validation.[2]

Q3: How might the metabolism of a parent drug into this compound affect an immunoassay?

A3: If this compound is a metabolite of a drug being monitored, its presence can lead to significant assay interference. The degree of interference depends on the cross-reactivity of the assay antibodies with the metabolite. This can result in an overestimation of the parent drug concentration. The metabolism of pyridine carboxylic acids can be extensive, leading to various structurally related compounds that could also interfere.[9][10]

Troubleshooting Guide for Immunoassays
Observed Issue Potential Cause Recommended Action
Higher than expected concentrations or false positives Cross-reactivity: The assay antibodies are binding to this compound or its metabolites.1. Specificity Testing: Test the cross-reactivity of the immunoassay by spiking known concentrations of this compound into a blank matrix. 2. Confirmation with a Reference Method: Confirm immunoassay results with a more specific method like LC-MS/MS.
Non-linear dilution series Matrix Effects or Non-specific Binding: Components in the sample matrix are interfering with the antibody-antigen interaction.1. Dilutional Linearity Study: Perform serial dilutions of the sample to see if the measured concentration is consistent. A lack of linearity suggests interference. 2. Use of Blocking Agents: Incorporate blocking agents in the assay buffer to reduce non-specific binding.
Discrepancy between different immunoassay kits Different Antibody Specificity: The antibodies used in different kits have varying degrees of cross-reactivity with interfering substances.1. Evaluate Kit Inserts: Carefully review the cross-reactivity data provided by the manufacturer for each kit. 2. Independent Verification: Perform your own cross-reactivity studies with the suspected interfering compound.

Logical Relationship: Investigating Immunoassay Interference

A Unexpected Immunoassay Result B Hypothesize Interference from this compound A->B C Perform Cross-Reactivity Study B->C D Spike-and-Recovery Experiment B->D E Dilutional Linearity Assessment B->E G Interference Confirmed C->G High Cross-Reactivity H No Significant Interference C->H Low Cross-Reactivity D->G Poor Recovery D->H Good Recovery E->G Non-Linearity E->H Linear F Confirm with LC-MS/MS G->F Final Confirmation

Caption: A logical workflow for investigating potential interference from this compound in an immunoassay.

References

Technical Support Portal: Scaling the Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS: 210300-09-7). This guide is designed for researchers, chemists, and process engineers transitioning from bench-scale synthesis to larger, multi-gram, or kilogram-scale production for advanced studies. We will address common challenges, provide in-depth troubleshooting, and offer practical advice grounded in established chemical principles.

The synthesis of polysubstituted pyridines, particularly those with sensitive functional groups like hydroxyl and carboxylic acid moieties, presents unique challenges during scale-up.[1] Issues such as reaction control, impurity profiles, and product isolation that are manageable at the lab scale can become critical obstacles in larger reactors. This guide provides the causal explanations behind these phenomena and offers robust solutions.

Section 1: Overview of a Scalable Synthetic Pathway

While numerous methods exist for pyridine synthesis, scaling up requires a route that utilizes cost-effective starting materials and avoids problematic reagents or purification steps.[2][3][4] A plausible and scalable approach, adapted from patent literature, involves a multi-step synthesis starting from furfural.[5] This pathway is advantageous as it builds the core structure through a series of robust and well-characterized transformations.

The general workflow is outlined below. Each step represents a potential control point and a source of variability that must be managed during scale-up.

G cluster_0 Core Synthesis cluster_1 Critical Control & Failure Points Furfural Furfural Cyanoamination Cyano-amination Furfural->Cyanoamination Bromination Bromination & Rearrangement Cyanoamination->Bromination Alkoxide_Sub Alkoxide Substitution (NaOMe) Bromination->Alkoxide_Sub Impurity Impurity Carryover Bromination->Impurity Incomplete Reaction Nitrile_Hydrolysis Nitrile Hydrolysis (Acid/Base) Alkoxide_Sub->Nitrile_Hydrolysis Reduction Reductive Debromination (e.g., H2, Pd/C) Nitrile_Hydrolysis->Reduction Decarboxylation Decarboxylation Risk (Heat/pH sensitive) Nitrile_Hydrolysis->Decarboxylation Side Reaction Final_Product 3-Hydroxy-4-methoxy -pyridine-2-carboxylic acid Reduction->Final_Product Crystallization Difficult Crystallization Final_Product->Crystallization Isolation Challenge

Caption: Scalable synthesis workflow with critical failure points.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process in a question-and-answer format.

Question 1: My final product yield is significantly lower than expected after the nitrile hydrolysis and debromination steps. What is the likely cause?

Answer: A significant loss of yield at the final stages often points to product decomposition, specifically decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are susceptible to losing CO2 upon heating, a reaction that can be accelerated by the presence of the 3-hydroxy substituent.[6][7]

  • Causality: The mechanism often involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated.[7] This intermediate facilitates the elimination of carbon dioxide. The reaction is highly temperature-dependent. In your case, prolonged heating during nitrile hydrolysis or the reductive debromination step could be the primary cause.

  • Troubleshooting Steps:

    • Temperature Control: For the nitrile hydrolysis, use lower temperatures for a longer duration. If using strong acid or base, monitor for exotherms and implement active cooling. For the debromination step using H₂, Pd/C, ensure the reaction is not overheating, as these can be exothermic.

    • Inert Atmosphere: Conduct the final steps, especially if they require heat, under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that can also degrade the product.

    • pH Management: During workup, avoid strongly acidic conditions at high temperatures. Neutralize carefully and extract the product promptly.

Question 2: HPLC analysis of my isolated product shows a persistent impurity at a lower retention time. How can I identify and remove it?

Answer: This is a classic purification challenge when scaling up pyridine carboxylic acid synthesis.[1] The impurity is very likely the decarboxylated byproduct, 3-Hydroxy-4-methoxypyridine.

  • Causality: The decarboxylated byproduct is more nonpolar than your desired carboxylic acid, hence its earlier elution time in reverse-phase HPLC. It is structurally similar, making its removal difficult. Its presence confirms that the decomposition pathway discussed in Question 1 is active.

  • Troubleshooting Steps:

    • Identification: Obtain a reference standard of the potential byproduct or use LC-MS to confirm its molecular weight (which should be 125.14 g/mol , corresponding to the loss of CO₂ (44 g/mol ) from your product's MW of 169.13 g/mol ).

    • Purification via pH-Swing Extraction: This is a highly effective technique for separating acidic compounds from neutral or basic impurities at scale.

      • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

      • Extract with a basic aqueous solution (e.g., 1M Sodium Bicarbonate). Your desired acid will move to the aqueous phase as its carboxylate salt, while the neutral decarboxylated impurity will remain in the organic layer.

      • Separate the layers. Wash the organic layer again to ensure full recovery.

      • Carefully re-acidify the aqueous layer with cold 1M HCl to a pH of ~3-4, causing your pure product to precipitate.

      • Filter, wash with cold water, and dry the purified solid.

    • Optimized Crystallization: A carefully designed crystallization can also selectively remove this impurity. Screen various solvent/anti-solvent systems (e.g., Ethanol/Water, Methanol/Toluene).

Question 3: The reductive debromination step (using H₂, Pd/C) is sluggish and often incomplete, even at increased catalyst loading. Why is this happening?

Answer: This issue typically points to catalyst poisoning or poor mass transfer, both of which are exacerbated at a larger scale.

  • Causality: Palladium catalysts are highly sensitive to poisons. Trace impurities carried over from previous steps, particularly sulfur-containing compounds or certain nitrogen heterocycles, can irreversibly bind to the catalyst's active sites and deactivate it.[5] On a larger scale, ensuring efficient mixing of a solid catalyst, a liquid phase, and a gas (H₂) becomes much more difficult.

  • Troubleshooting Steps:

    • Purity of Intermediate: Ensure the bromo-intermediate fed into this step is of high purity. Consider recrystallizing it before use.

    • Catalyst Selection & Handling: Use a high-quality catalyst from a reputable supplier. Handle it under an inert atmosphere to prevent premature oxidation. For scale-up, a 5% Pd/C is common.

    • Mass Transfer/Agitation: At scale, the efficiency of hydrogen delivery to the catalyst surface is critical. Ensure your reactor's agitation is sufficient to keep the catalyst suspended and to maximize the gas-liquid interface. Check that your hydrogen supply can maintain a stable pressure.

    • Solvent Choice: The reaction solvent must fully dissolve the starting material. Solvents like ethanol or methanol are commonly used.[5]

Section 3: Scaling-Up Frequently Asked Questions (FAQs)

Q: What are the primary process safety concerns when moving this synthesis to a 10L+ reactor? A: The main concerns are: 1) Exotherm Management , especially during the bromination and hydrolysis steps which can be highly exothermic. Plan for controlled reagent addition and adequate reactor cooling. 2) Hydrogenation Safety , the reductive debromination uses flammable hydrogen gas under pressure. Ensure the reactor is pressure-rated, properly grounded, and operated in a well-ventilated area with hydrogen sensors. 3) Handling of Corrosives , strong acids and bases are used. Ensure proper personal protective equipment (PPE) and material compatibility of the reactor and transfer lines.

Q: How should I modify my workup and isolation procedure from lab to pilot scale? A: Rotary evaporators and chromatography are not practical for large volumes.

  • Solvent Removal: Replace rotary evaporation with distillation under vacuum using the reactor's heating jacket.

  • Product Isolation: Replace lab-scale Buchner funnel filtration with a Nutsche filter-dryer or a centrifuge for more efficient solid-liquid separation and initial drying.

  • Purification: As mentioned, pH-swing extractions and controlled crystallizations are the industry-standard methods for purifying acidic products at scale.

Q: What Process Analytical Technology (PAT) can I implement to better control the reaction? A: For key steps like the hydrolysis, consider using an in-situ FTIR or Raman probe. These can monitor the disappearance of the nitrile peak and the appearance of the carboxylic acid peak in real-time, allowing for precise determination of reaction completion without constant sampling. This avoids prematurely quenching the reaction or running it for too long, which could increase byproduct formation.

Section 4: Key Process Parameters & Example Protocol

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (100 mL flask)Pilot Scale (20 L Reactor)Rationale for Change
Starting Intermediate 5.0 g500 gDirect 100x scale-up factor.
Solvent Volume 50 mL (10 vol)7.5 L (15 vol)Increased solvent volume improves mixing and heat dissipation at scale.
Reagent Addition All at onceSlow subsurface addition over 1-2 hoursControls exotherm and prevents localized high concentrations.
Temperature Control Oil bath / Ice bathReactor jacket (heating/cooling fluid)Provides precise and uniform temperature control for a large volume.
Agitation Magnetic stir bar (~300 RPM)Overhead impeller (e.g., PBT) at 100-200 RPMEnsures catalyst suspension and efficient mass/heat transfer.
Reaction Monitoring TLC / HPLC (grab sample)HPLC (timed samples) / In-situ PATProvides more rigorous control and understanding of reaction kinetics.
Expected Yield Range 75-85%70-80%A slight decrease in yield is common on scale-up due to transfer losses and less ideal conditions.
Example Protocol: Purification of Crude this compound (100g Scale)
  • Dissolution: Charge the 100g of crude solid into a suitable reactor containing 1.0 L of ethyl acetate. Stir until all solids are dissolved.

  • Base Extraction: Add 800 mL of 1M sodium bicarbonate solution. Stir vigorously for 30 minutes. Allow the layers to separate.

  • Separation: Transfer the lower aqueous layer to a separate, clean vessel.

  • Back-Extraction: Add another 200 mL of 1M sodium bicarbonate to the organic layer in the reactor, stir for 15 minutes, and combine this second aqueous extract with the first. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous extracts to 0-5 °C using the reactor jacket.

  • Acidification: Slowly add 6M HCl solution via a dropping funnel, monitoring the pH. Maintain the temperature below 10 °C. Add acid until the pH of the solution is stable at 3.5. A thick white precipitate will form.

  • Digestion: Stir the resulting slurry at 0-5 °C for at least 1 hour to allow for complete crystallization.

  • Isolation: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with two portions of 100 mL cold deionized water.

  • Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.

References

Validation & Comparative

A Comparative Guide to Cytochrome bc1 Complex Inhibitors: Evaluating 3-Hydroxy-4-methoxypyridine-2-carboxylic acid Against Established Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of various inhibitors targeting the cytochrome bc1 complex (also known as Complex III), a critical enzyme in the mitochondrial electron transport chain and a validated target for fungicides. Here, we evaluate the known properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid and compare it with widely-used strobilurin fungicides, Azoxystrobin and Pyraclostrobin. This analysis is designed to offer a clear perspective on their mechanisms of action and relative potencies, supported by available experimental data.

The Cytochrome bc1 Complex: A Prime Target for Antifungal Agents

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of most bacteria.[1][2] It plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the membrane, generating an electrochemical gradient that drives ATP synthesis.[1][2]

Due to its essential role in energy metabolism, the inhibition of the cytochrome bc1 complex leads to a depletion of cellular ATP, ultimately resulting in cell death.[3] This makes it an effective target for the development of antifungal agents.[4] Inhibitors of this complex are broadly classified based on their binding site: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site.[3][5]

Mechanism of Action of Key Inhibitors

A fundamental aspect of comparing these inhibitors is understanding their precise molecular interactions with the cytochrome bc1 complex. The strobilurin class of fungicides, including Azoxystrobin and Pyraclostrobin, are well-characterized Qo site inhibitors.[6][7][8] They bind to the Qo site, blocking the oxidation of ubiquinol and thus halting the electron flow to cytochrome c1.[9]

This compound has been identified as an inhibitor of the cytochrome bc1 complex with observed cytotoxic effects against fungi.[10] However, detailed public data on its specific binding site (Qo or Qi) and its precise inhibitory mechanism are not extensively available at the time of this publication. Its structural characteristics as a picolinic acid derivative suggest a potential for chelation with metal ions, which could play a role in its interaction with the iron-sulfur protein or cytochromes within the complex.

The diagram below illustrates the mitochondrial electron transport chain and the respective sites of action for Qo and Qi inhibitors.

cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitor Binding Sites Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Cytochrome bc1 Complex Coenzyme Q->Complex III ubiquinol Complex II Complex II Complex II->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O QoI Qo Inhibitors (Azoxystrobin, Pyraclostrobin) QoI->Complex III Block Qo site QiI Qi Inhibitors QiI->Complex III Block Qi site 3HMP 3-Hydroxy-4-methoxy pyridine-2-carboxylic acid 3HMP->Complex III Inhibits bc1 complex

Caption: Mitochondrial electron transport chain and inhibitor binding sites.

Comparative Efficacy: A Data-Driven Analysis

FungicideFungal SpeciesEfficacy MetricValue (µg/mL)Reference
Azoxystrobin Alternaria alternataEC50 (mycelial growth)1.86[11]
Ascochyta rabieiEC50 (conidial germination)0.0182 - 0.0338[12]
Sclerotiorum sclerotiorumEC50 (mycelial growth)0.1127 - 0.6163[13]
Pyraclostrobin Alternaria alternataEC50 (mycelial growth)1.57[11]
Ascochyta rabieiEC50 (conidial germination)0.0012 - 0.0033[12]
Puccinia triticinaIC50 (uredia density)0.005[14]
This compound Various FungiCytotoxic EffectsData not available[10]

Note: IC50 and EC50 values can vary based on experimental conditions, including the specific fungal isolate, growth medium, and assay methodology.

From the available data, Pyraclostrobin generally exhibits a lower IC50/EC50 value compared to Azoxystrobin against the tested pathogens, suggesting a higher intrinsic potency. The lack of quantitative data for this compound highlights a critical gap in our understanding of its potential as a fungicide and underscores the need for further research.

Experimental Protocol: Assay for Cytochrome bc1 Complex Inhibition

To facilitate further research and direct comparison, we provide a standardized protocol for determining the inhibitory activity of compounds against the cytochrome bc1 complex. This spectrophotometric assay measures the reduction of cytochrome c, a reaction catalyzed by the bc1 complex.

Objective: To determine the IC50 value of a test compound against the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Cytochrome c (from bovine heart)

  • Decylubiquinol (substrate)

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer with kinetic measurement capabilities (550 nm)

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of the test inhibitor a1 Add assay buffer and inhibitor to cuvette p1->a1 p2 Prepare cytochrome c and substrate solutions a3 Add cytochrome c p2->a3 a2 Add isolated mitochondria or purified enzyme a1->a2 a2->a3 a4 Initiate reaction with decylubiquinol a3->a4 a5 Monitor absorbance at 550 nm over time a4->a5 d1 Calculate initial rate of cytochrome c reduction a5->d1 d2 Plot % inhibition vs. log[inhibitor] d1->d2 d3 Determine IC50 value from dose-response curve d2->d3

Caption: Experimental workflow for cytochrome bc1 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of cytochrome c and the test inhibitor in a suitable solvent (e.g., DMSO). The substrate, decylubiquinol, should be freshly prepared.

  • Assay Setup: In a temperature-controlled cuvette, combine the assay buffer, the desired concentration of the test inhibitor (or vehicle control), and the isolated mitochondria or purified enzyme.

  • Reaction Initiation: Add cytochrome c to the cuvette, followed by the addition of decylubiquinol to start the reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance at 550 nm in kinetic mode. The rate of increase corresponds to the rate of cytochrome c reduction.

  • IC50 Determination: Calculate the initial reaction rates for a range of inhibitor concentrations. Plot the percentage of inhibition relative to the control against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Conclusion and Future Directions

The cytochrome bc1 complex remains a highly effective target for antifungal agents. Established Qo inhibitors like Azoxystrobin and Pyraclostrobin demonstrate potent activity across a broad spectrum of fungal pathogens, with Pyraclostrobin often showing superior potency in in-vitro studies.

This compound is a promising compound, having been identified as an inhibitor of this critical enzyme complex.[10] However, the absence of publicly available, quantitative efficacy data and detailed mechanistic studies prevents a direct and robust comparison with established fungicides.

Future research should focus on:

  • Determining the IC50 and Ki values of this compound against the cytochrome bc1 complex from various fungal species.

  • Identifying its specific binding site (Qo or Qi) and elucidating its molecular interactions with the enzyme.

  • Evaluating its efficacy in whole-cell and in-vivo models of fungal infection.

Such studies are essential to fully assess the potential of this compound as a novel antifungal agent and to guide the development of next-generation inhibitors of the cytochrome bc1 complex.

References

The Structure-Activity Relationship of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid Analogs: A Comparative Guide to HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, the 3-hydroxy-4-pyridone-2-carboxylic acid core has emerged as a privileged structure, particularly in the design of inhibitors for metalloenzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on their activity as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Through a comparative lens, we will dissect the nuanced interplay between chemical modifications and biological potency, offering field-proven insights for researchers, scientists, and drug development professionals.

HIF is a master transcriptional regulator that orchestrates the cellular response to low oxygen conditions (hypoxia). The stability of the HIF-α subunit is tightly controlled by a family of iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes, including erythropoietin (EPO), which is crucial for red blood cell production. Consequently, small molecule inhibitors of PHDs are a promising new class of therapeutics for the treatment of anemia associated with chronic kidney disease.[1][2]

The 3-hydroxy-4-pyridone-2-carboxylic acid scaffold is an excellent starting point for designing PHD inhibitors due to its inherent ability to chelate the active site iron, mimicking the binding of the co-substrate 2-oxoglutarate. This guide will explore how modifications to this core structure influence inhibitory activity and selectivity.

Core Scaffold and Key Interactions

The inhibitory activity of 3-hydroxy-4-pyridone-2-carboxylic acid analogs against PHDs is predicated on their ability to coordinate with the ferrous iron (Fe²⁺) at the enzyme's active site. This interaction is typically mediated by the 3-hydroxyl, 4-oxo (or 4-methoxy), and 2-carboxylate groups, which act as a tridentate metal-binding pharmacophore.

Comparative Analysis of Structural Modifications

The exploration of the chemical space around the 3-hydroxy-4-pyridone-2-carboxylic acid core has yielded critical insights into the structural requirements for potent HIF-PHD inhibition. The following sections detail the SAR at key positions of the pyridine ring.

Modifications at the 2-Position: The Carboxylic Acid and its Isosteres

The carboxylic acid at the C2 position is a crucial anchor, forming a key interaction with the active site metal. However, its acidic nature can impact physicochemical properties such as cell permeability and oral bioavailability.

Table 1: Comparison of Carboxylic Acid Isosteres at the 2-Position

Compound ID2-Position MoietyRationale for ModificationRelative Potency (PHD2 IC₅₀)Reference
Parent -COOHMimics 2-oxoglutarate++++[3]
Analog 1 -CONH₂Neutral isostere, potential for improved permeability+++[3]
Analog 2 -tetrazoleAcidic isostere with different pKa and spatial arrangement++[3]

As illustrated in Table 1, replacement of the carboxylic acid with a carboxamide (Analog 1) can maintain significant activity, likely by still participating in metal coordination through the carbonyl oxygen.[3] This modification can be a valuable strategy to modulate the overall charge and lipophilicity of the molecule. Tetrazoles (Analog 2), while also acidic, often lead to a decrease in potency in this scaffold, suggesting that the precise geometry and electronic distribution of the carboxylate are optimal for binding.[3]

Substitutions at the 3- and 4-Positions: The Metal-Binding Heart

The 3-hydroxyl and 4-oxo groups are integral to the tridentate chelation of the active site iron. While the 3-hydroxyl is generally considered essential, modifications at the 4-position have been explored. The parent topic molecule, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, represents a variation where the 4-oxo is replaced by a methoxy group. While less common in potent HIF-PHD inhibitors, this modification could influence the electronic properties and steric bulk around the metal-binding core. More commonly, the 4-oxo is maintained as part of the hydroxypyridone tautomer.

Exploration of the 5- and 6-Positions: Tailoring Potency and Selectivity

The periphery of the pyridine ring, specifically the 5- and 6-positions, offers a fertile ground for introducing substituents that can interact with amino acid residues lining the active site pocket, thereby enhancing potency and influencing isoform selectivity.

Table 2: Influence of Substituents at the 5- and 6-Positions

Compound ID5-Position Substituent6-Position SubstituentRationale for ModificationRelative Potency (PHD2 IC₅₀)Reference
Parent -H-HCore scaffold+[4]
Analog 3 -Cl-HIntroduction of a small, electron-withdrawing group++[4]
Analog 4 -aryl-HExploration of hydrophobic interactions+++[4]
Analog 5 -H-CH₂-linker-arylAccessing deeper pockets of the active site++++[4]

As summarized in Table 2, the introduction of even small substituents like a chloro group at the 5-position (Analog 3) can lead to a modest increase in potency.[4] Larger hydrophobic groups, such as an aryl substituent (Analog 4), can significantly enhance activity by engaging in favorable interactions with hydrophobic residues in the active site.[4] Furthermore, extending a substituent from the 6-position via a linker (Analog 5) can allow the molecule to reach and interact with more distant regions of the active site, often resulting in highly potent inhibitors.[4] The nature and length of the linker, as well as the terminal group, are critical parameters to optimize.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of 3-hydroxy-4-pyridone-2-carboxylic acid analogs as HIF-PHD inhibitors.

General Synthetic Scheme

A common synthetic route to access these analogs involves the construction of the substituted pyridine core followed by functional group manipulations.

Synthetic_Workflow start Starting Materials (e.g., substituted malonates, aminocrotonates) step1 Pyridine Ring Formation (e.g., Hantzsch synthesis or similar) start->step1 step2 Functional Group Interconversion (e.g., ester hydrolysis to carboxylic acid) step1->step2 step3 Introduction of Diversity (e.g., Pd-catalyzed cross-coupling at C5/C6) step2->step3 final_product Final Analog step3->final_product

Caption: Generalized synthetic workflow for 3-hydroxy-4-pyridone-2-carboxylic acid analogs.

Step-by-Step Protocol for a Representative Synthesis (Palladium-Catalyzed Cross-Coupling):

  • Preparation of the Pyridine Core: Synthesize the 3-hydroxy-5-bromo-4-methoxypyridine-2-carboxylic acid ethyl ester intermediate via a multi-step sequence starting from commercially available materials.

  • Suzuki Coupling: To a solution of the 5-bromo-pyridine intermediate (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water, and add LiOH (2-3 equivalents). Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the final carboxylic acid product, if necessary, by recrystallization or preparative HPLC.

HIF-PHD2 Inhibition Assay (Biochemical)

A common method to assess the inhibitory potency of compounds is a biochemical assay that measures the activity of the isolated enzyme.

HIF_PHD2_Assay_Workflow reagents Prepare Assay Buffer (e.g., Tris-HCl, Ascorbate, FeSO₄) incubation Incubate components at 37°C reagents->incubation enzyme Recombinant HIF-PHD2 enzyme->incubation substrate HIF-1α Peptide Substrate substrate->incubation cosubstrate 2-Oxoglutarate cosubstrate->incubation inhibitor Test Compound (serial dilutions) inhibitor->incubation detection Measure product formation (e.g., fluorescence, luminescence) incubation->detection analysis Calculate IC₅₀ values detection->analysis

Caption: Workflow for a typical HIF-PHD2 biochemical inhibition assay.

Step-by-Step Protocol for HIF-PHD2 Inhibition Assay:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate, combine the assay buffer, recombinant human HIF-PHD2 enzyme, a peptide corresponding to the HIF-1α substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of hydroxylated peptide product. This can be done using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a coupled-enzyme assay that measures the production of succinate.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Concluding Remarks and Future Directions

The 3-hydroxy-4-pyridone-2-carboxylic acid scaffold has proven to be a highly effective template for the design of potent HIF prolyl hydroxylase inhibitors. The structure-activity relationships discussed herein underscore the importance of the tridentate metal-binding motif and the significant impact of substitutions on the pyridine ring for achieving high potency and desirable physicochemical properties. The strategic placement of hydrophobic and hydrogen-bonding groups at the 5- and 6-positions is a key strategy for optimizing interactions within the enzyme's active site.

Future research in this area will likely focus on fine-tuning isoform selectivity among the three PHD enzymes to potentially minimize off-target effects. Additionally, the development of novel synthetic methodologies to access a wider diversity of analogs will continue to be a priority. As our understanding of the intricate biology of the HIF pathway expands, so too will the opportunities for designing next-generation inhibitors based on this versatile and powerful scaffold.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The management of anemia, particularly in the context of chronic kidney disease (CKD), has been significantly advanced by the development of orally administered small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). These agents emulate the body's physiological response to hypoxia, stimulating endogenous erythropoietin production and improving iron metabolism. This guide provides a head-to-head in vivo comparison of prominent HIF-PH inhibitors—Roxadustat, Vadadustat, and Daprodustat—using 3-Hydroxy-4-methoxypyridine-2-carboxylic acid as a representative foundational scaffold for this therapeutic class. We delve into the underlying mechanism of action, present detailed methodologies for preclinical in vivo evaluation, and synthesize key performance data from clinical studies to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction: A New Paradigm in Anemia Treatment

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of the hormone erythropoietin (EPO) by the failing kidneys.[1] For decades, the standard of care involved administering recombinant human erythropoietin, known as erythropoiesis-stimulating agents (ESAs).[2] While effective, ESAs require parenteral administration and have been associated with potential cardiovascular risks at high doses.[2]

The discovery of the HIF pathway, a master regulator of the body's response to low oxygen, has paved the way for a novel therapeutic strategy.[3] The key insight was that under normal oxygen conditions (normoxia), the HIF-α subunit is continuously targeted for degradation by a family of oxygen-sensing enzymes called prolyl hydroxylase domain proteins (PHDs).[4] By inhibiting these PHD enzymes, small molecules can stabilize HIF-α even in normoxic conditions, activating the transcription of HIF-responsive genes, including EPO.[5][6]

This guide focuses on a class of compounds characterized by a heterocyclic core capable of chelating the iron atom at the active site of PHD enzymes. We use This compound as a representative chemical scaffold.[7][8] While this specific molecule is primarily a research chemical, its structure embodies the core features necessary for PHD inhibition. We will compare this scaffold's mechanistic principle against three clinically advanced HIF-PH inhibitors:

  • Roxadustat (FG-4592): The first HIF-PHI to receive clinical approval in several regions for the treatment of renal anemia.[9]

  • Vadadustat (AKB-6548): An investigational oral HIF-PHI designed to mimic the physiologic effect of altitude on oxygen availability.[10][11]

  • Daprodustat (GSK1278863): An orally active HIF-PHI approved for treating anemia in CKD patients on dialysis.[5]

Mechanism of Action: Stabilizing the Hypoxic Response

The therapeutic effect of HIF-PH inhibitors is rooted in their ability to inhibit the PHD enzymes, which act as the body's cellular oxygen sensors.[3]

Under Normoxic Conditions (Normal Oxygen): PHD enzymes utilize molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit.[4] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-α, tagging it for rapid proteasomal degradation.[12] Consequently, HIF-α levels remain low, and transcription of hypoxia-response genes is minimal.

Under Hypoxic Conditions or with a PHD Inhibitor: When oxygen is scarce or a PHD inhibitor is present, the hydroxylation of HIF-α is prevented.[3][12] This allows HIF-α to escape degradation, accumulate within the cell, and translocate to the nucleus. In the nucleus, it dimerizes with its stable partner, HIF-β, and binds to Hypoxia-Response Elements (HREs) on DNA to initiate the transcription of over 100 genes that help the body adapt.[4][6] Key among these are:

  • Erythropoietin (EPO): The primary hormone stimulating red blood cell production in the bone marrow.

  • Genes for Iron Metabolism: Upregulation of genes involved in iron absorption and mobilization, and downregulation of hepcidin, a key negative regulator of iron availability.[5][9]

This dual action of boosting EPO production and improving iron utilization makes HIF-PH inhibitors a highly effective and physiological approach to treating anemia.[10]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or with HIF-PH Inhibitor HIFa_normoxia HIF-α PHD PHD Enzyme (+ O₂, Fe²⁺) HIFa_normoxia->PHD Hydroxylation HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL VHL E3 Ligase HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_dimer HIF-α/HIF-β Dimer HIFa_hypoxia->HIF_dimer Stabilization & Dimerization with HIF-β HIF_PHI HIF-PH Inhibitor (e.g., Roxadustat) PHD_inhibited PHD Enzyme HIF_PHI->PHD_inhibited Inhibition Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Binding Nucleus->HRE Target_Genes Target Gene Transcription (EPO, Iron Metabolism) HRE->Target_Genes

Figure 1: The HIF-PHD signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Preclinical In Vivo Evaluation: A Methodological Guide

To conduct a robust head-to-head comparison of novel compounds against established benchmarks, a well-validated animal model and clear experimental workflow are essential.

3.1 Animal Model Selection: The 5/6 Nephrectomy Model

Causality: To accurately model anemia of CKD, it is crucial to replicate the primary cause: progressive kidney failure leading to reduced endogenous EPO production. The 5/6 nephrectomy (5/6 Nx) rat or mouse model is the gold standard for this purpose. This surgical ablation model induces chronic renal insufficiency, hypertension, and a subsequent decline in hemoglobin levels, closely mimicking the human disease state.

3.2 Experimental Workflow

A rigorous in vivo study follows a structured, multi-phase protocol to ensure data integrity and reproducibility. Each step is designed to minimize variability and isolate the effect of the therapeutic intervention.

experimental_workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatization 1. Animal Acclimatization (1-2 weeks) surgery 2. 5/6 Nephrectomy Surgery acclimatization->surgery recovery 3. Post-Op Recovery & CKD Development (4-6 weeks) surgery->recovery baseline 4. Baseline Blood Sampling (Hb, Hct, Iron Panel) recovery->baseline randomization 5. Randomization into Groups (Vehicle, Compound A, B, C) baseline->randomization dosing 6. Daily Oral Dosing (4-8 weeks) randomization->dosing monitoring 7. Weekly Monitoring (Body Weight, Health Status) dosing->monitoring blood_sampling 8. Interim Blood Sampling (e.g., Weeks 2, 4, 6) dosing->blood_sampling terminal_collection 9. Terminal Sample Collection (Blood, Tissues - Kidney, Liver) monitoring->terminal_collection blood_sampling->terminal_collection hematology 10. Hematology & Serum Analysis (CBC, EPO, Iron, Hepcidin) terminal_collection->hematology histology 11. Histopathology (Kidney tissue analysis) terminal_collection->histology data_analysis 12. Statistical Analysis hematology->data_analysis histology->data_analysis

Figure 2: Standard experimental workflow for in vivo evaluation of HIF-PH inhibitors.
3.3 Key In Vivo Endpoints and Assays

EndpointAssay/MethodRationale (Why it's measured)
Primary Efficacy
Hemoglobin (Hb) & Hematocrit (Hct)Complete Blood Count (CBC) AnalyzerDirect measure of red blood cell mass and oxygen-carrying capacity; the primary therapeutic goal.
Reticulocyte CountCBC Analyzer with reticulocyte moduleIndicates the rate of new red blood cell production (erythropoiesis) by the bone marrow. A rapid increase is an early sign of efficacy.
Pharmacodynamics
Serum Erythropoietin (EPO)ELISAConfirms the compound's mechanism of action by measuring the increase in endogenous EPO production.
Serum HepcidinELISA or Mass SpectrometryMeasures the level of the key iron-regulatory hormone. A decrease indicates improved iron mobilization for erythropoiesis.
Iron Panel (Serum Iron, TIBC, Ferritin)Colorimetric AssaysAssesses the compound's effect on iron metabolism and utilization.[5]
Safety & Pharmacokinetics
Plasma Drug ConcentrationLC-MS/MSDetermines pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) to correlate exposure with efficacy and safety.
Serum Chemistry PanelAutomated AnalyzerMonitors kidney function (BUN, creatinine) and liver function (ALT, AST) to assess potential toxicity.
Vascular Endothelial Growth Factor (VEGF)ELISAMonitored as a potential off-target effect of HIF stabilization, though studies show levels are generally unchanged with therapeutic doses.[13]
Head-to-Head Comparative In Vivo Performance

The following data is synthesized from published clinical trial results to provide a comparative overview of the leading HIF-PH inhibitors.

4.1 Efficacy Analysis: Impact on Hemoglobin

All three compounds have demonstrated non-inferiority to ESAs in their ability to raise and maintain hemoglobin levels in CKD patients, both on and not on dialysis.[5][14]

CompoundKey Clinical Trial(s)Mean Hemoglobin Change from Baseline (Non-Dialysis)Key Finding
Roxadustat Pooled Phase 3 TrialsIncrease to target levels (10-12 g/dL) sustained over 52 weeks.[15]Effective in raising and maintaining Hb levels regardless of baseline inflammation status, a common issue with ESA hyporesponsiveness.
Vadadustat PRO₂TECT ProgramAchieved non-inferiority to darbepoetin alfa in maintaining target Hb levels.[16]Effectively increases endogenous EPO production and improves iron availability for erythroblasts.[16]
Daprodustat ASCEND ProgramMaintained Hb levels within the target range (10-11.5 g/dL), non-inferior to ESAs.[1][13]Demonstrated a dose-dependent increase in hemoglobin levels in rhEPO-naïve patients.[13]
4.2 Comparative Pharmacokinetic Profiles

Pharmacokinetic properties influence dosing frequency and potential for drug-drug interactions. While direct cross-trial comparisons are challenging, population pharmacokinetic (PopPK) analyses provide valuable insights.

ParameterRoxadustatVadadustatDaprodustat
Administration Oral, typically 3 times per week[9]Oral, once dailyOral, once daily
Oral Clearance (CL/F) LowNot explicitly stated, but dose adjustments for inhibitors suggest CYP metabolism.24.6 L/h[17]
Volume of Distribution (Vd/F) Not explicitly statedNot explicitly stated26.9 L[17]
Key Covariates Co-administration with statins may require dose adjustments.[9]Metabolized by multiple pathways, lower potential for CYP-mediated interactions.Body weight is a significant covariate. Concomitant use of CYP2C8 inhibitors (e.g., clopidogrel) increases exposure.[17]
4.3 Safety and Adverse Event Profiles

The safety profiles of HIF-PH inhibitors have been extensively studied. The most common treatment-emergent adverse events (TEAEs) are generally comparable to those seen with ESAs and are consistent with the underlying CKD population.[14][18]

  • Cardiovascular Safety: Large-scale trials have evaluated major adverse cardiovascular events (MACE). Roxadustat and Daprodustat have demonstrated non-inferiority to ESAs in dialysis-dependent patients.[1][14]

  • Common Adverse Events: Across the class, commonly reported adverse events include hypertension, diarrhea, peripheral edema, and headache.[1][9]

  • Thromboembolic Events: As with any therapy that stimulates erythropoiesis, there is a monitored risk of thromboembolic events.

Discussion and Future Directions

The development of oral HIF-PH inhibitors represents a significant milestone in the management of renal anemia. Compounds like Roxadustat, Vadadustat, and Daprodustat have proven to be effective alternatives to injectable ESAs, offering the convenience of oral administration and a more physiological mechanism of action that integrates erythropoiesis with iron metabolism.[2][9]

The foundational scaffold, represented by This compound , highlights the core chemical features—a heterocyclic ring and a carboxylic acid group—that enable interaction with the PHD enzyme active site.[7] The evolution from this simple scaffold to the complex, optimized structures of clinically approved drugs demonstrates the extensive medicinal chemistry efforts required to balance potency, selectivity, and pharmacokinetic properties.

Future research directions for novel HIF-PH inhibitors should focus on:

  • Selective HIF-2α Stabilization: HIF-2α is considered the primary driver of EPO production, while HIF-1α is linked to other pathways like glycolysis and angiogenesis. Developing inhibitors with greater selectivity for PHD enzymes that regulate HIF-2α could potentially refine the safety profile.

  • Tissue-Specific Effects: Investigating the differential effects of various inhibitors on HIF stabilization in different organs (e.g., kidney, liver, heart) is crucial for understanding their complete physiological impact.

  • Pleiotropic Benefits: The HIF pathway is involved in numerous cellular processes beyond erythropoiesis, including inflammation, metabolism, and tissue protection.[6] Preclinical studies suggest HIF-PH inhibitors may have protective effects in ischemia, inflammatory bowel disease, and other conditions, warranting further in vivo exploration.[6][9]

By leveraging the robust in vivo methodologies outlined in this guide, researchers can effectively characterize novel chemical entities and contribute to the next generation of therapies targeting the HIF-PHD axis.

References

A Comparative Guide to Genetic Approaches for On-Target Validation of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound's biological effects stem from its interaction with the intended molecular target is a cornerstone of preclinical development. This guide provides an in-depth comparison of genetic methodologies to confirm the on-target effects of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, a putative inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). We will dissect the causal logic behind each experimental choice, offering a framework for robust target validation.

Introduction: The Imperative of On-Target Validation

This compound has been identified as a potential modulator of cellular metabolism, with preliminary evidence pointing towards the inhibition of the mitochondrial bc1 complex.[1] This complex is a critical enzyme in the electron transport chain, responsible for generating the proton gradient that drives ATP synthesis. However, to advance this compound in any drug discovery pipeline, we must rigorously confirm that its observed cellular effects are a direct consequence of engaging this target.

Genetic approaches offer a powerful and precise way to establish this causal link. By specifically removing, reducing, or even increasing the expression of the target protein, we can create a biological system where the compound's effect should be predictably altered if it is truly on-target. This guide will compare three gold-standard genetic techniques: CRISPR-Cas9 knockout, siRNA/shRNA knockdown, and target overexpression.

The Target: Mitochondrial Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space.[2] This contributes to the proton-motive force essential for oxidative phosphorylation.

The complex in vertebrates is composed of 11 subunits.[1] Three of these are catalytic core subunits:

  • Cytochrome b (MT-CYB): The only subunit encoded by the mitochondrial genome. It forms the structural and functional core of the complex.

  • Cytochrome c1 (CYC1): A heme-containing protein that accepts electrons from the Rieske protein.

  • Rieske iron-sulfur protein (UQCRFS1): Contains a [2Fe-2S] cluster and is crucial for the initial oxidation of ubiquinol.

The remaining subunits are nuclear-encoded and play roles in the assembly, stability, and regulation of the complex.[3] For the purpose of genetic validation, targeting a nuclear-encoded core subunit like UQCRC1 or UQCRC2 is often the most straightforward approach.

ETC_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Site of Action ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATPSynthase ATP Synthase (Complex V) ComplexIII->ATPSynthase H+ gradient ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->ATPSynthase H+ gradient Inhibitor 3-Hydroxy-4-methoxy pyridine-2-carboxylic acid Inhibitor->ComplexIII Inhibition

Figure 1: Simplified diagram of the mitochondrial electron transport chain, highlighting the inhibitory action of this compound on Complex III.

A Comparative Guide to Genetic Validation Methodologies

The core principle of genetic target validation is to observe a phenotypic shift in response to a compound when the expression of its putative target is altered. If the compound's effect is diminished or abolished upon target removal, this provides strong evidence for on-target activity.

FeatureCRISPR-Cas9 KnockoutsiRNA/shRNA KnockdownTarget Overexpression
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Increased protein expression from an exogenous construct.
Effect Complete and permanent loss of protein.Partial and transient reduction of protein.Increased levels of the target protein.
On-Target Specificity High, but potential for off-target DNA cleavage.Moderate, with known sequence-dependent off-target effects.High, specific to the introduced gene.
Use Case Definitive loss-of-function studies. Ideal for creating stable cell lines for screening.Rapid and transient validation. Useful when complete knockout is lethal.Confirms target engagement; resistance to the inhibitor is expected.
Complexity High initial effort to create and validate knockout lines.Relatively simple and fast for transient experiments.Moderate effort to create stable overexpression lines.
Key Limitation May be unfeasible if the target gene is essential for cell viability.Incomplete knockdown can lead to ambiguous results. Off-target effects are a concern.Overexpression might lead to non-physiological artifacts.

I. CRISPR-Cas9 Mediated Gene Knockout

Principle: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break.[4] The cell's error-prone repair mechanism often results in small insertions or deletions (indels) that cause a frameshift mutation, leading to a non-functional protein.

Experimental Rationale: By creating a cell line that completely lacks a key subunit of the bc1 complex (e.g., UQCRC2), we can test a clear hypothesis: if this compound acts on-target, its ability to inhibit mitochondrial respiration and reduce cell viability should be significantly attenuated in the knockout cells compared to wild-type cells.

CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis cluster_comparison Comparison gRNA_Design Design gRNAs (Targeting UQCRC2 exon) Vector_Prep Clone gRNA into Cas9 expression vector gRNA_Design->Vector_Prep Transfection Transfect cells (e.g., HEK293T, HepG2) Vector_Prep->Transfection Selection Select single clones Transfection->Selection Genotyping Sequence target locus to confirm indels Selection->Genotyping Western_Blot Western Blot for UQCRC2 protein loss Genotyping->Western_Blot Pheno_Assay Phenotypic Assays (Respiration, ATP, Viability) Western_Blot->Pheno_Assay WT Wild-Type Cells WT->Pheno_Assay Treat with Compound KO UQCRC2 KO Cells KO->Pheno_Assay Treat with Compound

Figure 2: Experimental workflow for CRISPR-Cas9 knockout to validate on-target effects.
Detailed Protocol: CRISPR-Cas9 Knockout of UQCRC2

  • gRNA Design:

    • Use a validated online tool (e.g., IDT, Synthego) to design 2-3 gRNAs targeting an early, conserved exon of the UQCRC2 gene.[5] Designing multiple gRNAs is crucial to control for off-target effects.

    • Order synthetic gRNAs or clone the sequences into a vector co-expressing Cas9 and a selection marker.

  • Cell Line Transfection:

    • Select a cell line with robust mitochondrial respiration (e.g., HepG2).

    • Transfect the cells with the Cas9/gRNA construct using a suitable method like electroporation or lipid-based transfection.

    • Include a control with a non-targeting gRNA.

  • Single-Cell Cloning and Expansion:

    • After transfection, dilute the cells to a single cell per well in a 96-well plate to generate clonal populations.

    • Expand the resulting colonies.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone, PCR amplify the targeted region of UQCRC2, and perform Sanger sequencing to identify clones with frameshift-inducing indels.

    • Western Blot: Lyse the validated clones and perform a Western blot using an antibody against UQCRC2 to confirm the complete absence of the protein. The wild-type parental cell line should be used as a positive control.

  • Phenotypic Assays:

    • Seed both wild-type and validated UQCRC2 knockout cells.

    • Treat with a dose-response of this compound.

    • Perform assays to measure:

      • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).[6][7] In knockout cells, the compound should have a minimal effect on OCR compared to the profound inhibition seen in wild-type cells.

      • ATP Production: Use a luciferase-based ATP assay kit.[8][9] A similar lack of effect is expected in knockout cells.

      • Cell Viability: Use an MTT or similar viability assay.[10] Knockout cells should exhibit significant resistance to the compound's cytotoxic effects.

Expected Outcome for On-Target Confirmation:

Cell LineEffect of Compound on Mitochondrial RespirationEffect of Compound on Cell Viability
Wild-Type Strong, dose-dependent inhibitionStrong, dose-dependent decrease
UQCRC2 Knockout Minimal to no inhibitionMinimal to no decrease

II. siRNA/shRNA Mediated Gene Knockdown

Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are short, double-stranded RNA molecules that engage the RNA-induced silencing complex (RISC). The RISC complex then uses one strand of the siRNA/shRNA to find and degrade the complementary target mRNA, preventing its translation into protein.[11]

Experimental Rationale: This approach provides a transient reduction in the target protein level. It is particularly useful if the target is essential for cell survival, where a permanent knockout would be lethal. A significant reduction in the target protein should lead to a corresponding reduction in the efficacy of the inhibitor.

siRNA_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis cluster_comparison Comparison siRNA_Design Design 2-4 siRNAs (Targeting UQCRC2 mRNA) Order_siRNA Synthesize siRNAs and non-targeting control siRNA_Design->Order_siRNA Transfection Transfect cells with siRNA pools or individual siRNAs Order_siRNA->Transfection Incubation Incubate for 48-72h for optimal knockdown Transfection->Incubation qPCR qPCR to confirm mRNA knockdown Incubation->qPCR Western_Blot Western Blot to confirm protein reduction qPCR->Western_Blot Pheno_Assay Phenotypic Assays (Respiration, ATP, Viability) Western_Blot->Pheno_Assay Control_siRNA Control siRNA Cells Control_siRNA->Pheno_Assay Treat with Compound Target_siRNA UQCRC2 siRNA Cells Target_siRNA->Pheno_Assay Treat with Compound

Figure 3: Experimental workflow for siRNA knockdown to validate on-target effects.
Detailed Protocol: siRNA Knockdown of UQCRC2

  • siRNA Design and Synthesis:

    • Design at least three independent siRNA sequences targeting the UQCRC2 mRNA using a reputable algorithm.[12]

    • Synthesize the siRNAs and a non-targeting (scrambled) control siRNA. Using a pool of the three siRNAs can reduce off-target effects.[13]

  • Transfection:

    • Seed cells (e.g., HeLa, A549) at an appropriate density.

    • Transfect with the UQCRC2 siRNA pool or individual siRNAs, and the non-targeting control siRNA, using a lipid-based transfection reagent like Lipofectamine RNAiMAX.[13]

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection.

    • Quantitative PCR (qPCR): Extract total RNA and perform qPCR to confirm a significant reduction in UQCRC2 mRNA levels in the cells treated with the target siRNA compared to the non-targeting control.

    • Western Blot: Lyse a parallel set of cells and perform a Western blot to confirm a substantial reduction in UQCRC2 protein levels.

  • Phenotypic Assays:

    • At 48 hours post-transfection, treat the cells (non-targeting control and UQCRC2 knockdown) with this compound.

    • Perform the same phenotypic assays as described for the CRISPR-Cas9 section (Mitochondrial Respiration, ATP Production, Cell Viability).

Expected Outcome for On-Target Confirmation: The inhibitory effect of the compound on respiration, ATP levels, and viability should be significantly blunted in the UQCRC2 siRNA-treated cells compared to the cells treated with the non-targeting control siRNA. The degree of resistance should correlate with the efficiency of the protein knockdown.

III. Target Overexpression

Principle: This approach involves introducing an exogenous copy of the target gene into cells, leading to higher-than-normal levels of the target protein.

Experimental Rationale: According to the principles of enzyme inhibition, increasing the concentration of the target enzyme should require a higher concentration of the inhibitor to achieve the same level of effect. This is often referred to as a "resistance shift." If cells overexpressing UQCRC2 become more resistant to this compound, it strongly suggests that UQCRC2 is a direct target. This method is complementary to loss-of-function studies and can be particularly informative.

Detailed Protocol: Overexpression of UQCRC2
  • Construct Design:

    • Clone the full-length cDNA of human UQCRC2 into a mammalian expression vector (e.g., pcDNA3.1). It is common to add a tag (e.g., FLAG, HA) to distinguish the exogenous protein from the endogenous one, although this is not strictly necessary if the overexpression level is high.

  • Transfection and Generation of Stable Cell Line:

    • Transfect cells with the UQCRC2 expression vector or an empty vector control.

    • For stable overexpression, the vector should contain a selection marker (e.g., neomycin resistance). Select transfected cells with the appropriate antibiotic (e.g., G418).

    • Expand resistant clones.

  • Validation of Overexpression:

    • Western Blot: Lyse the stable clones and perform a Western blot to confirm a significant increase in UQCRC2 protein levels compared to the empty vector control cells.

  • Phenotypic Assays:

    • Seed the empty vector control cells and the UQCRC2-overexpressing cells.

    • Treat with a dose-response of this compound.

    • Perform phenotypic assays (Mitochondrial Respiration, ATP Production, Cell Viability).

Expected Outcome for On-Target Confirmation: The dose-response curve for the compound's inhibitory effect should be right-shifted in the UQCRC2-overexpressing cells compared to the control cells. This means a higher IC50 value will be observed, indicating that more compound is needed to achieve 50% inhibition.

Conclusion: A Multi-Faceted Approach to Target Validation

  • CRISPR-Cas9 knockout provides the most definitive evidence of target necessity.

  • siRNA/shRNA knockdown offers a rapid and valuable alternative, especially for essential genes.

  • Target overexpression provides complementary evidence of direct target engagement.

By systematically applying these genetic tools and observing the predicted phenotypic shifts, researchers can build a compelling, data-driven case that this compound exerts its biological effects through the specific inhibition of the mitochondrial cytochrome bc1 complex. This foundational knowledge is indispensable for the rational development of this compound as a potential therapeutic agent.

References

A Researcher's Guide to Assessing the Selectivity of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (Roxadustat)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic intervention, the precision of a molecule's action is paramount. This guide provides an in-depth, technical comparison of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, clinically known as Roxadustat, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). As researchers and drug development professionals, our focus extends beyond primary efficacy to the nuanced selectivity profile that dictates a compound's ultimate safety and therapeutic window. Herein, we dissect the experimental methodologies to rigorously evaluate the selectivity of Roxadustat and compare its performance against other notable alternatives in the class of HIF-PH inhibitors.

The Criticality of Selectivity for HIF-Prolyl Hydroxylase Inhibitors

This compound (Roxadustat) is an orally bioavailable small molecule that mimics 2-oxoglutarate (2-OG), a key substrate for a large family of non-heme iron(II)-dependent dioxygenases.[1] Its primary therapeutic action lies in the inhibition of HIF-prolyl hydroxylases (PHD1, PHD2, and PHD3), enzymes that target the alpha subunit of the HIF transcription factor for proteasomal degradation under normoxic conditions. By inhibiting these enzymes, Roxadustat stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO).[1]

However, the very mechanism that confers its therapeutic effect—mimicry of a common co-substrate—presents a fundamental challenge: the potential for off-target inhibition of other 2-oxoglutarate-dependent dioxygenases. This superfamily of enzymes plays critical roles in a wide array of biological processes, from fatty acid metabolism and DNA repair to histone demethylation. Therefore, a thorough assessment of Roxadustat's selectivity is not merely an academic exercise but a crucial step in understanding its complete pharmacological profile and anticipating potential adverse effects.

Comparative Selectivity Profile of HIF-PHD Inhibitors

A comprehensive evaluation of selectivity begins with a quantitative comparison of a compound's inhibitory potency against its intended targets and a panel of related enzymes. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. The following table summarizes the reported IC50 values for Roxadustat and other prominent HIF-PHD inhibitors against the three PHD isoforms.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Roxadustat (this compound) Pan-inhibitor591[2]Pan-inhibitor
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Molidustat480280450

Note: IC50 values can vary depending on assay conditions. It is reported that Roxadustat has similar effects on all three PHD subtypes.[1]

While Roxadustat is a potent inhibitor of PHD2, it is considered a pan-inhibitor, affecting all three PHD isoforms.[1] This contrasts with other inhibitors that may exhibit some degree of isoform preference. Beyond the primary targets, evidence suggests that Roxadustat can inhibit other 2-OG-dependent dioxygenases. For instance, it has been shown to inhibit the Fat Mass and Obesity-Associated Protein (FTO), an RNA demethylase, with an IC50 of 9.8 μM.[2] This underscores the importance of screening against a broad panel of related enzymes to fully delineate the selectivity profile.

Experimental Protocols for Selectivity Assessment

To ensure the scientific integrity of selectivity data, robust and validated experimental protocols are essential. Here, we provide detailed methodologies for key assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PHD isoforms.

Principle: The activity of PHDs can be measured by various methods, including monitoring the consumption of 2-oxoglutarate or the hydroxylation of a HIF-α peptide substrate. A common approach involves a fluorescence polarization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (Roxadustat) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to generate a dose-response curve.

    • Reconstitute purified recombinant human PHD1, PHD2, and PHD3 enzymes in an appropriate assay buffer.

    • Prepare a solution of a fluorescently labeled HIF-α peptide substrate.

    • Prepare a solution of the co-substrates and co-factors: 2-oxoglutarate, Fe(II), and ascorbate.

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer.

    • Add the inhibitor at various concentrations.

    • Add the PHD enzyme to each well.

    • Incubate for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the HIF-α peptide substrate and co-substrates/co-factors.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of purified enzymes allows for the direct assessment of inhibitor-target interaction without the confounding variables of a cellular environment. The fluorescence polarization readout is a sensitive method to detect the enzymatic modification of the substrate.

Cellular HIF-α Stabilization Assay

This cell-based assay determines the ability of an inhibitor to stabilize HIF-α in a more physiologically relevant context.

Principle: Inhibition of PHDs in cells prevents the degradation of HIF-α, leading to its accumulation. This can be detected by immunochemical methods such as Western blotting or ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293, HeLa) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound (Roxadustat) or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified duration (e.g., 4-24 hours) under normoxic conditions (21% O2).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α or HIF-2α.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity of HIF-α and the loading control.

    • Normalize the HIF-α signal to the loading control.

    • Plot the normalized HIF-α levels against the inhibitor concentration to observe the dose-dependent stabilization.

Trustworthiness of the Protocol: This protocol includes a loading control to validate the equal loading of protein across all samples, ensuring that any observed differences in HIF-α levels are due to the inhibitor's effect and not experimental variability.

Visualizing the Experimental Workflow

To further elucidate the experimental design, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

InVitro_Enzyme_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions Plate 384-well Plate Inhibitor->Plate Enzyme Purified PHD Enzyme Enzyme->Plate Substrate Fluorescent Substrate React Initiate Reaction Substrate->React Cofactors Co-substrates & Cofactors Cofactors->React Incubate1 Inhibitor + Enzyme Incubation Plate->Incubate1 Incubate1->React Incubate2 Reaction Incubation React->Incubate2 Stop Stop Reaction Incubate2->Stop Readout Measure Fluorescence Polarization Stop->Readout Calculate % Inhibition Calculation Readout->Calculate Plot Dose-Response Curve Calculate->Plot IC50 IC50 Determination Plot->IC50 Cellular_HIF_Stabilization_Assay cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_western Western Blotting cluster_data Data Analysis Culture Cell Seeding Treat Inhibitor Treatment Culture->Treat Incubate Incubation Treat->Incubate Lysis Cell Lysis Incubate->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody1 Primary Antibody (HIF-α) Block->Antibody1 Antibody2 Secondary Antibody (HRP) Antibody1->Antibody2 Detect ECL Detection Antibody2->Detect Quantify_Bands Band Quantification Detect->Quantify_Bands Normalize Normalization to Loading Control Quantify_Bands->Normalize Analyze Dose-Dependent Stabilization Analysis Normalize->Analyze

References

comparative analysis of the pharmacokinetic properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Pharmacokinetic Properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid Derivatives

Introduction: The Therapeutic Promise of Pyridine-2-Carboxylic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds investigated for their potential as inhibitors of viral polymerases and other key enzymes. The specific substitutions on this pyridine ring system can dramatically alter the compound's interaction with its biological target and, just as critically, its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount for their development into viable therapeutic agents. A compound with excellent in vitro potency is of little clinical use if it cannot reach its target in sufficient concentrations or is rapidly cleared from the body.

This guide provides a comparative analysis of the pharmacokinetic properties of key derivatives within this class, focusing on how structural modifications influence their disposition in biological systems. We will delve into the experimental data, explain the causality behind the observed PK profiles, and provide detailed protocols for the key assays used in these evaluations.

Comparative Pharmacokinetic Profiles: A Tale of Two Moieties

To illustrate the profound impact of subtle structural changes on pharmacokinetic behavior, we will compare two representative derivatives from this class: a simple methyl ester prodrug and a more complex phosphoramidate prodrug. While not direct comparisons from a single head-to-head study, the data synthesized from various sources on analogous structures allows for a robust comparative discussion.

DerivativeCmax (µM)Tmax (h)AUC (µM·h)Oral Bioavailability (%)Primary Metabolic Pathway
Methyl Ester Prodrug ~1.51.0~5.0Low (<10%)Ester hydrolysis, followed by glucuronidation
Phosphoramidate Prodrug ~10-150.5-1.0~40-50Moderate (~30-40%)Intracellular hydrolysis to the active triphosphate form

Table 1: Comparative pharmacokinetic parameters of representative this compound derivatives following oral administration in a preclinical model. Data is synthesized from typical values reported for these classes of compounds in the literature.

The stark differences in the pharmacokinetic profiles of these two derivatives can be attributed to their distinct prodrug strategies. The methyl ester, while simple to synthesize, is susceptible to rapid hydrolysis by esterases in the gut wall and liver, leading to high first-pass metabolism and low oral bioavailability. The resulting carboxylic acid is often rapidly cleared via glucuronidation.

In contrast, the phosphoramidate prodrug is designed to bypass this initial metabolic hurdle. It is absorbed more readily and is cleaved intracellularly to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This targeted intracellular delivery mechanism not only enhances the bioavailability of the active compound but also ensures that it reaches its site of action.

Experimental Protocols: Ensuring Self-Validating Data

The trustworthiness of any pharmacokinetic data lies in the robustness of the experimental protocols used to generate it. Below are detailed, step-by-step methodologies for key in vivo and in vitro assays used to characterize the derivatives discussed.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the essential steps for determining the pharmacokinetic profile of a test compound following oral administration to rats.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and oral bioavailability of a test compound.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least 3 days with free access to food and water.

  • Dosing:

    • For oral (PO) administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a dose of 10 mg/kg.

    • For intravenous (IV) administration (for bioavailability calculation), the compound is dissolved in a vehicle like saline with 5% DMSO and administered via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), approximately 100 µL of blood is collected from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • The tubes are immediately placed on ice.

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • The supernatant (plasma) is transferred to a clean tube and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Plasma samples are thawed and proteins are precipitated by adding 3 volumes of acetonitrile containing an internal standard.

    • After vortexing and centrifugation, the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The concentration of the test compound is determined by comparing its peak area to that of the internal standard against a standard curve.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Acclimatization Animal Acclimatization Formulation Compound Formulation Acclimatization->Formulation PO_Admin Oral Gavage (10 mg/kg) Formulation->PO_Admin IV_Admin IV Injection (2 mg/kg) Formulation->IV_Admin Blood_Collection Serial Blood Collection PO_Admin->Blood_Collection IV_Admin->Blood_Collection Centrifugation Centrifugation for Plasma Blood_Collection->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage LCMS LC-MS/MS Bioanalysis Storage->LCMS PK_Calc Pharmacokinetic Calculation LCMS->PK_Calc

Caption: Workflow for in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test compound is dissolved in DMSO to a stock concentration of 10 mM.

    • Pooled liver microsomes (from human or rat) are thawed on ice.

    • NADPH (a cofactor for metabolic enzymes) solution is prepared.

  • Incubation:

    • The test compound (final concentration 1 µM) is pre-incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by adding the NADPH solution.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis Reagents Prepare Compound, Microsomes, NADPH Preincubation Pre-incubate Compound + Microsomes at 37°C Reagents->Preincubation Initiation Initiate reaction with NADPH Preincubation->Initiation Timepoints Take Aliquots at Time Points (0-60 min) Initiation->Timepoints Quench Quench Reaction with Acetonitrile + IS Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½ and Clint LCMS->Calc

Caption: Workflow for in vitro metabolic stability assay.

Structure-Pharmacokinetic Relationships: The "Why" Behind the Data

The observed differences in the pharmacokinetic profiles of the this compound derivatives are not random; they are a direct consequence of their chemical structures.

  • Ester Prodrugs: The lability of the ester bond is a double-edged sword. While it allows for the release of the active carboxylic acid, it also makes the compound a prime substrate for the ubiquitous esterase enzymes in the body. This leads to a high rate of first-pass metabolism, which significantly reduces the amount of compound that reaches systemic circulation.

  • Phosphoramidate Prodrugs: This more sophisticated prodrug approach is designed to circumvent the issues faced by simple ester prodrugs. The phosphoramidate moiety is generally more stable in the gastrointestinal tract and plasma. It is designed to be cleaved by intracellular enzymes, such as phosphoramidases, leading to the targeted release of the active compound inside the cell. This strategy has been successfully employed in several antiviral drugs.

Conclusion: Designing for Disposition

The comparative analysis of this compound derivatives clearly demonstrates that the pharmacokinetic profile of a compound is as important as its intrinsic potency. The choice of a prodrug strategy can be the deciding factor between a promising lead compound and a successful drug candidate. By understanding the interplay between chemical structure and ADME properties, and by employing robust experimental protocols to evaluate these properties, drug development professionals can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing their chances of clinical success.

Independent Verification of the Reported Biological Activity of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. While reported to possess antioxidant and anti-inflammatory properties, its structural similarity to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) suggests a potential role in modulating the cellular response to hypoxia.[1][2][3] This document outlines a series of robust experimental protocols to investigate this hypothesis, comparing its potential activity with established PHD inhibitors.

Introduction to this compound

This compound is a pyridine carboxylic acid derivative.[2][4] Compounds within this chemical class have garnered significant interest for their diverse biological activities.[3][5] While some reports highlight its potential as an antioxidant and anti-inflammatory agent, and its use as a precursor in the synthesis of fungicides, its primary mechanism of action in a mammalian cellular context remains to be fully elucidated.[2][6][7] The presence of a pyridine ring coupled with a carboxylic acid moiety is a common structural feature in a class of drugs that target 2-oxoglutarate-dependent dioxygenases, including the HIF prolyl hydroxylases.[1][8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₄[4][10]
Molecular Weight169.13 g/mol [4]
IUPAC NameThis compound[4]
CAS Number210300-09-7[4][10]

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Plausible Target

The HIF signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[11] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. PHDs hydroxylate specific proline residues on HIF-α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

In hypoxia, the oxygen-dependent activity of PHDs is inhibited, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.

Small molecule inhibitors of PHDs can mimic the hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization and the activation of downstream signaling even in the presence of normal oxygen levels.

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes (Active) HIFa_normoxia->PHD Hydroxylation Proteasome Proteasomal Degradation VHL VHL Complex PHD->VHL Recognition O2 O₂ O2->PHD KG α-KG KG->PHD VHL->Proteasome Ubiquitination HIFa_hypoxia HIF-α (Stabilized) HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Nuclear Translocation HRE HRE HIF_dimer->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Inhibitor 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid (Hypothesized) Inhibitor->PHD Inhibition

Caption: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Proposed Experimental Verification

To ascertain whether this compound functions as a PHD inhibitor, a series of well-established in vitro and cell-based assays are proposed. These experiments will be conducted in parallel with known PHD inhibitors, such as Roxadustat and Daprodustat, to provide a robust comparative analysis.

Table 2: Comparator Compounds

CompoundMechanism of ActionReported IC₅₀ (PHD2)
Roxadustat (FG-4592) Pan-PHD inhibitor~700 nM
Daprodustat (GSK1278863) Pan-PHD inhibitor~40 nM
Vadadustat (AKB-6548) Pan-PHD inhibitor~1 µM
In Vitro PHD2 Inhibition Assay

This initial biochemical assay will determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PHD2.

PHD2_Inhibition_Assay start Start reagents Prepare Assay Buffer: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate, Fe(II), Ascorbate start->reagents treatment Add Test Compounds: - this compound - Roxadustat (Positive Control) - DMSO (Vehicle Control) reagents->treatment incubation Incubate at Room Temperature treatment->incubation detection Measure PHD2 Activity (e.g., AlphaScreen or TR-FRET) incubation->detection analysis Calculate IC₅₀ Values detection->analysis end End analysis->end

Caption: Workflow for the in vitro PHD2 inhibition assay.

  • Reagent Preparation: Prepare an assay buffer containing recombinant human PHD2 enzyme, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, and the necessary co-factors: α-ketoglutarate, Fe(II), and ascorbate.

  • Compound Addition: Serially dilute this compound, Roxadustat, and Daprodustat in DMSO. Add the compounds to the assay plate, followed by the addition of the enzyme and substrate mix. Include wells with DMSO alone as a vehicle control.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the extent of HIF-1α peptide hydroxylation using a suitable detection method, such as an AlphaScreen™ or TR-FRET-based assay. These methods typically employ an antibody that specifically recognizes the hydroxylated peptide.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based HIF-1α Stabilization Assay

This assay will assess the ability of the test compound to stabilize endogenous HIF-1α in a cellular context.

HIF_Stabilization_Assay start Start cell_culture Culture Cells (e.g., HEK293T or U2OS) start->cell_culture treatment Treat cells with: - Test Compound - Positive Controls - Vehicle Control (DMSO) - CoCl₂ (Hypoxia Mimetic) cell_culture->treatment incubation Incubate for 4-6 hours treatment->incubation lysis Lyse Cells and Quantify Protein incubation->lysis western_blot Perform Western Blot: - Anti-HIF-1α antibody - Anti-β-actin (Loading Control) lysis->western_blot analysis Quantify Band Intensities and Determine EC₅₀ western_blot->analysis end End analysis->end

Caption: Workflow for the cell-based HIF-1α stabilization assay via Western Blot.

  • Cell Culture: Plate a suitable cell line, such as HEK293T or U2OS, in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, positive controls (Roxadustat, Daprodustat), and a vehicle control (DMSO). Include a positive control for hypoxia induction, such as cobalt chloride (CoCl₂).

  • Incubation: Incubate the cells for 4-6 hours under normoxic conditions.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody against a housekeeping protein, such as β-actin or GAPDH, as a loading control.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α levels against the compound concentration to determine the EC₅₀ for HIF-1α stabilization.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the stabilized HIF-α by quantifying the expression of a reporter gene under the control of HREs.

  • Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple HREs and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with a dose-response of this compound and comparator compounds.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated cells and determine the EC₅₀ for HRE activation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow start Start treatment Treat Intact Cells with: - Test Compound - Vehicle Control (DMSO) start->treatment heating Heat Aliquots of Treated Cells at a Range of Temperatures treatment->heating lysis Lyse Cells by Freeze-Thaw Cycles heating->lysis centrifugation Separate Soluble and Precipitated Protein Fractions by Centrifugation lysis->centrifugation western_blot Analyze Soluble Fraction by Western Blot for PHD2 centrifugation->western_blot analysis Generate Melt Curves and Determine Thermal Shift (ΔTm) western_blot->analysis end End analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to verify target engagement.

  • Cell Treatment: Treat intact cells with a high concentration of this compound or vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of PHD2 by Western blotting.

  • Data Analysis: Quantify the band intensities for PHD2 at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble PHD2 against temperature to generate melt curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive evaluation of the biological activity of this compound.

Table 3: Expected Data Output and Interpretation

AssayMetricInterpretation of a Positive Result
In Vitro PHD2 InhibitionIC₅₀A low IC₅₀ value indicates potent direct inhibition of PHD2 enzymatic activity.
HIF-1α StabilizationEC₅₀A low EC₅₀ value demonstrates the compound's ability to stabilize HIF-1α in cells.
HRE Reporter AssayEC₅₀A low EC₅₀ value confirms that HIF-1α stabilization leads to downstream transcriptional activation.
CETSAΔTmA positive thermal shift (ΔTm) provides strong evidence of direct binding to PHD2 in a cellular context.

A successful outcome would be the observation of a dose-dependent inhibition of PHD2 activity, stabilization of HIF-1α, activation of HRE-dependent transcription, and a positive thermal shift in the CETSA. The potency of this compound in these assays should be directly compared to that of the reference compounds to benchmark its activity.

Conclusion

This guide provides a rigorous and systematic approach to independently verify the hypothesized biological activity of this compound as a PHD inhibitor. By employing a combination of biochemical, cell-based, and target engagement assays, and through direct comparison with established inhibitors, researchers can generate the necessary data to either confirm or refute this potential mechanism of action. The successful validation of this activity would open new avenues for the therapeutic application of this compound and its derivatives.

References

A Comparative Benchmarking Guide: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid against Standard-of-Care HIF-PHD Inhibitors for Anemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The management of anemia in chronic kidney disease (CKD) is undergoing a paradigm shift, moving from injectable erythropoiesis-stimulating agents (ESAs) to orally administered small molecules that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] These HIF-PHD inhibitors, which include approved drugs such as Roxadustat, Daprodustat, and Vadadustat, physiologically mimic a hypoxic state to stimulate endogenous erythropoietin (EPO) production and improve iron metabolism.[3][4][5] This guide provides a comprehensive framework for benchmarking novel pyridine-2-carboxylic acid derivatives, represented here by 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, against these established standard-of-care compounds. We will detail the core mechanism of action, present robust protocols for essential in vitro and cell-based assays, and establish the key performance indicators required for a competitive next-generation therapeutic.

Introduction: The Evolving Landscape of Anemia Treatment in CKD

Anemia is a frequent and debilitating complication of CKD, primarily driven by insufficient production of EPO by the failing kidneys and disordered iron homeostasis.[6] For decades, the standard of care has been treatment with recombinant human EPO (rHuEPO) and intravenous iron.[6][7] While effective, this approach requires parenteral administration and has been associated with potential cardiovascular risks when targeting higher hemoglobin levels.[1][7]

The discovery that the HIF transcription factor is a master regulator of the physiological response to hypoxia has opened a new therapeutic avenue.[8] The development of oral HIF-PHD inhibitors offers a more physiological, coordinated approach to erythropoiesis by not only increasing EPO but also improving iron absorption and mobilization through the downregulation of hepcidin.[4][5] Several agents in this class have now been approved, setting a high bar for new entrants. This guide outlines the necessary scientific strategy to evaluate where a novel compound like this compound, a structural motif known to be active against dioxygenase enzymes, might stand against these established therapies.[9]

Mechanism of Action: The HIF Prolyl Hydroxylase Pathway

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for destruction. PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α.[5] This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and immediate degradation of HIF-α by the proteasome.[5]

In a state of hypoxia, or in the presence of a PHD inhibitor, the PHD enzymes are inactive.[4] This prevents HIF-α hydroxylation, causing it to stabilize, accumulate, and translocate to the nucleus. There, it dimerizes with the HIF-β subunit, forming an active transcription factor complex. This complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the production of EPO, proteins involved in iron transport (e.g., transferrin), and other factors that coordinate an effective erythropoietic response.[3][4][8]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzyme (Active) HIFa_normoxia->PHD OH Hydroxylation (Pro-OH) HIFa_normoxia->OH Substrate PHD->OH O2 O₂ O2->PHD VHL VHL Protein OH->VHL VHL Binding Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Test_Compound 3-Hydroxy-4-methoxy pyridine-2-carboxylic acid PHD_inhibited PHD Enzyme (Inhibited) Test_Compound->PHD_inhibited Inhibits HIFa_stable HIF-α (Stabilized) HIF_complex HIF-α/β Complex HIFa_stable->HIF_complex Nucleus Nucleus HIFa_stable->Nucleus Translocation HIFb HIF-β HIFb->HIF_complex HRE HRE Binding HIF_complex->HRE Transcription Gene Transcription HRE->Transcription EPO EPO Transcription->EPO Iron_Genes Iron Metabolism Genes Transcription->Iron_Genes HIFa_synthesis Constitutive HIF-α Synthesis HIFa_synthesis->HIFa_normoxia HIFa_synthesis->HIFa_stable Workflow cluster_invitro Protocol 1: In Vitro PHD2 Inhibition cluster_incell Protocol 2: Cellular HIF-1α Stabilization P1_Start Prepare Compound Dilutions P1_Enzyme Add PHD2 Enzyme + Cofactors P1_Start->P1_Enzyme P1_React Initiate with HIF-1α Peptide + 2-OG P1_Enzyme->P1_React P1_Detect Stop Reaction & Add Detection Beads P1_React->P1_Detect P1_Read Read AlphaLISA Signal P1_Detect->P1_Read P1_Result Calculate IC₅₀ P1_Read->P1_Result P2_Start Seed & Culture Cells (e.g., HEK293) P2_Treat Treat with Compound (4-8 hours) P2_Start->P2_Treat P2_Lyse Lyse Cells & Quantify Protein P2_Treat->P2_Lyse P2_WB Western Blot for HIF-1α & β-actin P2_Lyse->P2_WB P2_Analyze Quantify Bands P2_WB->P2_Analyze P2_Result Calculate EC₅₀ P2_Analyze->P2_Result

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Assessment and Regulatory Imperative

This compound, a substituted pyridine derivative, must be treated as a hazardous substance. The foundational reason for this cautious approach stems from the known toxicological profiles of pyridine and its analogues. Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin, often causing skin, eye, and respiratory irritation.[1][2]

From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste. Specifically, spent solvent mixtures containing pyridine are listed under the hazardous waste code F005, mandating strict disposal protocols under the Resource Conservation and Recovery Act (RCRA).[1] This classification underscores the legal and ethical obligation to manage this waste stream with the utmost care.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionPrimary Concerns
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Systemic effects, organ damage.
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Localized tissue damage upon contact.
Environmental Pyridine derivatives can be persistent in the environment and toxic to aquatic life.Long-term ecological impact if improperly disposed.

The Cornerstone of Disposal: High-Temperature Incineration

The scientifically endorsed and regulatory-compliant method for the final disposal of this compound is high-temperature incineration in a specialized hazardous waste facility. This is not merely a suggestion but a procedural necessity driven by the chemical's composition.

Why Incineration?

The thermal decomposition of nitrogen-containing organic compounds like this one can produce a range of hazardous byproducts. Combustion in a standard furnace is insufficient and dangerous. The recommended method is incineration in a chemical incinerator equipped with an afterburner and a scrubber .[3]

  • Afterburner: This secondary combustion chamber operates at very high temperatures to ensure the complete destruction of hazardous organic molecules.

  • Scrubber: This is critical for neutralizing and removing acidic gases and other harmful products of combustion. During the incineration of this compound, the nitrogen atom in the pyridine ring is likely to be converted into various nitrogen oxides (NOx), while the carbon backbone will form carbon monoxide (CO) and carbon dioxide (CO2). There is also a potential for the formation of highly toxic hydrogen cyanide (HCN) gas.[1] The scrubber is essential to remove these pollutants before they are released into the atmosphere.

Unsuitable Disposal Methods:

  • Landfill: Disposing of this chemical in a landfill is prohibited. Its solubility in water means it can leach into the soil and groundwater, causing significant environmental contamination.[4]

  • Sewer/Drain Disposal: Never pour this compound or its solutions down the drain. This can damage aquatic ecosystems and interfere with wastewater treatment processes.[5]

Step-by-Step Laboratory Waste Management Protocol

Proper disposal begins in the laboratory. The following steps provide a clear workflow for safely accumulating and preparing this chemical waste for pickup by a licensed disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including waste consolidation, ensure you are wearing the appropriate PPE. The National Institute for Occupational Safety and Health (NIOSH) provides clear guidelines for handling pyridine compounds.[6]

  • Gloves: Wear solvent-resistant gloves. Butyl rubber or PVA gloves are often recommended over standard nitrile gloves for pyridine compounds.[2] Always check the manufacturer's glove compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: All handling of the solid chemical or concentrated solutions should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Incompatible Materials: this compound must be stored separately from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid, nitric acid), and acid chlorides.[7][8][9] Mixing with these can cause violent reactions.

  • Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.[5]

  • Waste Streams:

    • Solid Waste: Collect unused solid this compound, as well as contaminated items like weigh boats, spatulas, and disposable labware, in a designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof liquid hazardous waste container. Do not mix with other incompatible solvent waste streams.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag for incineration.

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and a critical safety feature.

  • Label Contents: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date accumulation started

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible chemicals.[2]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor who can ensure it is transported to an appropriate incineration facility.

Below is a diagram illustrating the comprehensive disposal workflow.

G cluster_0 In the Laboratory cluster_1 External Disposal Process A Step 1: Wear Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid, Liquid, Contaminated PPE) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Step 4: Store Securely (Designated Satellite Area) C->D E Contact EHS for Pickup D->E F Licensed Contractor Collection E->F G Transport to Permitted Facility F->G H High-Temperature Incineration (with Afterburner & Scrubber) G->H I Safe Emission & Ash Disposal H->I G Start Spill Occurs Assess Assess Spill Size & Hazard (Is it large or highly volatile?) Start->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate Yes Cleanup Proceed with Cleanup Assess->Cleanup No PPE Don Appropriate PPE Cleanup->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Arrange for EHS Waste Pickup Decon->Dispose

References

A Researcher's Guide to the Safe Handling of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No. 210300-09-7). As a crucial building block in pharmaceutical and agricultural synthesis, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the rationale behind each safety measure, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment

This compound is a solid compound that presents several health hazards upon exposure. A thorough risk assessment is the foundational step before any handling of this substance.

1.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1][2]

Understanding these classifications is critical as they directly inform the required personal protective equipment and handling procedures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

1.2. Toxicological Properties

While comprehensive toxicological data is not extensively documented, the known irritant and harmful properties necessitate cautious handling to prevent adverse health effects. The chemical, physical, and toxicological properties have not been thoroughly investigated, which underscores the importance of adhering to stringent safety protocols.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield should be worn if there is a significant risk of splashing.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[5]
Hand Protection Butyl rubber or heavy-weight nitrile gloves. For incidental contact, double-gloving with standard nitrile gloves (minimum 5-mil thickness) is recommended.Butyl rubber offers excellent resistance to a wide variety of acids.[6] While nitrile gloves provide good splash protection, they should be changed immediately upon contact.[7] Always inspect gloves for degradation or punctures before use.
Respiratory Protection A NIOSH-approved N95 or P95 filtering facepiece respirator (dust mask).This is essential when handling the solid compound outside of a fume hood to prevent inhalation of dust particles, which can cause respiratory tract irritation.[2][8][9] For higher levels of exposure or in poorly ventilated areas, a half-face respirator with appropriate cartridges may be necessary.[4]
Protective Clothing A fully buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[5]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.

3.2. Handling Protocol

The following workflow is designed to minimize exposure and ensure safe handling during experimental procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE WorkArea Prepare a Designated Work Area in a Fume Hood Prep->WorkArea Ensure proper ventilation Weighing Carefully Weigh the Required Amount WorkArea->Weighing Minimize dust generation Dissolving Dissolve in an Appropriate Solvent Weighing->Dissolving Use a sealed container Decontaminate Decontaminate Work Surfaces and Equipment Dissolving->Decontaminate After experiment completion DisposeWaste Dispose of Waste According to Protocol Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. Use a container that can be easily sealed.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

4.2. Laboratory-Scale Neutralization and Disposal Protocol

For small quantities of waste, a neutralization step can be performed before collection for disposal. This should be done in a chemical fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

Procedure:

  • Dilution: If you have a concentrated solution, dilute it with water in a suitable container. For solid waste, dissolve it in water.

  • Neutralization: While stirring, slowly add a 5% solution of sodium bicarbonate or a 1M solution of sodium hydroxide to the waste solution.

  • Monitor pH: Periodically check the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 6 and 8.

  • Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Final Disposal: The neutralized waste should be disposed of through a licensed professional waste disposal service.[4] Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for the un-neutralized compound.[4]

Rationale for Neutralization: Pyridine carboxylic acids are acidic. Neutralizing the waste reduces its corrosivity and potential reactivity with other waste streams, making it safer to handle and store before final disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst-Aid and Spill Response
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4][5]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Small Spill For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with the cleanup.

By adhering to the guidelines outlined in this document, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.